molecular formula C28H32O16 B12087410 Diosmetin 6,8-di-C-glucoside CAS No. 98813-28-6

Diosmetin 6,8-di-C-glucoside

Numéro de catalogue: B12087410
Numéro CAS: 98813-28-6
Poids moléculaire: 624.5 g/mol
Clé InChI: GEFQDWALEWZTAR-BPZUQCIGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Diosmetin 6,8-di-C-glucoside is a useful research compound. Its molecular formula is C28H32O16 and its molecular weight is 624.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

98813-28-6

Formule moléculaire

C28H32O16

Poids moléculaire

624.5 g/mol

Nom IUPAC

5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,8-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one

InChI

InChI=1S/C28H32O16/c1-41-11-3-2-8(4-9(11)31)12-5-10(32)15-20(35)16(27-24(39)22(37)18(33)13(6-29)43-27)21(36)17(26(15)42-12)28-25(40)23(38)19(34)14(7-30)44-28/h2-5,13-14,18-19,22-25,27-31,33-40H,6-7H2,1H3/t13-,14-,18-,19-,22+,23+,24-,25-,27+,28+/m1/s1

Clé InChI

GEFQDWALEWZTAR-BPZUQCIGSA-N

SMILES isomérique

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O

SMILES canonique

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)C4C(C(C(C(O4)CO)O)O)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O

Origine du produit

United States

Foundational & Exploratory

The intricate Pathway of Diosmetin 6,8-di-C-glucoside Biosynthesis in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of diosmetin (B1670712) 6,8-di-C-glucoside, a C-glycosyl flavonoid with notable antioxidant properties.[1] We will delve into the enzymatic steps leading to the formation of the diosmetin aglycone and the subsequent di-C-glucosylation, drawing upon the current scientific understanding of flavonoid biosynthesis in plants. This document offers a comprehensive overview, including key enzymes, intermediate compounds, and a proposed logical framework for the entire pathway.

Biosynthesis of the Diosmetin Aglycone

The formation of diosmetin begins with the general phenylpropanoid pathway, a central route in plant secondary metabolism, and proceeds through the flavonoid biosynthesis pathway.

The initial precursor, L-phenylalanine, is converted to 4-coumaroyl-CoA in three steps catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).[2][3] The subsequent steps leading to diosmetin are as follows:

  • Chalcone (B49325) Synthesis: Chalcone synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone.[4]

  • Isomerization to Flavanone (B1672756): Chalcone isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone to produce the flavanone naringenin.[4]

  • Formation of the Flavone (B191248) Backbone: Naringenin is then converted to the flavone apigenin (B1666066) by flavone synthase (FNS).[3][5] This step introduces a critical double bond in the C-ring of the flavonoid skeleton.

  • Hydroxylation to Luteolin: The flavonoid 3'-hydroxylase (F3'H) introduces a hydroxyl group at the 3' position of the B-ring of apigenin, yielding luteolin.[4][5]

  • Methylation to Diosmetin: The final step in the formation of the aglycone is the methylation of the 4'-hydroxyl group of luteolin. This reaction is catalyzed by a flavone O-methyltransferase (OMT), resulting in the formation of diosmetin (luteolin 4'-methyl ether).[4][5][6]

The following diagram illustrates the biosynthesis of the diosmetin aglycone.

Diosmetin_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL 4-Coumaric acid 4-Coumaric acid Cinnamic acid->4-Coumaric acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA 4-Coumaric acid->4-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone 4-Coumaroyl-CoA->Naringenin Chalcone CHS + 3x Malonyl-CoA Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNS Luteolin Luteolin Apigenin->Luteolin F3'H Diosmetin Diosmetin Luteolin->Diosmetin OMT

Figure 1: Biosynthesis pathway of the diosmetin aglycone.

The C-Glycosylation Steps to Diosmetin 6,8-di-C-glucoside

C-glycosylation is a crucial modification of flavonoids that enhances their stability and biological activity.[7] Unlike O-glycosidic bonds, C-glycosidic linkages are resistant to acid and enzymatic hydrolysis.[8] The biosynthesis of C-glycosyl flavonoids is catalyzed by C-glycosyltransferases (CGTs), which belong to the GT1 family of glycosyltransferases.[9][10]

The precise timing and substrate for the di-C-glucosylation of diosmetin are not fully elucidated. However, studies on C-glycosyl flavone biosynthesis in cereals suggest that C-glycosylation often occurs at the 2-hydroxyflavanone (B13135356) stage.[9][11] These 2-hydroxyflavanones exist in equilibrium with their corresponding flavanones.[9][11] The resulting C-glucosylated 2-hydroxyflavanone is then dehydrated to the stable flavone C-glucoside.[9][11]

Based on this, a plausible pathway for the formation of this compound is proposed:

  • First C-glucosylation: A flavanone precursor, such as naringenin or eriodictyol, undergoes C-glucosylation at either the C-6 or C-8 position. This reaction is catalyzed by a C-glucosyltransferase (CGT) using UDP-glucose as the sugar donor.

  • Dehydration: The resulting flavanone-C-glucoside is then likely converted to a flavone-C-glucoside through the action of flavone synthase (FNS) or a specific dehydratase.

  • Second C-glucosylation: A second CGT, or the same enzyme with broader specificity, adds a second glucose molecule to the remaining available carbon (C-8 or C-6) of the mono-C-glucoside.

  • Final Aglycone Modifications: The subsequent hydroxylation and methylation steps, catalyzed by F3'H and OMT respectively, would then occur on the di-C-glucosylated flavone backbone to yield this compound.

The following diagram illustrates the proposed C-glycosylation pathway starting from a flavanone precursor.

C_Glycosylation_Pathway Flavanone Precursor Flavanone Precursor Flavanone-6-C-glucoside Flavanone-6-C-glucoside Flavanone Precursor->Flavanone-6-C-glucoside CGT (UDP-Glucose) Flavanone-8-C-glucoside Flavanone-8-C-glucoside Flavanone Precursor->Flavanone-8-C-glucoside CGT (UDP-Glucose) Flavone-6-C-glucoside Flavone-6-C-glucoside Flavanone-6-C-glucoside->Flavone-6-C-glucoside FNS / Dehydratase Flavone-8-C-glucoside Flavone-8-C-glucoside Flavanone-8-C-glucoside->Flavone-8-C-glucoside FNS / Dehydratase Flavone-6,8-di-C-glucoside Flavone-6,8-di-C-glucoside Flavone-6-C-glucoside->Flavone-6,8-di-C-glucoside CGT (UDP-Glucose) Flavone-8-C-glucoside->Flavone-6,8-di-C-glucoside CGT (UDP-Glucose) Diosmetin-6,8-di-C-glucoside Diosmetin-6,8-di-C-glucoside Flavone-6,8-di-C-glucoside->Diosmetin-6,8-di-C-glucoside F3'H, OMT

Figure 2: Proposed pathway for the C-glycosylation of a flavonoid precursor.

Quantitative Data and Experimental Protocols

While the general enzymatic steps are outlined, specific quantitative data for the biosynthesis of this compound is currently limited in the scientific literature. Further research is required to determine the kinetic parameters (Km, Vmax, kcat) of the involved C-glycosyltransferases and the optimal conditions for these reactions.

For researchers aiming to investigate this pathway, a general workflow for enzyme characterization is presented below.

Experimental_Workflow cluster_gene Gene Identification and Cloning cluster_protein Protein Expression and Purification cluster_assay Enzyme Activity Assays cluster_analysis Data Analysis Candidate Gene Identification Candidate Gene Identification Gene Cloning Gene Cloning Candidate Gene Identification->Gene Cloning Heterologous Expression Heterologous Expression Gene Cloning->Heterologous Expression Protein Purification Protein Purification Heterologous Expression->Protein Purification Enzyme Assays Enzyme Assays Protein Purification->Enzyme Assays Product Identification Product Identification Enzyme Assays->Product Identification Kinetic Analysis Kinetic Analysis Product Identification->Kinetic Analysis

Figure 3: General experimental workflow for enzyme characterization.
General Experimental Protocols

Enzyme Assays for C-Glycosyltransferases:

A typical in vitro assay for a C-glycosyltransferase would involve the following components:

  • Enzyme: Purified recombinant C-glycosyltransferase.

  • Substrate: The flavonoid acceptor molecule (e.g., naringenin, luteolin).

  • Sugar Donor: UDP-glucose.

  • Buffer: A suitable buffer to maintain optimal pH (e.g., Tris-HCl, phosphate (B84403) buffer).

  • Cofactors: Divalent cations such as Mg2+ or Mn2+ may be required.

The reaction mixture is incubated at an optimal temperature for a defined period. The reaction is then stopped, and the products are analyzed.

Product Identification:

The products of the enzymatic reaction can be identified and quantified using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): Used to separate the reaction products from the substrates.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for the identification of the glycosylated products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the structural elucidation of the purified products to confirm the position of glycosylation.

Conclusion and Future Directions

The biosynthesis of this compound is a multi-step process involving the coordinated action of several enzymes from the phenylpropanoid and flavonoid pathways, as well as specific C-glycosyltransferases. While the pathway for the aglycone formation is well-established, the precise sequence and substrate specificity of the di-C-glucosylation steps require further investigation.

Future research should focus on the identification and characterization of the specific C-glycosyltransferases responsible for the sequential addition of glucose moieties to the diosmetin precursor. The elucidation of these enzymatic steps will not only enhance our fundamental understanding of flavonoid metabolism in plants but also open avenues for the biotechnological production of this and other valuable C-glycosylated flavonoids for pharmaceutical and nutraceutical applications.

References

An In-depth Technical Guide to Diosmetin 6,8-di-C-glucoside: Chemical Structure, Stereochemistry, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diosmetin (B1670712) 6,8-di-C-glucoside is a naturally occurring flavone (B191248) C-glycoside found predominantly in citrus fruits. As a derivative of diosmetin, it is recognized for its potential antioxidant properties. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and known biological activities of Diosmetin 6,8-di-C-glucoside. The document details its structural features, including spectroscopic characteristics, and discusses its antioxidant capacity. Furthermore, it explores the signaling pathways associated with its aglycone, diosmetin, offering insights into the potential mechanisms of action for the glycosylated form. This guide also includes generalized experimental protocols for its isolation and antioxidant activity assessment, providing a foundational resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Stereochemistry

This compound, also known by synonyms such as 6,8-Di-C-glucopyranosyldiosmetin and Lucenin-2 4'-methyl ether, is a complex flavonoid.[1][2] Its core structure consists of a diosmetin aglycone, which is a flavone (2-phenyl-4H-1-benzopyran-4-one) backbone, substituted with two C-glycosidically linked glucose units at the 6 and 8 positions of the A-ring.[2]

The molecular formula of this compound is C₂₈H₃₂O₁₆.[3] The IUPAC name is 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,8-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one.[3] The C-glycosidic linkage, where the sugar moiety is directly attached to the aglycone via a carbon-carbon bond, confers greater stability to the molecule compared to O-glycosides, particularly against enzymatic and acid hydrolysis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₂₈H₃₂O₁₆[3]
Molecular Weight624.5 g/mol [3]
IUPAC Name5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,8-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one[3]
CAS Number98813-28-6[3]
Stereochemistry

The stereochemistry of the two glucose units is a critical aspect of the molecule's three-dimensional structure. The IUPAC name specifies the stereochemical configuration of the glucose moieties as (2S,3R,4R,5S,6R), which corresponds to D-glucose. The C-glycosidic bonds at positions 6 and 8 of the flavone A-ring introduce chiral centers, contributing to the overall stereoisomerism of the molecule. The spatial arrangement of these bulky glucose units influences the molecule's interaction with biological targets.

Spectroscopic Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals for the flavone backbone and the two glucose units. The aromatic protons of the A and B rings of the diosmetin moiety would appear in the downfield region. The anomeric protons of the C-glycosidically linked glucose units are expected to appear as doublets, with their chemical shifts and coupling constants providing information about their configuration.

The ¹³C NMR spectrum would show signals for all 28 carbons. The carbonyl carbon (C-4) of the flavone ring would be observed at a characteristic downfield chemical shift. The signals for the glucose carbons would confirm the presence of two hexose (B10828440) units. 2D NMR techniques such as COSY, HSQC, and HMBC are essential for the unambiguous assignment of all proton and carbon signals and to confirm the C-C linkage points of the glucose moieties to the flavone core.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties of this compound (Based on data for related compounds)

MoietyProton (¹H) Chemical Shift (ppm)Carbon (¹³C) Chemical Shift (ppm)
Flavone A-ringAromatic regionAromatic region
Flavone B-ringAromatic regionAromatic region
Flavone C-ring (H-3)~6.5 - 7.0~100 - 110
OCH₃~3.8 - 4.0~55 - 60
Glucose Anomeric (H-1'')~4.5 - 5.0 (d)~70 - 80
Other Glucose Protons~3.2 - 4.5~60 - 85

Note: These are estimated ranges based on literature data for structurally similar compounds. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. In ESI-MS analysis, the molecule is expected to show a prominent pseudomolecular ion [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode, corresponding to its molecular weight.[7]

Tandem mass spectrometry (MS/MS) provides valuable structural information through characteristic fragmentation patterns of C-glycosyl flavonoids. Common fragmentation pathways involve cleavages within the sugar rings and the loss of water molecules. Unlike O-glycosides, the direct loss of the entire sugar moiety is less common due to the stable C-C bond. The fragmentation pattern can help to distinguish between different C-glycosyl isomers.[8]

Experimental Protocols

Isolation and Purification of this compound from Citrus Peel

The following is a generalized protocol for the isolation and purification of flavonoids from citrus peel, which can be adapted for this compound. Specific optimization of solvents and chromatographic conditions would be necessary for high purity isolation.[9][10]

Workflow for Isolation and Purification

G Isolation and Purification Workflow start Citrus Peel extraction Extraction with Methanol (B129727)/Ethanol start->extraction filtration Filtration and Concentration extraction->filtration partition Solvent Partitioning (e.g., with n-hexane, ethyl acetate) filtration->partition column_chrom Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex LH-20) partition->column_chrom prep_hplc Preparative HPLC (Reversed-Phase C18) column_chrom->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: A generalized workflow for the isolation and purification of this compound.

Methodology:

  • Extraction: Dried and powdered citrus peel is extracted with a polar solvent such as methanol or ethanol, often using techniques like maceration, soxhlet extraction, or ultrasound-assisted extraction.

  • Concentration: The crude extract is filtered and concentrated under reduced pressure to yield a residue.

  • Solvent Partitioning: The residue is suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate) to fractionate the compounds based on their polarity. Flavonoid glycosides are typically enriched in the more polar fractions.

  • Column Chromatography: The flavonoid-rich fraction is subjected to column chromatography over stationary phases like silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents to separate different classes of compounds.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative reversed-phase HPLC (e.g., on a C18 column) with a mobile phase typically consisting of a mixture of water (often with a small amount of acid like formic acid) and acetonitrile (B52724) or methanol.[11] Fractions are collected and monitored by analytical HPLC to identify those containing the pure compound.

  • Structure Elucidation: The purified compound is then subjected to spectroscopic analysis (NMR, MS) to confirm its identity and purity.

In Vitro Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol describes a common method to evaluate the antioxidant capacity of this compound.[12][13]

Workflow for DPPH Assay

G DPPH Antioxidant Assay Workflow prep_sample Prepare stock solution of This compound mixing Mix sample dilutions with DPPH solution prep_sample->mixing prep_dpph Prepare DPPH solution in Methanol prep_dpph->mixing incubation Incubate in the dark (e.g., 30 minutes) mixing->incubation measurement Measure absorbance at ~517 nm incubation->measurement calculation Calculate % inhibition and IC50 value measurement->calculation

Caption: Workflow for determining antioxidant activity using the DPPH assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions of the sample solution.

    • A standard antioxidant, such as ascorbic acid or Trolox, should be prepared in the same manner for comparison.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a specific volume of the DPPH solution to each well/cuvette.

    • Add an equal volume of the different dilutions of the sample solution, standard, or blank (solvent) to the wells/cuvettes.

    • Mix well and incubate the plate/cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Table 3: Quantitative Antioxidant Activity Data for Diosmetin and Related Flavonoids (for comparison)

CompoundAssayIC₅₀ Value (µM)Reference(s)
DiosmetinDPPH>100[12]
Diosmin (B1670713)DPPH>100[12]
LuteolinDPPH~10-20-
QuercetinDPPH~5-15-

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, the extensive research on its aglycone, diosmetin, provides valuable insights into its potential biological activities.[14][15] It is hypothesized that this compound may exert its effects either directly or after being metabolized to its aglycone in the body.

Antioxidant and Anti-inflammatory Effects

Diosmetin has been shown to possess significant antioxidant and anti-inflammatory properties.[14][16] It can protect cells from oxidative stress-induced damage.[13][17] The antioxidant activity of this compound has also been reported.[1] One study has suggested its potential in managing hyperglycemia through in vitro and in silico models.[7]

Modulation of Signaling Pathways by Diosmetin (Aglycone)

Diosmetin has been reported to modulate several key signaling pathways involved in cellular processes such as inflammation, oxidative stress response, and cell survival. These are likely to be relevant for the biological activity of its glycoside derivative.

Potential Signaling Pathways Modulated by Diosmetin

G Potential Signaling Pathways Modulated by Diosmetin diosmetin Diosmetin nfkb NF-κB Pathway diosmetin->nfkb Inhibits nrf2 Nrf2/ARE Pathway diosmetin->nrf2 Activates akt PI3K/Akt Pathway diosmetin->akt Modulates inflammation Inflammation nfkb->inflammation antioxidant Antioxidant Response nrf2->antioxidant cell_survival Cell Survival & Proliferation akt->cell_survival

Caption: Key signaling pathways potentially modulated by diosmetin, the aglycone of this compound.

  • NF-κB Pathway: Diosmetin has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammation.[16] By inhibiting NF-κB, diosmetin can reduce the production of pro-inflammatory cytokines.

  • Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Diosmetin has been found to activate the Nrf2 pathway, leading to the increased expression of antioxidant enzymes, which help to protect cells against oxidative damage.

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and growth. Diosmetin has been shown to modulate this pathway, which may contribute to its reported anticancer activities.[15]

Conclusion and Future Directions

This compound is a structurally complex flavonoid with recognized antioxidant potential. This guide has summarized the current knowledge of its chemical structure, stereochemistry, and plausible biological activities based on studies of its aglycone, diosmetin.

Significant research gaps remain, particularly concerning the detailed spectroscopic characterization, specific and reproducible isolation protocols, quantitative biological activity, and the direct elucidation of the signaling pathways modulated by the glycosylated form. Future research should focus on:

  • The complete assignment of ¹H and ¹³C NMR data for this compound.

  • The development and publication of a standardized protocol for its isolation and purification from natural sources.

  • Quantitative in vitro and in vivo studies to determine its antioxidant, anti-inflammatory, and other biological activities, including the determination of IC₅₀ values.

  • Investigations into the specific signaling pathways directly affected by this compound to understand its mechanism of action and to differentiate its effects from those of its aglycone.

Addressing these research areas will be crucial for fully understanding the therapeutic potential of this compound and for its potential development as a nutraceutical or pharmaceutical agent.

References

An In-depth Technical Guide to Lucenin-2 4′-methyl ether: Physicochemical Properties and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Lucenin-2 4′-methyl ether, a derivative of the naturally occurring C-glycosylflavone, Lucenin-2. Due to the limited availability of direct experimental data for this specific compound, this document combines established knowledge of its parent compound, Lucenin-2, and the well-documented effects of 4'-O-methylation on flavonoids to present a predictive yet scientifically grounded profile. All calculated or inferred data are clearly indicated.

Core Physicochemical Properties

Lucenin-2 4′-methyl ether is structurally defined as the 4'-O-methylated derivative of Lucenin-2, which is Luteolin (B72000) 6,8-di-C-glucoside. The methylation at the 4'-position on the B-ring is anticipated to alter its physicochemical properties, including its solubility and spectral characteristics.

Table 1: Summary of Physical and Chemical Properties of Lucenin-2 4′-methyl ether
PropertyValueSource/Method
IUPAC Name 2-(3-hydroxy-4-methoxyphenyl)-5,7-dihydroxy-6,8-bis(β-D-glucopyranosyl)chromen-4-oneDeduced
Synonyms 6,8-Di-C-glucosyl-diosmetinDeduced
CAS Number Not available-
Molecular Formula C₂₈H₃₂O₁₆Calculated
Molecular Weight 624.54 g/mol Calculated
Melting Point Not available (Predicted to be a high-melting solid)Inferred
Boiling Point Not available (Decomposes at high temperatures)Inferred
Solubility Predicted to have moderate solubility in water and good solubility in polar organic solvents like methanol (B129727), ethanol, and DMSO.[1] Methylation may slightly decrease water solubility compared to Lucenin-2.[2]Inferred
Appearance Predicted to be a yellow, crystalline powder.Inferred

Spectral Data (Predicted)

The spectral characteristics of Lucenin-2 4′-methyl ether can be predicted based on the known spectra of Lucenin-2 and other methylated flavonoids.

  • UV-Vis Spectroscopy: In methanol, flavones typically exhibit two major absorption bands.[3][4] For Lucenin-2 4′-methyl ether, Band I, associated with the B-ring, is expected in the 300–380 nm range, while Band II, from the A-ring, is anticipated around 240–280 nm.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for hydroxyl (-OH) groups, a carbonyl (C=O) group of the γ-pyrone ring, aromatic C-H and C=C bonds, and C-O bonds of the ether and glycosidic linkages.[5][6][7]

  • ¹³C and ¹H NMR Spectroscopy: The NMR spectra will be complex due to the presence of two glucose units. The ¹H NMR spectrum will show signals for aromatic protons, anomeric protons of the glucose moieties, and a singlet for the methoxy (B1213986) group protons around 3.8-4.0 ppm. C-glycosylflavones can exhibit rotational isomerism, which may lead to a doubling of some NMR signals.[8][9][10]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative ion mode is a common technique for analyzing flavonoid glycosides.[11][12][13] The fragmentation pattern would likely involve the loss of water molecules and cross-ring cleavages of the glucose units.

Biological Activity and Potential Signaling Pathways (Inferred)

While no direct studies on the biological activity of Lucenin-2 4′-methyl ether have been published, its potential bioactivities can be inferred from its parent compound, Lucenin-2, and its aglycone, Diosmetin (Luteolin 4'-methyl ether).

Table 2: Comparison of Known Biological Activities of Related Compounds
Biological ActivityLucenin-2 (Luteolin 6,8-di-C-glucoside)Diosmetin (Luteolin 4'-methyl ether)Lucenin-2 4′-methyl ether (Predicted)
Antioxidant Radical scavenging activity.Activates Nrf2 pathway, increases antioxidant enzyme expression.[11]Likely to possess antioxidant activity, potentially with altered cellular uptake and metabolism due to methylation.
Anti-inflammatory Not well-documentedInhibits NF-κB and COX-2.[11]Predicted to have anti-inflammatory properties, potentially through modulation of the NF-κB pathway.
Anticancer Not well-documentedInduces cell cycle arrest and apoptosis in various cancer cell lines.[5][8]May exhibit anticancer activity, as methylation can enhance the bioavailability and metabolic stability of flavonoids.[4]
Neuroprotective Not well-documentedProtects neurons from oxidative stress and neuroinflammation.[11]May have neuroprotective potential.
Anti-HIV Shows some activity.[14]Not well-documentedActivity is uncertain.
Anti-UV Protects cells from UV-induced cytotoxicity.[14]Not well-documentedMay retain some anti-UV properties.
Potential Signaling Pathways

Based on the extensive research on Diosmetin, Lucenin-2 4′-methyl ether is hypothesized to modulate several key signaling pathways implicated in chronic diseases:

  • Nrf2 Signaling Pathway: As an antioxidant, it may activate the Nrf2 pathway, leading to the upregulation of antioxidant response element (ARE)-driven genes.

  • NF-κB Signaling Pathway: It could exert anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.

  • PI3K/Akt/mTOR Signaling Pathway: This pathway is crucial in cell survival and proliferation, and its modulation is a common mechanism for the anticancer effects of flavonoids.

  • MAPK Signaling Pathways (ERK, JNK, p38): These pathways are involved in a wide range of cellular processes, including stress responses, apoptosis, and inflammation.

Inferred_Signaling_Pathway_of_Lucenin-2_4_methyl_ether L2M4 Lucenin-2 4'-methyl ether ROS Reactive Oxygen Species (ROS) L2M4->ROS Inhibits Nrf2 Nrf2 L2M4->Nrf2 Activates NFkB NF-κB L2M4->NFkB Inhibits PI3K PI3K/Akt/mTOR Pathway L2M4->PI3K Inhibits ROS->Nrf2 Inhibits (under normal conditions) ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes Induces transcription of InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->NFkB Activates ProInflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->ProInflammatory Induces transcription of CellProliferation Cell Proliferation & Survival PI3K->CellProliferation Promotes Apoptosis Apoptosis PI3K->Apoptosis Inhibits

A potential signaling pathway modulated by Lucenin-2 4'-methyl ether.

Experimental Protocols (General)

As specific protocols for Lucenin-2 4′-methyl ether are not available, the following sections describe general methodologies that can be adapted for its synthesis and isolation.

Synthesis: O-Methylation of Lucenin-2

A common and environmentally friendly method for the O-methylation of flavonoids involves the use of dimethyl carbonate (DMC) as both a reagent and a solvent.[15]

Protocol:

  • Dissolve Lucenin-2 in an excess of dimethyl carbonate.

  • Add a stoichiometric amount of a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), relative to the hydroxyl groups to be methylated.

  • Reflux the mixture at 90 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture and remove the DMC under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1 M HCl) to remove the DBU, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude methylated product.

  • Purify the crude product using column chromatography on silica (B1680970) gel.

Synthesis_Workflow Start Lucenin-2 Reaction O-Methylation (DMC, DBU, 90°C) Start->Reaction Workup Aqueous Workup (EtOAc, HCl, Brine) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product Lucenin-2 4'-methyl ether Purification->Product

A general workflow for the synthesis of Lucenin-2 4'-methyl ether.
Isolation and Purification

The isolation of C-glycosylflavones from natural sources or synthetic mixtures typically involves a combination of chromatographic techniques.

Protocol:

  • Extraction: For a natural source, extract the dried and powdered plant material with a polar solvent such as methanol or ethanol.

  • Partitioning: Concentrate the crude extract and partition it successively with solvents of increasing polarity (e.g., hexane, ethyl acetate (B1210297), and n-butanol) to fractionate the compounds based on their polarity. C-glycosylflavones are typically enriched in the more polar fractions (ethyl acetate and n-butanol).

  • Column Chromatography: Subject the enriched fraction to column chromatography over a macroporous resin (e.g., AB-8) or silica gel.[16][17] Elute with a gradient of methanol in water or ethyl acetate in hexane.

  • Preparative HPLC: For final purification, use preparative high-performance liquid chromatography (prep-HPLC) on a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) or methanol in water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid).[10][16]

  • Characterization: Confirm the structure and purity of the isolated compound using HPLC, MS, and NMR spectroscopy.

Conclusion

Lucenin-2 4′-methyl ether represents an interesting derivative of a known bioactive C-glycosylflavone. While direct experimental data are currently lacking, a comprehensive profile can be inferred from the well-established chemistry and biology of related flavonoids. The methylation at the 4'-position is expected to enhance its metabolic stability and bioavailability, potentially leading to improved therapeutic efficacy compared to its parent compound. The predicted antioxidant, anti-inflammatory, and anticancer activities, likely mediated through the modulation of key signaling pathways such as Nrf2 and NF-κB, warrant further investigation. The general synthetic and isolation protocols provided herein offer a starting point for researchers to produce and study this promising compound. Future in-depth experimental studies are necessary to validate these predictions and fully elucidate the therapeutic potential of Lucenin-2 4′-methyl ether.

References

In Vitro Antioxidant Activity of Diosmetin 6,8-di-C-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diosmetin 6,8-di-C-glucoside, a C-glycosyl flavonoid, is a compound of growing interest within the scientific community due to its potential antioxidant properties. As a derivative of diosmetin, it is anticipated to exhibit significant free radical scavenging capabilities, which are crucial in mitigating oxidative stress implicated in numerous pathological conditions. This technical guide provides an in-depth overview of the methodologies used to assess the in vitro antioxidant activity of this compound, summarizes potential quantitative findings, and elucidates the possible underlying signaling pathways. Due to a scarcity of direct experimental data on this compound, this paper draws upon established protocols and findings from structurally related C-glycosyl flavonoids to present a comprehensive theoretical framework for its antioxidant evaluation.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants and are recognized for their wide array of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. Diosmetin, a methoxy-substituted flavone, and its glycosidic derivatives are among the flavonoids that have garnered significant attention. The attachment of sugar moieties, particularly through a carbon-carbon bond as seen in C-glycosyl flavonoids, can enhance the stability and bioavailability of the aglycone. This compound, also known as Lucenin-2 4'-methyl ether, is a C-glycosyl derivative of diosmetin.[1] Its unique structural configuration suggests a potential for potent antioxidant activity, making it a compelling candidate for further investigation in drug discovery and development. This document serves as a technical resource, outlining the experimental approaches to characterize the in vitro antioxidant profile of this compound.

Quantitative Data on Antioxidant Activity

While specific experimental data for this compound is limited in the public domain, the following table illustrates a hypothetical summary of quantitative data that could be obtained from various in vitro antioxidant assays. These values are presented for illustrative purposes to guide researchers in their experimental design and data presentation.

AssayParameterHypothetical Value (Mean ± SD)Positive Control (e.g., Ascorbic Acid)
DPPH Radical ScavengingIC₅₀ (µg/mL)85.4 ± 5.215.2 ± 1.8
ABTS Radical ScavengingIC₅₀ (µg/mL)65.7 ± 4.110.5 ± 1.1
Ferric Reducing Antioxidant Power (FRAP)FRAP Value (µM Fe(II)/mg)150.2 ± 12.3450.8 ± 25.6
Oxygen Radical Absorbance Capacity (ORAC)ORAC Value (µmol TE/g)1200 ± 982500 ± 150

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of antioxidant activity. The following sections describe the standard protocols for the most common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, amber-colored bottle.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

    • Prepare a series of dilutions of the test compound and a positive control (e.g., ascorbic acid).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each dilution of the test compound or control.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 190 µL of the diluted ABTS•+ solution to 10 µL of various concentrations of the test compound or a positive control (e.g., Trolox).

    • Incubate the mixture at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition is calculated using the same formula as in the DPPH assay.

    • The IC₅₀ value is determined from the dose-response curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.

  • Assay Procedure:

    • Add 180 µL of the FRAP reagent to 20 µL of the test compound, standard (FeSO₄·7H₂O), or blank.

    • Incubate the mixture at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • A standard curve is generated using known concentrations of FeSO₄.

    • The FRAP value of the sample is determined from the standard curve and expressed as µM of Fe(II) equivalents per mg of the compound.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vitro antioxidant activity of a test compound like this compound.

G cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Compound This compound Stock Solution Serial_Dilutions Serial Dilutions Compound->Serial_Dilutions DPPH DPPH Assay Serial_Dilutions->DPPH ABTS ABTS Assay Serial_Dilutions->ABTS FRAP FRAP Assay Serial_Dilutions->FRAP Other Other Assays (e.g., ORAC) Serial_Dilutions->Other Controls Positive Controls (e.g., Ascorbic Acid) Controls->DPPH Controls->ABTS Controls->FRAP Controls->Other Absorbance Absorbance Measurement DPPH->Absorbance ABTS->Absorbance FRAP->Absorbance Other->Absorbance Inhibition Calculate % Inhibition Absorbance->Inhibition IC50 Determine IC50 Values Inhibition->IC50 Comparison Compare with Controls IC50->Comparison

General workflow for in vitro antioxidant activity assessment.
Hypothesized Signaling Pathway

Flavonoids are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway is a key mechanism for cellular defense against oxidative stress. It is plausible that this compound could activate this pathway.

G cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Induces Dissociation Compound This compound Keap1 Keap1 Compound->Keap1 Inhibits Keap1->Nrf2_Keap1 Binds Nrf2_free Nrf2 Nrf2_free->Nrf2_Keap1 Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription Enzymes Antioxidant Enzymes Genes->Enzymes Translation Enzymes->ROS Neutralizes

Hypothesized Nrf2-ARE signaling pathway activation.

Conclusion

This compound represents a promising natural compound with potential antioxidant properties. While direct experimental evidence remains to be fully elucidated, the established methodologies for assessing in vitro antioxidant activity provide a clear roadmap for its characterization. The protocols for DPPH, ABTS, and FRAP assays, along with the understanding of underlying cellular mechanisms such as the Nrf2-ARE pathway, will be instrumental for researchers in the fields of pharmacology, drug discovery, and natural product chemistry to unlock the therapeutic potential of this and other related C-glycosyl flavonoids. Further research is warranted to validate these theoretical frameworks and to establish a definitive antioxidant profile for this compound.

References

Pharmacological Properties of Diosmetin 6,8-di-C-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Diosmetin (B1670712) 6,8-di-C-glucoside is a C-glycosyl flavonoid compound found in various natural sources, including citrus fruits. As a glycoside of diosmetin, its pharmacological properties are intrinsically linked to its aglycone, diosmetin, which has demonstrated a wide range of biological activities. This technical guide provides an in-depth overview of the known pharmacological properties, experimental protocols for their assessment, and the underlying signaling pathways, primarily focusing on the data available for its aglycone, diosmetin, due to the limited direct research on the glycosylated form. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Diosmetin 6,8-di-C-glucoside belongs to the flavonoid family, a class of polyphenolic compounds known for their health-promoting effects. Flavonoid glycosides are often hydrolyzed in the body to their aglycone forms, which then exert biological effects. In this case, this compound is metabolized to diosmetin. Therefore, understanding the pharmacological properties of diosmetin is crucial to elucidating the potential of its glycoside. Diosmetin has been reported to possess antioxidant, anti-inflammatory, and anticancer properties, which are explored in detail in this guide.[1][2]

Antioxidant Properties

The antioxidant activity of flavonoids is a cornerstone of their pharmacological effects. This activity is primarily attributed to their ability to scavenge free radicals, chelate metal ions, and modulate endogenous antioxidant enzyme systems.

Quantitative Data on Antioxidant Activity

While specific quantitative data for this compound is limited, the antioxidant capacity of its aglycone, diosmetin, has been evaluated in various in vitro assays.

AssayTest SystemResultReference
DPPH Radical ScavengingChemical AssayIC50 values vary depending on the study, demonstrating dose-dependent radical scavenging activity.N/A
ABTS Radical ScavengingChemical AssayShows significant radical scavenging capacity, often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).N/A
Ferric Reducing Antioxidant Power (FRAP)Chemical AssayDemonstrates electron-donating ability to reduce ferric ions.N/A
Cellular Antioxidant Activity (CAA)HepG2 cellsDiosmetin has shown the ability to inhibit intracellular ROS generation.N/A
Experimental Protocols for Antioxidant Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[3]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.2 mM) in methanol (B129727) or ethanol (B145695). Store in the dark at 4°C.[3]

    • Prepare a working solution of DPPH by diluting the stock solution to an absorbance of approximately 1.0 at 517 nm.[3]

    • Prepare stock solutions of the test compound (this compound or diosmetin) and a positive control (e.g., ascorbic acid, Trolox) in a suitable solvent. Prepare serial dilutions.[4]

  • Assay Procedure (Microplate Method):

    • Add 100 µL of the test compound dilutions and positive control to the wells of a 96-well plate.[3]

    • Add 100 µL of the DPPH working solution to all wells.[3]

    • Incubate the plate in the dark at room temperature for 30 minutes.[3]

    • Measure the absorbance at 517 nm using a microplate reader.[3]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[3]

    • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.[4]

Principle: This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.[5]

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.[5][6]

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.[5][7]

    • Generate the ABTS•+ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours.[5][6]

    • Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

    • Prepare serial dilutions of the test compound and a positive control (e.g., Trolox).

  • Assay Procedure:

    • Add a small volume (e.g., 10 µL) of the test compound dilutions or positive control to a cuvette or microplate well.

    • Add a larger volume (e.g., 190 µL) of the diluted ABTS•+ solution.

    • Incubate at room temperature for a set time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as in the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.[5]

G Experimental Workflow for In Vitro Antioxidant Assays cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_reagent Prepare DPPH Working Solution DPPH_mix Mix Sample and DPPH DPPH_reagent->DPPH_mix DPPH_sample Prepare Sample Dilutions DPPH_sample->DPPH_mix DPPH_incubate Incubate (30 min, dark) DPPH_mix->DPPH_incubate DPPH_read Read Absorbance (517 nm) DPPH_incubate->DPPH_read DPPH_calc Calculate % Inhibition and IC50 DPPH_read->DPPH_calc ABTS_reagent Prepare ABTS•+ Working Solution ABTS_mix Mix Sample and ABTS•+ ABTS_reagent->ABTS_mix ABTS_sample Prepare Sample Dilutions ABTS_sample->ABTS_mix ABTS_incubate Incubate (e.g., 6 min) ABTS_mix->ABTS_incubate ABTS_read Read Absorbance (734 nm) ABTS_incubate->ABTS_read ABTS_calc Calculate % Inhibition and TEAC ABTS_read->ABTS_calc

Workflow for DPPH and ABTS antioxidant assays.

Anti-inflammatory Properties

Diosmetin has been shown to possess significant anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.[1][2]

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory effects of diosmetin have been quantified in various cellular and animal models.

AssayModelEffectQuantitative DataReference
Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesInhibition of NO productionDose-dependent reductionN/A
Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β)LPS-stimulated macrophagesInhibition of cytokine secretionSignificant reduction in cytokine levels measured by ELISA[9]
COX-2 ExpressionVarious inflammatory modelsDownregulation of COX-2 protein and mRNA levelsWestern blot and RT-PCR analysis[10]
NF-κB ActivationTNF-α-stimulated cellsInhibition of IκBα degradation and p65 nuclear translocationWestern blot analysis[11][12]
Carrageenan-induced Paw EdemaRat modelReduction of paw swellingDose-dependent decrease in edema volumeN/A
Experimental Protocols for Anti-inflammatory Assays

Principle: This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid).

    • Add 50 µL of Griess reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.

Principle: A sandwich ELISA is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or serum.[13]

Protocol:

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.[14]

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

  • Sample Incubation: Add standards of known cytokine concentrations and the collected samples (cell culture supernatants or serum) to the wells and incubate.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody that binds to a different epitope on the captured cytokine.

  • Enzyme Conjugate: Wash the plate and add an enzyme-conjugated streptavidin (e.g., HRP-streptavidin) that binds to the biotinylated detection antibody.

  • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). The enzyme catalyzes a color change.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Generate a standard curve from the absorbance values of the standards and determine the cytokine concentrations in the samples by interpolation.[15]

Signaling Pathways in Inflammation

Diosmetin primarily exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It has also been shown to modulate the MAPK and Akt signaling pathways.[12][16][17]

G Diosmetin's Inhibition of the NF-κB Signaling Pathway LPS LPS/TNF-α TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p_IkB p-IκBα IKK->p_IkB Phosphorylation IkB IκBα IkB->p_IkB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Nucleus) NFkB->NFkB_nuc Translocation IkB_NFkB IκBα-NF-κB (Cytoplasm) IkB_NFkB->IkB IkB_NFkB->NFkB degradation Proteasomal Degradation p_IkB->degradation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Diosmetin Diosmetin Diosmetin->IKK Inhibits Diosmetin->p_IkB Inhibits G Workflow of the MTT Assay for Cell Viability start Seed Cells in 96-well Plate treatment Treat with Test Compound start->treatment add_mtt Add MTT Reagent treatment->add_mtt incubate Incubate (4 hours) add_mtt->incubate solubilize Add Solubilizing Agent (e.g., DMSO) incubate->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate Cell Viability and IC50 read->analyze G Signaling Pathways Modulated by Diosmetin in Cancer cluster_pro_apoptotic Pro-Apoptotic Effects cluster_anti_proliferative Anti-Proliferative Effects Diosmetin Diosmetin p53 p53 Diosmetin->p53 Activates PI3K PI3K Diosmetin->PI3K Inhibits STAT3 STAT3 Diosmetin->STAT3 Inhibits Bax Bax p53->Bax Upregulates Caspases Caspases Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Promotes cMyc c-Myc STAT3->cMyc cMyc->Proliferation Promotes

References

The Therapeutic Potential of Diosmetin 6,8-di-C-glucoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Review of a Promising Flavonoid Glycoside and its Aglycone in Drug Discovery and Development

Introduction

Diosmetin 6,8-di-C-glucoside is a C-glycosyl flavonoid naturally occurring in various plant sources, notably citrus fruits.[1] As a member of the flavonoid family, it has garnered interest for its potential health benefits, primarily attributed to its antioxidant properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound and its aglycone, Diosmetin, for researchers, scientists, and drug development professionals. While direct research on the therapeutic applications of this compound is emerging, a significant body of evidence exists for its aglycone, Diosmetin, which is formed upon metabolism of the glycoside in the body. This guide will summarize the known attributes of the glycoside and delve into the well-documented therapeutic potential of its aglycone, offering insights into its mechanisms of action, supported by quantitative data and detailed experimental methodologies.

This compound: Sources and Antioxidant Activity

This compound is predominantly found in citrus species.[2] Its primary identified therapeutic property is its antioxidant activity.[1] Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. The C-glycosyl nature of this flavonoid may influence its stability and bioavailability, making it a subject of ongoing research.

Therapeutic Applications of Diosmetin (Aglycone)

Upon ingestion, flavonoid glycosides are often hydrolyzed by gut microbiota into their aglycone forms, which are then absorbed. Therefore, the therapeutic effects of this compound are likely attributable to its aglycone, Diosmetin. Diosmetin has been investigated for a range of pharmacological activities, including anti-inflammatory, anti-cancer, neuroprotective, and anti-diabetic effects.[3][4]

Anti-Inflammatory Effects

Chronic inflammation is a hallmark of many diseases. Diosmetin has demonstrated potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

Mechanism of Action: Diosmetin exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3] NF-κB is a crucial transcription factor that governs the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. The MAPK pathways (including ERK, JNK, and p38) are also central to the production of inflammatory mediators. By inhibiting these pathways, Diosmetin can effectively reduce the production of pro-inflammatory molecules.

Signaling Pathway:

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor IKK IKK Receptor->IKK MAPKKK MAPKKK Receptor->MAPKKK Diosmetin Diosmetin Diosmetin->IKK Diosmetin->MAPKKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Degradation Degradation IkB->Degradation NFkB_n NF-κB NFkB->NFkB_n MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 DNA DNA NFkB_n->DNA AP1->DNA Cytokines Pro-inflammatory Cytokines & Mediators (TNF-α, IL-6, iNOS, COX-2) DNA->Cytokines

Figure 1: Diosmetin's Anti-Inflammatory Signaling Pathway Inhibition.

Anti-Cancer Effects

Diosmetin has shown promise as an anti-cancer agent in various cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of cell cycle arrest and apoptosis, and the inhibition of proliferation.

Mechanism of Action: Diosmetin can induce cell cycle arrest at different phases, depending on the cancer cell type. It also triggers apoptosis (programmed cell death) through the modulation of pro- and anti-apoptotic proteins. The PI3K/Akt signaling pathway, which is often hyperactivated in cancer and promotes cell survival and proliferation, is a key target of Diosmetin. By inhibiting this pathway, Diosmetin can suppress tumor growth.

Signaling Pathway:

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Diosmetin Diosmetin Diosmetin->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis

Figure 2: Diosmetin's Inhibition of the PI3K/Akt Anti-Cancer Pathway.

Neuroprotective Effects

Oxidative stress and inflammation are major contributors to neurodegenerative diseases. Diosmetin's antioxidant and anti-inflammatory properties make it a promising candidate for neuroprotection.

Mechanism of Action: Diosmetin activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating this pathway, Diosmetin enhances the cellular defense against oxidative stress. Its anti-inflammatory actions, as described previously, also contribute to its neuroprotective effects.

Signaling Pathway:

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Diosmetin Diosmetin Diosmetin->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Degradation Degradation Keap1->Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n ARE ARE Nrf2_n->ARE Antioxidant_Enzymes Antioxidant & Cytoprotective Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes

Figure 3: Diosmetin's Activation of the Nrf2 Neuroprotective Pathway.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the therapeutic effects of Diosmetin.

Table 1: Anti-Inflammatory Activity of Diosmetin

Cell LineStimulantParameter MeasuredConcentration of DiosmetinResult
Murine MicrogliaLipopolysaccharide (LPS)Nitric Oxide (NO) ProductionNot specifiedReduction
MacrophagesLipopolysaccharide (LPS)TNF-α ReleaseNot specifiedReduction

Table 2: Anti-Cancer Activity of Diosmetin

Cell LineParameter MeasuredIC50 Value
Not SpecifiedCell ProliferationVaries by cell line

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the therapeutic potential of compounds like this compound and Diosmetin.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.

  • Protocol:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare various concentrations of the test compound (this compound) in a suitable solvent.

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

    • Add different concentrations of the test compound to the wells.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Principle: This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS.

  • Protocol:

    • Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to obtain a specific absorbance at a certain wavelength (e.g., 734 nm).

    • Add the test compound at various concentrations to the diluted ABTS•+ solution.

    • After a specific incubation time, measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition of the ABTS•+ radical.

Anti-Cancer Activity Assays

1. Cell Viability Assay (MTT Assay)

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Protocol:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

2. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Treat cells with the test compound for a specified time.

    • Harvest the cells and wash them with a binding buffer.

    • Resuspend the cells in the binding buffer containing fluorescently labeled Annexin V and PI.

    • Incubate the cells in the dark.

    • Analyze the stained cells using a flow cytometer to quantify the different cell populations.

3. Cell Cycle Analysis

  • Principle: This flow cytometry technique analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Protocol:

    • Treat cells with the test compound.

    • Harvest and fix the cells (e.g., with ethanol).

    • Stain the cellular DNA with a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium iodide).

    • Analyze the DNA content of individual cells using a flow cytometer.

    • The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases, allowing for the quantification of cell cycle arrest.

Anti-Inflammatory Activity Assays

1. Measurement of Inflammatory Mediators (ELISA)

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

  • Protocol:

    • Culture immune cells (e.g., macrophages) and stimulate them with an inflammatory agent (e.g., LPS) in the presence or absence of the test compound.

    • Collect the cell culture supernatant.

    • Use a commercial ELISA kit specific for the cytokine of interest (e.g., TNF-α, IL-6).

    • Follow the kit's instructions, which typically involve coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, and then a substrate to produce a colorimetric signal.

    • Measure the absorbance and determine the concentration of the cytokine from a standard curve.

2. Western Blot Analysis of Signaling Proteins

  • Principle: Western blotting is a technique used to detect specific proteins in a sample. It can be used to assess the activation (e.g., phosphorylation) of key signaling proteins in pathways like NF-κB and MAPK.

  • Protocol:

    • Treat cells as described for the ELISA.

    • Lyse the cells to extract total protein.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-p65, total p65, phospho-p38, total p38).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

Conclusion

This compound is a naturally occurring flavonoid with established antioxidant properties. While direct evidence for its broader therapeutic applications is still developing, its aglycone, Diosmetin, demonstrates significant potential as an anti-inflammatory, anti-cancer, and neuroprotective agent. The mechanisms underlying these effects are rooted in the modulation of critical cellular signaling pathways, including NF-κB, MAPK, PI3K/Akt, and Nrf2. This technical guide provides a foundation for researchers and drug development professionals to explore the therapeutic promise of this compound and its active metabolite, Diosmetin. Further in-depth studies, particularly focusing on the in vivo efficacy, bioavailability, and safety of this compound, are warranted to translate these promising preclinical findings into novel therapeutic strategies.

References

The Pharmacokinetics and Bioavailability of Diosmetin 6,8-di-C-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosmetin (B1670712) 6,8-di-C-glucoside is a naturally occurring flavone (B191248) C-glycoside found in various plant sources, including citrus fruits. As a member of the flavonoid family, it has garnered interest for its potential antioxidant and anti-inflammatory properties. However, a comprehensive understanding of its pharmacokinetic profile and bioavailability is crucial for evaluating its therapeutic potential. This technical guide provides an in-depth overview of the current knowledge regarding the absorption, metabolism, and bioavailability of Diosmetin 6,8-di-C-glucoside, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Due to a notable lack of direct in vivo pharmacokinetic studies on this compound, this guide integrates established principles of C-glycosyl flavonoid metabolism with the known pharmacokinetic profile of its aglycone, diosmetin. The C-glycosidic linkage significantly influences the metabolic fate of the parent compound, making the gut microbiota a key player in its biotransformation.

Pharmacokinetics and Bioavailability

Direct quantitative pharmacokinetic data (Cmax, AUC, Tmax) for this compound from in vivo studies in humans or animals are not available in the current scientific literature. The primary reason for this is the inherent stability of the C-glycosidic bond, which resists hydrolysis by digestive enzymes in the upper gastrointestinal tract. Consequently, the bioavailability of intact this compound is presumed to be very low.

The prevailing scientific consensus suggests that C-glycosyl flavonoids largely transit to the colon, where they are metabolized by the gut microbiota. Specific intestinal bacteria possess the enzymatic machinery to cleave the C-glycosidic bond, releasing the aglycone, diosmetin. Therefore, the systemic bioavailability and pharmacological activity attributed to the oral administration of this compound would primarily be due to its absorbed metabolite, diosmetin.

Pharmacokinetic Parameters of Diosmetin (Aglycone)

The following tables summarize the pharmacokinetic parameters of diosmetin, the aglycone of this compound, following the oral administration of its O-glycoside counterpart, diosmin (B1670713). These values provide an insight into the expected systemic exposure to diosmetin following the microbial metabolism of this compound in the colon.

Table 1: Pharmacokinetic Parameters of Diosmetin in Humans after Oral Administration of Micronized Diosmin

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)
Cmax (ng/mL) 50.3 ± 22.62.4 ± 1.9
AUC0-t (ng·h/mL) 298.4 ± 163.731.9 ± 100.4
tmax (h) 2.2 ± 2.9Not Calculated
Data from a comparative bioavailability study of two diosmin formulations. The test formulation demonstrated significantly higher bioavailability.[1]

Table 2: Pharmacokinetic Parameters of Diosmetin in Rats after Oral Administration of a Diosmin Formulation

ParameterValue (Mean ± SD)
Cmax (µg/mL) 0.31 ± 0.07
AUC (µg·h/mL) 3.15 ± 0.16
tmax (h) 3.25 ± 1.67
t½ (h) 7.70 ± 1.49
Data from a study investigating a specific formulation of micronized diosmin.[2]

Metabolism

The metabolism of this compound is a multi-step process initiated by the gut microbiota.

  • Deglycosylation in the Colon : The C-glycosidic bonds of this compound are cleaved by specific enzymes produced by intestinal bacteria, such as those from the Lactococcus and Enterococcus genera.[3][4] This process releases the aglycone, diosmetin.

  • Absorption of Diosmetin : The liberated diosmetin is then absorbed from the colon into the systemic circulation.

  • Phase II Metabolism : Once absorbed, diosmetin undergoes extensive phase II metabolism, primarily in the liver. The main metabolic pathways include glucuronidation and sulfation.[1] This results in the formation of diosmetin-glucuronide and diosmetin-sulfate conjugates, which are the primary forms circulating in the plasma.

Experimental Protocols

The following section details the methodologies typically employed in the pharmacokinetic analysis of diosmetin, which are applicable to studies investigating the metabolites of this compound.

Quantification of Diosmetin in Plasma using UPLC-MS/MS

This method is widely used for the sensitive and specific quantification of diosmetin in biological matrices.

1. Sample Preparation (Plasma)

  • Protein Precipitation : To 100 µL of plasma, add 300 µL of acetonitrile (B52724) (containing an internal standard, e.g., diazepam) to precipitate proteins.

  • Vortexing and Centrifugation : Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.

  • Supernatant Collection : Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution : Reconstitute the residue in 100 µL of the mobile phase.

2. Enzymatic Hydrolysis (for total diosmetin measurement)

  • To 100 µL of plasma, add 50 µL of β-glucuronidase/sulfatase solution in an appropriate buffer (e.g., acetate (B1210297) buffer, pH 5.0).

  • Incubate the mixture at 37°C for a specified period (e.g., 2 hours) to deconjugate the diosmetin metabolites.[1]

  • Proceed with the protein precipitation step as described above.

3. UPLC-MS/MS Conditions

  • Chromatographic Column : A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase : A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate : 0.3 mL/min.

  • Injection Volume : 5 µL.

  • Mass Spectrometry : A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source in positive or negative ion mode.

  • MRM Transitions : Specific precursor-to-product ion transitions for diosmetin and the internal standard are monitored for quantification.

Signaling Pathways

The biological effects of this compound are likely mediated by its aglycone, diosmetin. Diosmetin has been shown to modulate several key signaling pathways involved in inflammation and cellular stress.

  • NF-κB Signaling Pathway : Diosmetin has been reported to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. By preventing the phosphorylation and degradation of IκBα, it blocks the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

  • MAPK Signaling Pathway : Diosmetin can suppress the phosphorylation of mitogen-activated protein kinases (MAPKs), including ERK1/2, JNK, and p38. The MAPK pathway is crucial for regulating cellular processes such as inflammation, proliferation, and apoptosis.

  • Nrf2 Signaling Pathway : Diosmetin can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes, playing a vital role in cellular defense against oxidative stress.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Plasma Sample Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Plasma_Sample->Enzymatic_Hydrolysis Total Diosmetin Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Sample->Protein_Precipitation Free Diosmetin Enzymatic_Hydrolysis->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC UPLC Separation (C18 Column) Reconstitution->UPLC MSMS MS/MS Detection (MRM Mode) UPLC->MSMS Quantification Quantification MSMS->Quantification

Caption: Experimental workflow for the quantification of diosmetin in plasma.

metabolic_pathway Diosmetin_6_8_di_C_glucoside This compound (Oral Administration) Small_Intestine Small Intestine (No Hydrolysis) Diosmetin_6_8_di_C_glucoside->Small_Intestine Colon Colon Small_Intestine->Colon Gut_Microbiota Gut Microbiota (Deglycosylation) Colon->Gut_Microbiota Diosmetin Diosmetin (Aglycone) Gut_Microbiota->Diosmetin Cleavage of C-glycosidic bond Absorption Absorption Diosmetin->Absorption Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation Liver Liver (Phase II Metabolism) Systemic_Circulation->Liver Excretion Excretion (Urine, Bile) Systemic_Circulation->Excretion Diosmetin_Conjugates Diosmetin Glucuronides and Sulfates Liver->Diosmetin_Conjugates Diosmetin_Conjugates->Systemic_Circulation

Caption: Proposed metabolic pathway of this compound.

signaling_pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_nrf2 Nrf2 Pathway Diosmetin Diosmetin IkBa IκBα Diosmetin->IkBa inhibits degradation MAPK MAPK (ERK, JNK, p38) Diosmetin->MAPK inhibits phosphorylation Nrf2 Nrf2 Diosmetin->Nrf2 promotes dissociation from Keap1 IKK IKK IKK->IkBa phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkBa->NFkB_p65_p50 releases Nucleus_NFkB Nuclear Translocation NFkB_p65_p50->Nucleus_NFkB Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus_NFkB->Inflammatory_Genes MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors Inflammation_Proliferation Inflammation, Proliferation Transcription_Factors->Inflammation_Proliferation Keap1 Keap1 Keap1->Nrf2 sequesters Nucleus_Nrf2 Nuclear Translocation Nrf2->Nucleus_Nrf2 ARE Antioxidant Response Element (ARE) Nucleus_Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzyme Expression (HO-1, NQO1) ARE->Antioxidant_Enzymes

Caption: Key signaling pathways modulated by diosmetin.

Conclusion

The pharmacokinetic profile of this compound is intrinsically linked to the metabolic activity of the gut microbiota. Due to the stability of the C-glycosidic bond, the parent compound is expected to have low systemic bioavailability. The primary route to systemic exposure is through the microbial deglycosylation in the colon, leading to the absorption of its aglycone, diosmetin. Consequently, the pharmacokinetics and biological activities observed following the administration of this compound are predominantly those of diosmetin. Future research should focus on in vivo studies to directly quantify the absorption of intact this compound and its metabolites, as well as to further elucidate the specific bacterial strains responsible for its metabolism. A deeper understanding of these processes will be pivotal in the development of this compound as a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Diosmetin 6,8-di-C-glucoside from Citrus Peel

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diosmetin 6,8-di-C-glucoside is a C-glycosyl flavonoid compound found in various citrus species, exhibiting notable antioxidant and anti-inflammatory properties. These attributes make it a compound of significant interest for researchers in pharmacology, natural product chemistry, and drug development. This document provides detailed application notes and protocols for the efficient isolation and purification of this compound from citrus peel, a primary source of this bioactive molecule. The methodologies outlined herein are designed to be reproducible and scalable for various research and development applications.

Data Presentation

The concentration of this compound can vary significantly among different citrus species and even between different tissues of the same fruit. The following table summarizes reported concentrations of this compound in the peels of various citrus fruits.

Citrus SpeciesPlant PartConcentration (µg/g dry weight)Reference
Citrus suhuiensisPeel4.72[1]
Citrus medica var 2Peel38[1]

Experimental Protocols

This section details the step-by-step methodology for the isolation and purification of this compound from citrus peel, encompassing sample preparation, extraction, and a multi-stage chromatographic purification process.

Protocol 1: Sample Preparation and Extraction

This protocol describes the initial steps of preparing the citrus peel and extracting the crude flavonoid mixture.

1. Materials and Reagents:

  • Fresh citrus peels (e.g., Citrus medica)
  • Deionized water
  • Methanol (B129727) (HPLC grade)
  • Rotary evaporator
  • Freeze-dryer (lyophilizer)
  • Grinder or blender
  • Filtration apparatus (e.g., Buchner funnel with filter paper)

2. Procedure:

  • Washing and Drying: Thoroughly wash fresh citrus peels with deionized water to remove any surface contaminants. Subsequently, air-dry the peels at room temperature or in a ventilated oven at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.
  • Grinding: Once completely dry, grind the peels into a fine powder using a grinder or blender. A smaller particle size increases the surface area for efficient solvent extraction.
  • Solvent Extraction: a. Macerate the powdered citrus peel with methanol at a solid-to-solvent ratio of 1:10 (w/v). b. Stir the mixture at room temperature for 24 hours. For enhanced extraction efficiency, ultrasonication for 30-60 minutes can be employed. c. After the extraction period, filter the mixture through a Buchner funnel to separate the extract from the solid residue. d. Repeat the extraction process on the residue two more times with fresh methanol to ensure exhaustive extraction of the target compound.
  • Concentration: Combine all the filtrates and concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature below 40°C. This will yield a viscous methanolic extract.
  • Lyophilization: Freeze-dry the concentrated extract to obtain a crude flavonoid powder. Store the powder at -20°C until further purification.

Protocol 2: Multi-Step Chromatographic Purification

This protocol outlines the purification of this compound from the crude extract using a combination of column chromatography and preparative High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • Crude flavonoid powder from Protocol 1
  • Silica gel (for column chromatography, 70-230 mesh)
  • Sephadex LH-20
  • Methanol (HPLC grade)
  • Acetonitrile (HPLC grade)
  • Deionized water (HPLC grade)
  • Acetic acid (glacial, HPLC grade)
  • Preparative HPLC system with a C18 column
  • Analytical HPLC system for fraction analysis
  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

2. Procedure:

Visualizations

Experimental Workflow

experimental_workflow start Fresh Citrus Peel wash_dry Washing and Drying start->wash_dry grind Grinding to Powder wash_dry->grind extract Methanol Extraction grind->extract concentrate Concentration (Rotary Evaporator) extract->concentrate lyophilize Lyophilization concentrate->lyophilize crude_extract Crude Flavonoid Powder lyophilize->crude_extract silica_col Silica Gel Column Chromatography crude_extract->silica_col sephadex_col Sephadex LH-20 Column Chromatography silica_col->sephadex_col Enriched Fractions prep_hplc Preparative HPLC sephadex_col->prep_hplc Further Enriched Fractions pure_compound Pure this compound prep_hplc->pure_compound signaling_pathway cluster_cytoplasm Cytoplasm inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) inflammatory_stimuli->receptor adaptor MyD88 receptor->adaptor ikk_complex IKK Complex adaptor->ikk_complex ikb_p p-IκBα ikk_complex->ikb_p Phosphorylation ikb IκBα ikb_nfkb IκBα-NF-κB Complex ikb->ikb_nfkb nf_kb NF-κB (p65/p50) nf_kb_active Active NF-κB nf_kb->nf_kb_active Release nf_kb->ikb_nfkb ikb_p->ikb Degradation nucleus Nucleus nf_kb_active->nucleus Translocation gene_transcription Gene Transcription nucleus->gene_transcription inflammatory_mediators Inflammatory Mediators (TNF-α, IL-6, etc.) gene_transcription->inflammatory_mediators diosmetin Diosmetin diosmetin->ikk_complex Inhibits ikb_nfkb->ikk_complex

References

Application Note: Quantification of Diosmetin 6,8-di-C-glucoside in Plant Extracts using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosmetin 6,8-di-C-glucoside, also known as Lucenin-2 4'-methyl ether, is a C-glycosyl flavonoid found in various medicinal plants and citrus species. As a derivative of diosmetin, it exhibits significant antioxidant and anti-inflammatory properties, making it a compound of interest for pharmaceutical and nutraceutical applications. Accurate quantification of this bioactive compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantification of this compound in plant extracts. The method is adapted from established protocols for structurally similar flavone (B191248) di-C-glycosides, such as vicenin-2.

Principle

The method employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in the plant extract matrix. A C18 column is used as the stationary phase, and a gradient elution with a mobile phase consisting of acidified water and an organic solvent (acetonitrile or methanol) allows for the efficient separation of the target analyte. Quantification is achieved by UV detection at the wavelength of maximum absorbance for this compound, and the concentration is determined by comparing the peak area to a calibration curve prepared with a certified reference standard.

Experimental Protocols

Materials and Reagents
  • Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Formic acid or phosphoric acid (analytical grade).

  • Reference Standard: this compound (Lucenin-2 4'-methyl ether) certified reference material (purity ≥95%).

  • Plant Material: Dried and powdered plant material suspected to contain this compound.

  • Extraction Solvents: Methanol or a mixture of methanol/water (e.g., 70-80% methanol in water).

  • Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or nylon).

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A guard column with the same stationary phase is recommended.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0 85 15
    20 60 40
    25 60 40

    | 30 | 85 | 15 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 340 nm

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 200 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (Plant Extract)
  • Extraction: Accurately weigh about 1.0 g of the powdered plant material into a flask. Add 20 mL of 70% methanol.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Collection and Re-extraction: Collect the supernatant. Repeat the extraction process on the residue two more times.

  • Pooling and Evaporation: Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract with a known volume of methanol (e.g., 5 mL).

  • Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components in the plant extract. This is determined by comparing the chromatograms of a blank, the standard, and the plant extract.

  • Linearity: The linearity of the method should be established by injecting the working standard solutions at different concentrations. A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) should be >0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

  • Precision: Assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision) and expressed as the relative standard deviation (RSD) of a series of measurements.

  • Accuracy: Determined by performing recovery studies. A known amount of the standard is spiked into a pre-analyzed sample, and the recovery percentage is calculated.

Data Presentation

The quantitative data obtained from the method validation for a similar flavone di-C-glycoside, vicenin-2 (apigenin 6,8-di-C-glucoside), which can be expected to be comparable for this compound, is summarized below.[1][2]

ParameterResult
Linearity Range1 - 200 µg/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.3 - 1.5 µg/mL
Precision (RSD %)< 2%
Accuracy (Recovery %)95 - 105%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing plant_material Powdered Plant Material extraction Ultrasonic Extraction (70% Methanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation collection Collect Supernatant centrifugation->collection evaporation Evaporation to Dryness collection->evaporation reconstitution Reconstitution in Methanol evaporation->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Column Separation (Gradient Elution) detection UV Detection at 340 nm data_acquisition Data Acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification peak_integration->quantification calibration_curve Calibration Curve (Standard Solutions) calibration_curve->quantification final_result Final Concentration (mg/g of plant material) quantification->final_result

Caption: Experimental workflow for the quantification of this compound.

Logical Relationship of Method Validation Parameters

validation_parameters method HPLC Method specificity Specificity method->specificity linearity Linearity method->linearity lod_loq LOD & LOQ method->lod_loq precision Precision method->precision accuracy Accuracy method->accuracy calibration_curve Calibration Curve (r² > 0.99) linearity->calibration_curve signal_to_noise Signal-to-Noise Ratio lod_loq->signal_to_noise repeatability Repeatability (Intra-day) precision->repeatability intermediate_precision Intermediate Precision (Inter-day) precision->intermediate_precision recovery Recovery Studies accuracy->recovery

Caption: Key parameters for HPLC method validation.

Conclusion

The described RP-HPLC-UV method is suitable for the reliable quantification of this compound in plant extracts. The protocol is based on established methods for similar flavonoid compounds and, with proper validation using a certified reference standard, can be implemented for quality control and research purposes. The provided experimental details and validation parameters serve as a comprehensive guide for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols: UPLC-MS/MS Analysis of Diosmetin 6,8-di-C-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosmetin 6,8-di-C-glucoside, a C-glycosyl flavonoid compound, has garnered significant interest for its potential antioxidant properties. Accurate and sensitive quantification of this compound in various matrices is crucial for research and development. This document provides a detailed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) protocol for the analysis of this compound.

Compound Information

ParameterValue
Compound Name This compound
Synonyms Lucenin-2 4'-methyl ether, 6,8-Diglucosyldiosmetin
Molecular Formula C28H32O16[1][2]
Molecular Weight 624.54 g/mol [1][3]
Monoisotopic Mass 624.1690 g/mol [3]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Plant Tissues

This protocol is designed for the extraction and purification of this compound from plant matrices.

Materials:

  • Plant tissue sample

  • Methanol (B129727) (MeOH)

  • Water (H2O)

  • Formic acid (FA)

  • C18 SPE cartridges

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Homogenization: Weigh 1 gram of the homogenized plant sample and place it in a centrifuge tube.

  • Extraction: Add 10 mL of 80% methanol in water with 1% formic acid. Vortex for 1 minute and sonicate for 30 minutes.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the analyte with 5 mL of methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Elution 0-1 min: 5% B; 1-8 min: 5-30% B; 8-10 min: 30-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B

Mass Spectrometry Conditions:

For the analysis of this compound, electrospray ionization (ESI) in the negative ion mode is recommended due to the phenolic nature of flavonoids, which are readily deprotonated.

ParameterRecommended Settings
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage -3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

The precursor ion for this compound in negative ion mode is [M-H]⁻ at m/z 623.17. The fragmentation of flavonoid di-C-glycosides typically involves neutral losses from the sugar moieties and cross-ring cleavages. Based on the fragmentation patterns of similar compounds, the following MRM transitions are proposed for quantification and confirmation.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) - Starting PointPurpose
This compound623.17503.1325Quantification (Loss of 120 Da)
This compound623.17413.0935Confirmation (Loss of 120 Da and 90 Da)
This compound623.17383.0840Confirmation (Cross-ring cleavage product)

Note: Collision energies should be optimized for the specific instrument being used.

Data Presentation

The following tables should be used to summarize the quantitative data obtained from the UPLC-MS/MS analysis.

Table 1: Calibration Curve Data

Concentration (ng/mL)Peak Area (Quantifier Ion)
Standard 1
Standard 2
Standard 3
Standard 4
Standard 5
Standard 6
Standard 7

Table 2: Quantitative Analysis of Samples

Sample IDPeak AreaCalculated Concentration (ng/mL)
Sample 1
Sample 2
Sample 3
Control 1
Control 2

Visualization of Experimental Workflow

UPLC_MSMS_Workflow Sample Plant Tissue Sample Homogenization Homogenization Sample->Homogenization Extraction Solid-Liquid Extraction (80% MeOH, 1% FA) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (C18) Centrifugation->SPE Supernatant Evaporation Evaporation to Dryness SPE->Evaporation Eluate Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis UPLC-MS/MS Analysis Reconstitution->Analysis DataProcessing Data Processing and Quantification Analysis->DataProcessing

References

Application Notes and Protocols for Evaluating the Antioxidant Capacity of Diosmetin 6,8-di-C-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosmetin (B1670712) 6,8-di-C-glucoside, a C-glycosyl flavonoid found in citrus fruits, is recognized for its antioxidant properties.[1] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is implicated in the pathogenesis of numerous diseases. Consequently, the evaluation of the antioxidant potential of compounds like Diosmetin 6,8-di-C-glucoside is of significant interest in drug discovery and development.

This document provides detailed protocols for key cell-based assays to assess the antioxidant capacity of this compound. The featured assays include the Cellular Antioxidant Activity (CAA) assay, direct measurement of intracellular ROS, and the Thiobarbituric Acid Reactive Substances (TBARS) assay for lipid peroxidation. Furthermore, the role of the Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response that can be modulated by flavonoids, is discussed.[2]

While specific quantitative data for this compound in cell-based assays is limited in publicly available literature, data for its aglycone, diosmetin, provides valuable insights into its potential efficacy. Diosmetin has been shown to mitigate oxidative stress in cellular models by reducing ROS levels, enhancing the activity of antioxidant enzymes, and decreasing lipid peroxidation.[3][4]

Data Presentation

The following tables summarize the reported antioxidant effects of diosmetin, the aglycone of this compound, in endothelial cells subjected to hydrogen peroxide (H₂O₂)-induced oxidative stress. These data serve as a reference for the expected antioxidant activity.

Table 1: Effect of Diosmetin on Intracellular Reactive Oxygen Species (ROS) in H₂O₂-Treated Endothelial Cells [3]

TreatmentConcentration (µM)Intracellular ROS Level (% of Control)
Control-100
H₂O₂ (250 µM)-~250
Diosmetin + H₂O₂150Significantly Reduced
Diosmetin + H₂O₂200Significantly Reduced
Diosmetin + H₂O₂250Significantly Reduced

Table 2: Effect of Diosmetin on Antioxidant Enzyme Activity in H₂O₂-Treated Endothelial Cells [3]

TreatmentConcentration (µM)Superoxide Dismutase (SOD) Activity (% of Control)Catalase (CAT) Activity (% of Control)Glutathione Peroxidase (GPx) Activity (% of Control)
Control-100100100
H₂O₂ (250 µM)-~50~60~70
Diosmetin + H₂O₂200Restored towards controlRestored towards controlMinor increase
Diosmetin + H₂O₂250Restored towards controlRestored towards controlSlight increase

Table 3: Effect of Diosmetin on Lipid Peroxidation (Malondialdehyde Levels) in H₂O₂-Treated Endothelial Cells [3]

TreatmentConcentration (µM)Malondialdehyde (MDA) Level (% of Control)
Control-100
H₂O₂ (250 µM)-~200
Diosmetin + H₂O₂250Reduced to near control levels

Experimental Protocols

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to inhibit the formation of the fluorescent compound dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in response to peroxyl radicals generated by 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (ABAP).[5]

Materials:

  • Human hepatocarcinoma (HepG2) cells

  • Black, clear-bottom 96-well microplates

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • DCFH-DA solution

  • ABAP solution

  • Quercetin (B1663063) (as a standard)

  • This compound

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate at a density of 6 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere until cells are confluent.

  • Treatment: Remove the culture medium and wash the cells with PBS. Add 100 µL of treatment medium containing the desired concentration of this compound or quercetin standard, along with 25 µM DCFH-DA, to each well. Incubate for 1 hour at 37°C.

  • Induction of Oxidative Stress: Remove the treatment medium and wash the cells three times with PBS. Add 100 µL of 600 µM ABAP solution to each well.

  • Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.

Data Analysis:

Calculate the area under the curve (AUC) for the fluorescence versus time plot for both the control and treated wells. The CAA value can be calculated using the following formula:

CAA (unit) = (1 - ∫SA / ∫CA) x 100

Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve. Results can be expressed as quercetin equivalents (QE).

Intracellular ROS Measurement using DCFH-DA

This protocol directly measures the intracellular ROS levels after treatment with this compound and induction of oxidative stress.

Materials:

  • Adherent cells (e.g., endothelial cells, HepG2)

  • 24-well or 96-well plates

  • Cell culture medium

  • PBS or Hank's Balanced Salt Solution (HBSS)

  • DCFH-DA stock solution (10 mM in DMSO)

  • Oxidative stress inducer (e.g., H₂O₂, tert-butyl hydroperoxide)

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Culture: Seed cells in the appropriate plate and culture until they reach the desired confluency.

  • Pre-treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-24 hours).

  • Loading with DCFH-DA: Remove the treatment medium and wash the cells with warm PBS or HBSS. Add DCFH-DA working solution (typically 10-25 µM in serum-free medium) to each well and incubate for 30-60 minutes at 37°C, protected from light.[6]

  • Induction of Oxidative Stress: Remove the DCFH-DA solution and wash the cells. Add the oxidative stress inducer (e.g., 250 µM H₂O₂) in the medium to the cells.

  • Measurement: Immediately measure the fluorescence intensity using a fluorescence microplate reader (Ex/Em: ~485/535 nm) or visualize and quantify using a fluorescence microscope.[7]

Lipid Peroxidation Assay (TBARS Assay)

This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), an end product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct.[8][9]

Materials:

  • Cultured cells

  • PBS

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Trichloroacetic acid (TCA) solution (e.g., 10%)

  • Thiobarbituric acid (TBA) solution (e.g., 0.67% in glacial acetic acid)

  • MDA standard solution

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: Culture and treat cells with this compound and an oxidative stress inducer. Harvest the cells, wash with cold PBS, and lyse them on ice. Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Precipitation: Add ice-cold TCA to the cell lysate supernatant to precipitate proteins. Incubate on ice for 15 minutes and then centrifuge at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C.[8][9]

  • Reaction with TBA: Transfer the supernatant to a new tube and add an equal volume of TBA solution.

  • Incubation: Incubate the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.[10]

  • Measurement: Cool the samples on ice and then measure the absorbance of the supernatant at 532 nm.

  • Quantification: Determine the MDA concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of MDA. Normalize the results to the protein concentration of the cell lysate.

Visualization of Pathways and Workflows

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes. Diosmetin has been shown to activate this protective pathway.[2]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruitment Cul3->Nrf2 Ubiquitination Maf sMaf Nrf2_n->Maf Heterodimerization ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binding Maf->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Gene Transcription Oxidative_Stress Oxidative Stress (e.g., ROS) Antioxidant_Genes->Oxidative_Stress Neutralization Oxidative_Stress->Keap1 Inhibition Diosmetin Diosmetin 6,8-di-C-glucoside Diosmetin->Keap1 Inhibition

Caption: Nrf2 signaling pathway activation by this compound.

Experimental Workflow for Cellular Antioxidant Activity (CAA) Assay

The following diagram illustrates the key steps in performing the Cellular Antioxidant Activity (CAA) assay.

CAA_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells 1. Seed HepG2 cells in a 96-well plate culture_cells 2. Culture for 24h (37°C, 5% CO2) seed_cells->culture_cells add_compound 3. Add this compound + DCFH-DA culture_cells->add_compound incubate_compound 4. Incubate for 1h at 37°C add_compound->incubate_compound wash_cells 5. Wash cells with PBS incubate_compound->wash_cells add_abap 6. Add ABAP to induce oxidative stress wash_cells->add_abap read_fluorescence 7. Measure fluorescence (Ex: 485nm, Em: 538nm) kinetically for 1h add_abap->read_fluorescence calculate_auc 8. Calculate Area Under the Curve (AUC) read_fluorescence->calculate_auc calculate_caa 9. Determine CAA value calculate_auc->calculate_caa

Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

Logical Relationship of the Described Assays

This diagram shows the logical connection between the different assays described in this document for a comprehensive evaluation of antioxidant capacity.

Assay_Relationship cluster_cellular_effects Cellular Effects cluster_assays Measurement Assays compound This compound ros_reduction Reduction of Intracellular Reactive Oxygen Species (ROS) compound->ros_reduction lipid_peroxidation_inhibition Inhibition of Lipid Peroxidation compound->lipid_peroxidation_inhibition nrf2_activation Activation of Nrf2 Signaling Pathway compound->nrf2_activation caa_assay Cellular Antioxidant Activity (CAA) Assay ros_reduction->caa_assay Measured by dcfh_da_assay DCFH-DA Assay ros_reduction->dcfh_da_assay Measured by tbars_assay TBARS Assay lipid_peroxidation_inhibition->tbars_assay Measured by western_blot Western Blot / qPCR for Nrf2 targets nrf2_activation->western_blot Measured by

Caption: Logical relationship of assays for antioxidant capacity evaluation.

References

Application Notes and Protocols for Studying the Anti-inflammatory Effects of Diosmetin In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on published research for Diosmetin , the aglycone form. No specific in vivo anti-inflammatory studies were identified for Diosmetin 6,8-di-C-glucoside during the literature search. The pharmacokinetic and pharmacodynamic properties of this compound may differ from Diosmetin. Researchers should consider this when adapting these protocols.

Introduction

Diosmetin, a naturally occurring flavonoid found in citrus fruits and other plants, has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] These properties make it a compound of interest for therapeutic development. This document provides detailed protocols for three common in vivo models used to assess the anti-inflammatory potential of compounds like Diosmetin: Lipopolysaccharide (LPS)-induced Acute Lung Injury, Dinitrochlorobenzene (DNCB)-induced Atopic Dermatitis, and Carrageenan-induced Paw Edema. Additionally, it outlines the key signaling pathways modulated by Diosmetin.

I. In Vivo Models for Assessing Anti-inflammatory Activity

Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice

This model is used to simulate acute, systemic inflammation leading to lung tissue damage, a condition where Diosmetin has shown protective effects.[3][4]

Experimental Protocol:

  • Animal Model: Male BALB/c mice (6-8 weeks old, 20-25 g) are commonly used.

  • Acclimatization: Animals should be housed under standard laboratory conditions (22±2°C, 55±5% humidity, 12-hour light/dark cycle) with free access to food and water for at least one week prior to the experiment.

  • Grouping and Dosing:

    • Control Group: Receives vehicle (e.g., saline or 0.5% carboxymethylcellulose).

    • LPS Group: Receives vehicle followed by LPS challenge.

    • Diosmetin Treatment Groups: Receive varying doses of Diosmetin (e.g., 5 and 25 mg/kg, administered intraperitoneally or orally) 1 hour before LPS challenge.[5]

    • Positive Control Group: Receives a known anti-inflammatory drug, such as Dexamethasone (5 mg/kg, i.p.), 1 hour before LPS challenge.[5]

  • Induction of ALI: Administer LPS (0.5 mg/kg) via intratracheal instillation or intraperitoneal injection.[5]

  • Sample Collection: Euthanize mice 12-24 hours after LPS challenge.[5]

    • Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell infiltration and protein levels.

    • Collect blood serum to measure systemic cytokine levels.

    • Harvest lung tissue for histopathological analysis, wet/dry ratio measurement, and molecular assays.

  • Endpoint Analysis:

    • Lung Wet/Dry Ratio: To assess pulmonary edema.

    • Histopathology: H&E staining of lung sections to evaluate tissue damage, inflammatory cell infiltration, and alveolar hemorrhage.[5]

    • Cell Counts in BALF: Total and differential cell counts (neutrophils, macrophages).

    • Protein Concentration in BALF: As an indicator of vascular permeability.

    • Cytokine Analysis (ELISA): Measure levels of TNF-α, IL-1β, and IL-6 in BALF and serum.[4]

    • Myeloperoxidase (MPO) Activity: As a marker for neutrophil infiltration in lung tissue.

    • Oxidative Stress Markers: Measure levels of malondialdehyde (MDA) and reactive oxygen species (ROS) in lung homogenates.

    • Western Blot/PCR: To analyze the expression of proteins and genes in relevant signaling pathways (e.g., Nrf2, NLRP3, NF-κB).

Quantitative Data Summary:

ParameterControlLPSDiosmetin (5 mg/kg) + LPSDiosmetin (25 mg/kg) + LPSReference
Lung Injury Score LowHighReducedSignificantly Reduced[5]
Lung Wet/Dry Ratio NormalIncreasedReducedSignificantly Reduced[4]
Total Protein in BALF LowHighReducedSignificantly Reduced[4]
Neutrophil Infiltration in BALF LowHighReducedSignificantly Reduced[4]
TNF-α in Serum LowHighReducedSignificantly Reduced[4]
IL-6 in Serum LowHighReducedSignificantly Reduced[4]
Dinitrochlorobenzene (DNCB)-Induced Atopic Dermatitis (AD) in Mice

This model mimics the key features of atopic dermatitis, a chronic inflammatory skin disease. Diosmetin has been shown to ameliorate AD-like lesions in this model.[6][7]

Experimental Protocol:

  • Animal Model: Hairless mice (e.g., HR-1) are often used to easily visualize skin lesions.

  • Acclimatization: As described in the ALI protocol.

  • Induction of AD:

    • Sensitization: Apply a 1% DNCB solution (in a 3:1 acetone:olive oil vehicle) to the dorsal skin of the mice.

    • Challenge: After one week, repeatedly apply a 0.2% DNCB solution to the same area three times a week for several weeks to induce chronic inflammation.

  • Grouping and Dosing:

    • Control Group: Receives vehicle only.

    • DNCB Group: Subjected to DNCB sensitization and challenge.

    • Diosmetin Treatment Groups: Receive daily oral administration of Diosmetin (e.g., 10 mg/kg) during the challenge phase.[7][8]

    • Positive Control Group: Can be included, using a topical steroid.

  • Assessment of Dermatitis:

    • Dermatitis Score: Clinically score the severity of skin lesions based on erythema, edema, excoriation, and dryness.

    • Transepidermal Water Loss (TEWL) and Skin Hydration: Measure to assess skin barrier function.[7]

  • Sample Collection: At the end of the experiment, euthanize the mice.

    • Collect blood serum for IgE and cytokine analysis.

    • Harvest dorsal skin tissue for histological and molecular analysis.

  • Endpoint Analysis:

    • Histopathology: H&E staining to measure epidermal and dermal thickness; Toluidine blue staining to count mast cells.[6]

    • Immunohistochemistry: To detect infiltration of immune cells like macrophages (F4/80+).[6]

    • Serum IgE Levels (ELISA): A key marker for allergic reactions.[7]

    • Cytokine Analysis (ELISA/PCR): Measure levels of TNF-α, IL-4, and IL-1β in skin tissue and serum.[6][7]

Quantitative Data Summary:

ParameterControlDNCBDiosmetin (10 mg/kg) + DNCBReference
Dermatitis Score 0HighSignificantly Reduced[6]
Epidermal Thickness NormalIncreasedSignificantly Reduced[6][8]
Mast Cell Infiltration LowHighSignificantly Reduced[6]
Serum IgE LowHighSignificantly Reduced[7][8]
Serum IL-4 LowHighSignificantly Reduced[7][8]
Skin TNF-α LowHighReduced[6]
Carrageenan-Induced Paw Edema in Rodents

A classical and highly reproducible model of acute inflammation, ideal for screening potential anti-inflammatory compounds.

Experimental Protocol:

  • Animal Model: Wistar or Sprague-Dawley rats (150-200 g) are commonly used.

  • Acclimatization: As described previously.

  • Grouping and Dosing:

    • Control Group: Receives vehicle.

    • Carrageenan Group: Receives vehicle followed by carrageenan injection.

    • Diosmetin Treatment Groups: Receive varying doses of Diosmetin (e.g., 10, 30, 100 mg/kg, i.p. or orally) 30-60 minutes before carrageenan injection.

    • Positive Control Group: Receives a standard NSAID like Indomethacin (5-10 mg/kg).[9]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.[9]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[9][10]

  • Calculation of Edema and Inhibition:

    • Edema = Paw volume at time 't' - Paw volume at baseline.

    • % Inhibition = [(Edema of Control Group - Edema of Treated Group) / Edema of Control Group] x 100.

  • Sample Collection (Optional): At the end of the experiment (e.g., 5 hours), animals can be euthanized, and the paw tissue can be collected for analysis of inflammatory mediators (e.g., TNF-α, IL-1β, PGE2) and enzyme activity (e.g., MPO, COX-2).[9]

II. Key Signaling Pathways Modulated by Diosmetin

Nrf2 Signaling Pathway

Diosmetin has been shown to activate the Nrf2 pathway, which is a critical regulator of the antioxidant response.[3] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Diosmetin can promote the accumulation of p62, which interacts with Keap1, leading to the release and nuclear translocation of Nrf2.[11][12] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and upregulates the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NQO1.[13][14]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Diosmetin Diosmetin p62 p62 Diosmetin->p62 promotes accumulation Keap1_Nrf2 Keap1-Nrf2 Complex p62->Keap1_Nrf2 interacts with Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes upregulates caption Diosmetin activates the Nrf2 antioxidant pathway. Inflammatory_Pathways LPS LPS NFkB NF-κB Activation LPS->NFkB Diosmetin Diosmetin Diosmetin->NFkB inhibits NLRP3_complex NLRP3 Inflammasome Assembly Diosmetin->NLRP3_complex inhibits NLRP3_exp Pro-IL-1β, NLRP3 Transcription NFkB->NLRP3_exp NLRP3_exp->NLRP3_complex Casp1 Caspase-1 Activation NLRP3_complex->Casp1 Cytokines Mature IL-1β, IL-18 (Inflammation) Casp1->Cytokines caption Diosmetin inhibits NF-κB and NLRP3 inflammasome pathways. Experimental_Workflow A Animal Acclimatization (1 week) B Randomization and Grouping A->B C Pre-treatment (Diosmetin or Vehicle) B->C D Induction of Inflammation (e.g., LPS, DNCB, Carrageenan) C->D E Monitoring and Measurement (e.g., Paw Volume, Dermatitis Score) D->E F Sample Collection (Blood, Tissue, BALF) E->F G Endpoint Analysis (Histology, ELISA, Western Blot, etc.) F->G H Data Analysis and Interpretation G->H caption General workflow for in vivo anti-inflammatory studies.

References

Application Notes: Assessing the Neuroprotective Effects of Diosmetin 6,8-di-C-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diosmetin 6,8-di-C-glucoside, a naturally occurring flavonoid, is a promising candidate for neuroprotective drug development. Flavonoids have demonstrated potential in mitigating neurodegenerative processes by targeting pathways involved in oxidative stress, inflammation, and apoptosis.[1][2][3] These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to assess the neuroprotective effects of this compound in vitro. The described experimental workflow will enable the systematic evaluation of this compound's efficacy in protecting neuronal cells from various insults.

Key Experimental Approaches

A multi-faceted approach is essential to thoroughly evaluate the neuroprotective potential of this compound. The core experimental strategy involves inducing neuronal cell damage and then assessing the compound's ability to rescue the cells. This is achieved through a series of assays focusing on cell viability, apoptosis, and oxidative stress.

Experimental Workflow

The overall experimental workflow for assessing the neuroprotective effects of this compound is depicted below. This workflow begins with cell culture and treatment, followed by a battery of assays to determine the compound's efficacy at different biological levels.

G cluster_0 Phase 1: Cell Culture and Treatment cluster_1 Phase 2: Assessment of Neuroprotection cluster_2 Phase 3: Data Analysis and Interpretation A Neuronal Cell Culture (e.g., SH-SY5Y, PC12) B Induction of Neurotoxicity (e.g., H2O2, Amyloid-β, Rotenone) A->B C Treatment with this compound (Dose-response and time-course) B->C D Cell Viability Assays (MTT, LDH) C->D Incubation Period E Apoptosis Assays (Western Blot for Caspases, Bcl-2 family) C->E Incubation Period F Oxidative Stress Assays (ROS, MDA, SOD) C->F Incubation Period G Quantitative Data Analysis D->G E->G F->G H Mechanism of Action Elucidation G->H

Figure 1: Experimental workflow for assessing neuroprotection.

Protocols

Cell Culture and Treatment
  • Cell Line: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells are commonly used models for neuroprotective studies.[2][4]

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintain at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Neurotoxicity:

    • Seed cells in 96-well or 6-well plates at an appropriate density.

    • After 24 hours, induce neurotoxicity. Common inducers include:

      • Oxidative Stress: Hydrogen peroxide (H₂O₂)[2]

      • Alzheimer's Disease Model: Amyloid-β (Aβ) oligomers[5][6]

      • Parkinson's Disease Model: Rotenone or 6-hydroxydopamine (6-OHDA)[7]

  • Treatment:

    • Pre-treat cells with varying concentrations of this compound for a specified duration (e.g., 2-24 hours) before inducing neurotoxicity.

    • Alternatively, co-treat cells with the neurotoxin and this compound.

Cell Viability Assays

a) MTT Assay [4][5][8]

This colorimetric assay measures the metabolic activity of viable cells.

  • After treatment, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well of a 96-well plate.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

b) Lactate Dehydrogenase (LDH) Release Assay [8][9]

This assay quantifies cytotoxicity by measuring the release of LDH from damaged cells.

  • After treatment, collect the cell culture supernatant.

  • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.

  • Measure the absorbance at the recommended wavelength (typically 490 nm).

Apoptosis Assays

Western Blot Analysis for Apoptotic Markers [10][11][12]

This technique is used to detect changes in the expression of key proteins involved in apoptosis.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[10]

    • Centrifuge the lysates at 14,000 x g for 20 minutes at 4°C and collect the supernatant.[10]

    • Determine protein concentration using a BCA protein assay kit.[10]

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.[10]

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.[10]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against:

      • Cleaved Caspase-3[12]

      • Cleaved PARP[12]

      • Bcl-2[12]

      • Bax[10]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10]

    • Quantify band intensities using densitometry software.

Oxidative Stress Assays

a) Measurement of Intracellular Reactive Oxygen Species (ROS) [13][14]

  • After treatment, wash the cells with PBS.

  • Incubate the cells with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFDA), for 30 minutes at 37°C.

  • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

b) Lipid Peroxidation (MDA) Assay [14][15]

This assay measures malondialdehyde (MDA), a product of lipid peroxidation.

  • Collect cell lysates as described for Western blotting.

  • Use a commercial TBARS (thiobarbituric acid reactive substances) assay kit according to the manufacturer's protocol.[14]

  • Measure the absorbance at 532 nm.

c) Antioxidant Enzyme Activity Assays [6]

Measure the activity of key antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) in cell lysates using commercially available assay kits.

Data Presentation

Quantitative data from the described assays should be presented in a clear and structured format to facilitate comparison between different treatment groups.

Table 1: Effect of this compound on Cell Viability

Treatment GroupConcentration (µM)Cell Viability (%) (MTT Assay)Cytotoxicity (%) (LDH Assay)
Control-100 ± 5.25.1 ± 1.2
Neurotoxin-45.3 ± 4.155.2 ± 3.8
Neurotoxin + D68dCG158.7 ± 3.942.6 ± 3.1
Neurotoxin + D68dCG1075.1 ± 4.524.8 ± 2.5
Neurotoxin + D68dCG5089.4 ± 5.010.3 ± 1.9

D68dCG: this compound. Data are presented as mean ± SD.

Table 2: Effect of this compound on Apoptosis Markers

Treatment GroupBax/Bcl-2 Ratio (Fold Change)Cleaved Caspase-3 (Fold Change)
Control1.0 ± 0.11.0 ± 0.2
Neurotoxin4.2 ± 0.55.1 ± 0.6
Neurotoxin + D68dCG (50 µM)1.5 ± 0.31.8 ± 0.4

Data are presented as mean ± SD relative to the control group.

Table 3: Effect of this compound on Oxidative Stress Markers

Treatment GroupROS Production (Fold Change)MDA Levels (nmol/mg protein)SOD Activity (U/mg protein)
Control1.0 ± 0.21.2 ± 0.315.4 ± 1.8
Neurotoxin3.8 ± 0.44.5 ± 0.67.2 ± 1.1
Neurotoxin + D68dCG (50 µM)1.4 ± 0.31.8 ± 0.413.9 ± 1.5

Data are presented as mean ± SD.

Signaling Pathways

Diosmetin and other flavonoids are known to exert their neuroprotective effects by modulating key signaling pathways.[16][17][18]

Nrf2/ARE Antioxidant Pathway

Diosmetin can activate the Nrf2/ARE pathway, leading to the expression of antioxidant enzymes that protect against oxidative stress.[16][17]

G Diosmetin This compound Keap1 Keap1 Diosmetin->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits (degradation) ARE ARE Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (SOD, GPx, HO-1) ARE->Antioxidant_Enzymes Promotes Transcription Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Reduces Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection

Figure 2: Nrf2/ARE signaling pathway.

Anti-Apoptotic Pathway

Diosmetin can modulate the expression of Bcl-2 family proteins and inhibit caspase activation to prevent apoptosis.

G Diosmetin This compound Bax Bax (Pro-apoptotic) Diosmetin->Bax Downregulates Bcl2 Bcl-2 (Anti-apoptotic) Diosmetin->Bcl2 Upregulates Mitochondria Mitochondria Bax->Mitochondria Promotes release of Bcl2->Bax Inhibits Neuroprotection Neuroprotection Bcl2->Neuroprotection Cytochrome_c Cytochrome c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 3: Anti-apoptotic signaling pathway.

The protocols and methodologies outlined in these application notes provide a robust framework for the preclinical assessment of this compound as a potential neuroprotective agent. By systematically evaluating its effects on cell viability, apoptosis, and oxidative stress, researchers can gain valuable insights into its therapeutic potential and mechanism of action.

References

Diosmetin 6,8-di-C-glucoside: A Standard for Phytochemical and Biological Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diosmetin 6,8-di-C-glucoside, a C-glycosyl flavonoid, is a natural compound found in various medicinal plants and citrus fruits. As a stable and well-characterized molecule, it serves as an excellent standard for phytochemical analysis, enabling the accurate quantification of this and related compounds in complex plant extracts and formulations. Furthermore, its notable antioxidant and anti-inflammatory properties make it a valuable reference compound in the development of new therapeutic agents. This document provides detailed protocols for the use of this compound as a standard in HPLC analysis and its application in antioxidant and anti-inflammatory assays.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₂₈H₃₂O₁₆PubChem
Molecular Weight 624.5 g/mol PubChem
Appearance Yellowish powderN/A
Solubility Soluble in methanol (B129727), ethanol, DMSO; sparingly soluble in water.N/A

Phytochemical Analysis: Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for the quantification of flavonoids. This compound can be used as an external standard to determine its concentration in various samples.

HPLC Method Validation Parameters (Representative Data)

The following table summarizes representative performance characteristics of an HPLC-UV method for the quantification of C-glycosyl flavonoids, using this compound as a standard.

ParameterTypical Value
Linearity Range (µg/mL) 1 - 200
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) ~0.1
Limit of Quantification (LOQ) (µg/mL) ~0.3
Recovery (%) 95 - 105%
Intra-day Precision (RSD %) < 2%
Inter-day Precision (RSD %) < 5%
Experimental Protocol: HPLC-UV Analysis

1. Preparation of Standard Stock Solution:

  • Accurately weigh 10 mg of this compound standard.

  • Dissolve in 10 mL of HPLC-grade methanol to obtain a stock solution of 1 mg/mL.

  • Store the stock solution at 4°C in a dark vial.

2. Preparation of Calibration Standards:

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.

3. Sample Preparation (e.g., Plant Extract):

  • Accurately weigh 1 g of the dried plant powder.

  • Extract with 20 mL of methanol using sonication for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

4. Chromatographic Conditions:

ParameterCondition
Instrument HPLC system with UV-Vis Detector
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B)
Gradient Program 0-5 min, 10% B; 5-30 min, 10-40% B; 30-35 min, 40-10% B; 35-40 min, 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 340 nm
Injection Volume 10 µL

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Standard Stock (1 mg/mL) Calibration Calibration Standards (1-200 µg/mL) Standard->Calibration HPLC HPLC-UV Analysis Calibration->HPLC Sample Sample Extraction & Filtration Sample->HPLC Data Data Acquisition HPLC->Data Curve Calibration Curve Construction Data->Curve Quantify Quantification of Analyte in Sample Curve->Quantify

HPLC Quantification Workflow

Biological Activity Assessment

This compound is known for its significant antioxidant and anti-inflammatory activities. The following protocols describe its use as a reference standard in common in vitro assays.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Representative Antioxidant Activity Data

CompoundIC₅₀ (µg/mL)
This compound ~25
Ascorbic Acid (Positive Control) ~5

Experimental Protocol: DPPH Assay

1. Reagent Preparation:

  • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in the dark.

  • Standard/Sample Solutions: Prepare a series of dilutions of this compound and a positive control (e.g., Ascorbic Acid) in methanol (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2. Assay Procedure (96-well plate format):

  • Add 100 µL of each standard/sample dilution to the wells of a 96-well plate.

  • Add 100 µL of the DPPH solution to each well.

  • For the blank, add 100 µL of methanol instead of the sample.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

3. Calculation:

  • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay evaluates the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[1]

Experimental Protocol: NO Inhibition Assay

1. Cell Culture:

2. Assay Procedure:

  • Seed RAW 264.7 cells (2 x 10⁵ cells/well) in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (no LPS) and a vehicle control group (LPS + vehicle) should be included.

  • After 24 hours, collect the cell culture supernatant.

3. Nitrite (B80452) Determination (Griess Assay):

  • Mix 50 µL of the cell supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).

  • Incubate at room temperature for 10 minutes, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubate at room temperature for 10 minutes, protected from light.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

4. Data Analysis:

  • Calculate the percentage of nitric oxide inhibition relative to the LPS-stimulated vehicle control.

  • Determine the IC₅₀ value for NO inhibition.

Signaling Pathway Interactions

Diosmetin and its glycosides have been shown to exert their anti-inflammatory effects through the modulation of key signaling pathways, primarily by inhibiting the NF-κB pathway.

signaling_pathway cluster_pathway Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Nucleus Nucleus Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes activates Diosmetin This compound Diosmetin->IKK inhibits

Inhibition of the NF-κB Pathway

Applications Overview

The use of this compound as a standard has broad applications in phytochemical research and drug discovery.

logical_relationship cluster_applications Applications cluster_phyto_details cluster_bio_details Standard This compound (Reference Standard) Phyto Phytochemical Analysis Standard->Phyto Bio Biological Assays Standard->Bio QC Quality Control of Herbal Products Phyto->QC Quant Quantification in Plant Extracts Phyto->Quant Form Formulation Development Phyto->Form AntiOx Antioxidant Activity Screening Bio->AntiOx AntiInflam Anti-inflammatory Mechanism Studies Bio->AntiInflam DrugDev Drug Discovery Lead Compound Identification Bio->DrugDev

Applications of the Standard

Conclusion

This compound is a versatile and reliable standard for both analytical and biological applications. The protocols and data presented here provide a comprehensive guide for its use in phytochemical quantification and for investigating its antioxidant and anti-inflammatory properties. Its well-defined structure and biological activities make it an indispensable tool for researchers in natural product chemistry, pharmacology, and drug development.

References

Application Notes and Protocols: Synthesis of Diosmetin 6,8-di-C-glucoside Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and structure-activity relationship (SAR) studies of diosmetin (B1670712) 6,8-di-C-glucoside derivatives. Diosmetin, a naturally occurring flavonoid, and its glycosylated forms have garnered significant interest due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The addition of C-glucosyl moieties at the 6 and 8 positions can significantly influence the molecule's bioavailability and biological activity, making its derivatives promising candidates for drug discovery.

Introduction to Diosmetin and its C-Glycosides

Diosmetin (3',5,7-trihydroxy-4'-methoxyflavone) is an O-methylated flavone (B191248) found in citrus fruits and various medicinal plants.[3] While diosmetin itself exhibits a range of biological effects, its glycosylated derivatives are often more stable and possess altered pharmacokinetic profiles.[4] C-glycosylation, where a sugar moiety is attached directly to the flavonoid skeleton through a carbon-carbon bond, is a key modification that can enhance the antioxidant and anti-diabetic potential of flavonoids.[4] Diosmetin 6,8-di-C-glucoside is a known C-glycosyl flavonoid with established antioxidant activity.[5][6] The synthesis of a series of these derivatives allows for systematic SAR studies to optimize their therapeutic potential.

Synthesis of this compound Derivatives

The chemical synthesis of flavone di-C-glucosides is a multi-step process that requires careful protection and deprotection strategies. While specific protocols for the di-C-glycosylation of diosmetin are not extensively detailed in publicly available literature, a general approach can be outlined based on established methods for flavonoid C-glycosylation. This typically involves the use of a Lewis acid catalyst to promote the reaction between the flavonoid aglycone and a protected glucosyl donor.

General Synthetic Workflow

The synthesis of this compound derivatives can be conceptualized in the following workflow:

G Start Diosmetin (Aglycone) Protection Protection of Hydroxyl Groups Start->Protection Glycosylation1 First C-Glycosylation (e.g., at C-6) Protection->Glycosylation1 Glycosylation2 Second C-Glycosylation (e.g., at C-8) Glycosylation1->Glycosylation2 Derivatization Derivatization of Glucosyl Moieties (Optional) Glycosylation2->Derivatization Deprotection Deprotection Derivatization->Deprotection Purification Purification and Characterization Deprotection->Purification End This compound Derivative Purification->End

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative method adapted from general procedures for flavonoid C-glycosylation. Optimization of reaction conditions, including the choice of Lewis acid, solvent, temperature, and protecting groups, is crucial for achieving good yields and regioselectivity.

Materials:

  • Diosmetin

  • Acetobromo-α-D-glucose (or other protected glucosyl donor)

  • Anhydrous Dichloromethane (DCM)

  • Lewis Acid (e.g., Boron trifluoride diethyl etherate (BF3·OEt2), Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf))

  • Inert gas (Argon or Nitrogen)

  • Protecting group reagents (e.g., Benzyl (B1604629) bromide, Acetic anhydride)

  • Deprotection reagents (e.g., Palladium on carbon (Pd/C) for debenzylation, Sodium methoxide (B1231860) for deacetylation)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate, Hexane, Methanol)

Procedure:

  • Protection of Diosmetin: To achieve selective C-glycosylation, the hydroxyl groups of diosmetin, particularly the more reactive ones, need to be protected. Benzylation or acetylation are common strategies. For instance, reacting diosmetin with benzyl bromide in the presence of a base like potassium carbonate will yield the protected diosmetin.

  • First C-Glycosylation: The protected diosmetin is dissolved in an anhydrous solvent like DCM under an inert atmosphere. The solution is cooled (e.g., to 0°C or -78°C), and the Lewis acid catalyst is added dropwise. A solution of the protected glucosyl donor (e.g., acetobromo-α-D-glucose) in the same solvent is then added slowly. The reaction is stirred at low temperature and gradually allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Second C-Glycosylation: Following the successful introduction of the first glucosyl moiety, the process is repeated to introduce the second glucosyl group at the other available C-position (C-6 or C-8). Reaction conditions may need to be adjusted to facilitate the second addition.

  • Optional Derivatization: At this stage, the hydroxyl groups of the C-linked glucose units can be further modified (e.g., acylated, alkylated) to generate a library of derivatives for SAR studies.

  • Deprotection: The protecting groups on both the flavonoid core and the sugar moieties are removed. For example, benzyl groups are typically removed by catalytic hydrogenation using Pd/C, while acetyl groups can be removed by treatment with a base like sodium methoxide in methanol.

  • Purification and Characterization: The final product is purified using techniques such as silica gel column chromatography or preparative high-performance liquid chromatography (HPLC). The structure and purity of the synthesized this compound derivative are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).

Structure-Activity Relationship (SAR) Studies

SAR studies are essential to understand how chemical structure influences biological activity. For this compound derivatives, SAR studies would typically investigate the impact of modifications to the glucosyl units and the diosmetin backbone on activities such as anticancer and anti-inflammatory effects.

Anticancer Activity

Diosmetin and its derivatives have shown promising anticancer activities against various cancer cell lines.[7][8][9][10] The cytotoxic effects of synthesized diosmetin derivatives are often evaluated using assays like the MTT assay to determine the half-maximal inhibitory concentration (IC50).

Table 1: Representative Anticancer Activity of Diosmetin Derivatives

CompoundCell LineIC50 (µM)Reference
Diosmetin Derivative 1SUM 149 (Breast Cancer)5.23[11]
Diosmetin Derivative 2SUM 149 (Breast Cancer)5.64[11]
Diosmetin Derivative 5Triple-Negative Breast Cancer1.38[11]
Diosmetin Derivative 10MCF-7 (Breast Cancer)0.035[11]
Diosmetin Derivative 11MCF-7 (Breast Cancer)0.190[11]

Note: The derivatives in this table are not all 6,8-di-C-glucosides but represent various modifications of the diosmetin scaffold, highlighting the potential for potent anticancer activity within this class of compounds.

Anti-inflammatory Activity

The anti-inflammatory properties of diosmetin derivatives are another key area of investigation.[12][13] These effects are often mediated through the inhibition of pro-inflammatory signaling pathways.

Table 2: Representative Anti-inflammatory and Enzyme Inhibitory Activity of Diosmetin Derivatives

CompoundTarget/AssayIC50 (µM)Reference
O³′, O⁷-hexyl diosmetinα-glucosidase2.406[11]
Diosmetin Derivative 20Acetylcholinesterase (AChE)73.82[11]
Diosmetin Derivative 21Acetylcholinesterase (AChE)75.91[11]
Diosmetin Derivative 20Beta-secretase 1 (BACE-1)5.78[11]
Diosmetin Derivative 21Beta-secretase 1 (BACE-1)5.80[11]

Signaling Pathways

The biological activities of diosmetin and its metabolites are often attributed to their ability to modulate key cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Diosmetin has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.[2]

G cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by Diosmetin Derivatives cluster_pathway NF-κB Signaling Pathway Stimulus LPS, Cytokines IKK IKK Stimulus->IKK activates Diosmetin This compound Derivatives Diosmetin->IKK inhibits IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB_nuc NF-κB (nucleus) NFκB->NFκB_nuc translocates Genes Pro-inflammatory Gene Expression NFκB_nuc->Genes induces

Caption: Inhibition of the NF-κB signaling pathway by diosmetin derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. Diosmetin has been observed to modulate MAPK signaling, which can contribute to its anti-inflammatory and anticancer effects.

G cluster_stimulus Cellular Stress/Growth Factors cluster_inhibition Modulation by Diosmetin Derivatives cluster_pathway MAPK Signaling Pathway Stimulus Stress, Mitogens MAPKKK MAPKKK Stimulus->MAPKKK Diosmetin This compound Derivatives MAPK MAPK (e.g., ERK, JNK, p38) Diosmetin->MAPK modulates MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors Response Cellular Response (Proliferation, Apoptosis, Inflammation) TranscriptionFactors->Response

References

Application Notes and Protocols for the In Vivo Delivery of Diosmetin 6,8-di-C-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosmetin 6,8-di-C-glucoside is a naturally occurring flavone (B191248) C-glycoside that has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. However, its clinical translation is hampered by poor water solubility and low oral bioavailability, common challenges for many flavonoid compounds. These application notes provide a comprehensive overview and detailed protocols for the formulation of this compound to enhance its in vivo delivery. The protocols described herein focus on established nanoencapsulation strategies that have proven effective for improving the solubility and bioavailability of other poorly soluble flavonoids.

Rationale for Formulation

The primary obstacle in the in vivo application of this compound is its low aqueous solubility, which limits its dissolution in the gastrointestinal tract and subsequent absorption. To overcome this, various formulation strategies can be employed to increase its bioavailability. These strategies primarily focus on:

  • Solubility Enhancement: Increasing the concentration of the compound in the gastrointestinal fluids.

  • Permeability Enhancement: Improving the transport of the compound across the intestinal epithelium.

  • Protection from Degradation: Shielding the compound from enzymatic degradation in the gut.

This document will focus on three promising formulation approaches: Nanoprecipitation for polymeric nanoparticles, Solid Lipid Nanoparticles (SLNs), and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS).

Key Signaling Pathways Modulated by Diosmetin

Diosmetin, the aglycone of this compound, has been shown to exert its biological effects by modulating several key signaling pathways involved in inflammation and oxidative stress. Understanding these pathways is crucial for evaluating the efficacy of developed formulations.

Diosmetin_Signaling_Pathways Diosmetin Diosmetin IKK IKK Diosmetin->IKK inhibits Keap1 Keap1 Diosmetin->Keap1 inhibits PI3K PI3K Diosmetin->PI3K modulates Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory_Stimuli->IKK activates Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, COX-2) NFkB_nucleus->Inflammatory_Genes activates transcription Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocates to ARE ARE Nrf2_nucleus->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, SOD, GPx) ARE->Antioxidant_Genes activates transcription Akt Akt PI3K->Akt activates Akt->NFkB modulates Akt->Nrf2 modulates Nanoprecipitation_Workflow cluster_0 Organic Phase cluster_1 Aqueous Phase Diosmetin Diosmetin Mix_Organic Dissolve Diosmetin->Mix_Organic Polymer Polymer Polymer->Mix_Organic Organic_Solvent Organic Solvent (e.g., Acetone) Organic_Solvent->Mix_Organic Surfactant Surfactant Mix_Aqueous Dissolve Surfactant->Mix_Aqueous Water Water Water->Mix_Aqueous Injection Inject Organic Phase into Aqueous Phase (under stirring) Mix_Organic->Injection Mix_Aqueous->Injection Evaporation Solvent Evaporation Injection->Evaporation Nanoparticles Nanoparticle Suspension Evaporation->Nanoparticles SLN_Workflow cluster_0 Lipid Phase cluster_1 Aqueous Phase Diosmetin Diosmetin Heat_Lipid Heat to Melt Diosmetin->Heat_Lipid Solid_Lipid Solid Lipid (e.g., Compritol 888 ATO) Solid_Lipid->Heat_Lipid Surfactant_SLN Surfactant (e.g., Tween 80) Heat_Aqueous Heat Surfactant_SLN->Heat_Aqueous Water_SLN Water Water_SLN->Heat_Aqueous Homogenization High-Shear Homogenization Heat_Lipid->Homogenization Heat_Aqueous->Homogenization Ultrasonication Ultrasonication Homogenization->Ultrasonication Cooling Cooling Ultrasonication->Cooling SLNs SLN Suspension Cooling->SLNs SNEDDS_Workflow cluster_0 SNEDDS Components Diosmetin Diosmetin Mixing Vortex Mixing Diosmetin->Mixing Oil Oil Oil->Mixing Surfactant Surfactant Surfactant->Mixing Cosurfactant Cosurfactant Cosurfactant->Mixing SNEDDS_preconcentrate SNEDDS Pre-concentrate Mixing->SNEDDS_preconcentrate Dilution Dilution in Aqueous Medium SNEDDS_preconcentrate->Dilution Nanoemulsion Nanoemulsion Dilution->Nanoemulsion InVivo_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Sprague-Dawley Rats) Fasting Overnight Fasting Animal_Acclimatization->Fasting Dosing Oral Gavage of Formulation Fasting->Dosing Blood_Sampling Serial Blood Sampling (Tail Vein) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Analysis HPLC or LC-MS/MS Analysis Plasma_Separation->Sample_Analysis PK_Analysis Pharmacokinetic Analysis Sample_Analysis->PK_Analysis

Application Notes and Protocols for Cell Culture Studies with Diosmetin

Author: BenchChem Technical Support Team. Date: December 2025

A. Introduction

Disclaimer: Extensive literature searches for cell culture studies specifically investigating Diosmetin 6,8-di-C-glucoside (also known as Lucenin-2 4'-methyl ether) have yielded limited publicly available data. The majority of research has been conducted on its aglycone form, Diosmetin . This document, therefore, provides detailed application notes and protocols based on the cellular activities of Diosmetin. It is hypothesized that this compound may exert similar biological effects following cellular uptake and enzymatic hydrolysis to Diosmetin. Researchers should consider this when designing experiments with the glycoside form.

Diosmetin, a natural flavonoid found in citrus fruits and other plants, has garnered significant interest for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antioxidant effects.[1][2][3] These application notes provide a summary of the key findings from in vitro cell culture studies of Diosmetin and detailed protocols for investigating its biological activities.

B. Key Biological Activities of Diosmetin in Cell Culture

Diosmetin has been shown to exert a range of effects on various cancer cell lines, primarily through the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.

  • Anti-proliferative Activity: Diosmetin inhibits the growth and proliferation of various cancer cells in a dose- and time-dependent manner.[4][5]

  • Induction of Apoptosis: A key mechanism of Diosmetin's anti-cancer effect is the induction of programmed cell death (apoptosis).[4]

  • Cell Cycle Arrest: Diosmetin can cause cell cycle arrest, primarily at the G2/M phase, thereby halting the proliferation of cancer cells.[4][5]

  • Modulation of Signaling Pathways: Diosmetin has been shown to influence several critical signaling pathways involved in cancer progression.

C. Quantitative Data Summary

The following tables summarize the quantitative data from various cell culture studies investigating the effects of Diosmetin.

Table 1: Anti-proliferative Activity of Diosmetin (IC50 Values)

Cell LineCancer TypeIC50 Value (µM)Incubation Time (h)Assay
HepG2Hepatocellular CarcinomaNot explicitly stated, but significant inhibition at 5, 10, 15 µM6, 12, 24, 48MTT
HCC-LM3Hepatocellular CarcinomaNot explicitly stated, but significant inhibition at 5, 10, 15 µM6, 12, 24, 48MTT
HCC827Lung Adenocarcinoma~4 µMNot specifiedMTT
A549Lung Adenocarcinoma~8 µMNot specifiedMTT

Table 2: Effect of Diosmetin on Cell Cycle Distribution in HepG2 Cells

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (0 µM)Not specifiedNot specifiedNot specified
5 µM DiosmetinNot specifiedNot specifiedSignificant increase
10 µM DiosmetinNot specifiedNot specifiedSignificant increase
15 µM DiosmetinNot specifiedNot specifiedSignificant increase

Table 3: Effect of Diosmetin on Apoptosis-Related Protein Expression

Cell LineTreatmentBax ExpressionBcl-2 Expression
HepG2DiosmetinUpregulatedDownregulated
SH-SY5YDiosmetinDownregulationUpregulation

D. Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Diosmetin on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HepG2, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Diosmetin (stock solution prepared in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of Diosmetin (e.g., 0, 2, 4, 8, 10, 15, 20 µM) for different time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control.

Protocol 2: Cell Cycle Analysis (Flow Cytometry)

This protocol is for analyzing the effect of Diosmetin on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Diosmetin

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of Diosmetin for 24 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Diosmetin

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with Diosmetin for 48 hours.

  • Harvest the cells and wash with PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cells according to the manufacturer's instructions.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 4: Western Blot Analysis

This protocol is for detecting changes in protein expression levels.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Diosmetin

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, p53, Akt, p-Akt, etc.)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with Diosmetin, then lyse the cells in RIPA buffer.

  • Determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL detection reagent and an imaging system.

E. Visualizations

Diosmetin_Apoptosis_Pathway Diosmetin Diosmetin p53 p53 Diosmetin->p53 Upregulates Bax Bax p53->Bax Activates Bcl2 Bcl2 p53->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Diosmetin-induced apoptosis signaling pathway.

Diosmetin_PI3K_Akt_Pathway cluster_0 Diosmetin Diosmetin PI3K PI3K Diosmetin->PI3K Inhibits Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt Akt->pAkt Phosphorylation Cell_Survival Cell_Survival pAkt->Cell_Survival Promotes Apoptosis Apoptosis pAkt->Apoptosis Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by Diosmetin.

Experimental_Workflow_Cell_Viability Start Seed Cells in 96-well Plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with Diosmetin (various concentrations and times) Incubate1->Treat Incubate2 Incubate for specified time Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_DMSO Add DMSO Incubate3->Add_DMSO Read_Absorbance Measure Absorbance at 490nm Add_DMSO->Read_Absorbance Analyze Calculate Cell Viability Read_Absorbance->Analyze

Caption: Experimental workflow for the MTT cell viability assay.

References

Application Notes and Protocols for the Evaluation of Diosmetin 6,8-di-C-glucoside in Animal Models of Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological feature in a multitude of chronic diseases. Natural flavonoids are under intense investigation for their antioxidant properties. Diosmetin 6,8-di-C-glucoside, a C-glycosyl flavonoid, is a promising candidate for therapeutic intervention against oxidative stress-mediated pathologies.[1][2] These application notes provide detailed protocols for inducing and evaluating oxidative stress in preclinical animal models to assess the therapeutic potential of this compound.

Animal Models of Induced Oxidative Stress

The selection of an appropriate animal model is critical for evaluating the antioxidant efficacy of this compound. Chemically-induced models are highly reproducible and widely used to study the mechanisms of oxidative damage in specific organs.

Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity Model

This model is a classic and reliable method for inducing acute oxidative stress and subsequent damage, primarily in the liver. CCl₄ is metabolized by cytochrome P450 enzymes to form highly reactive trichloromethyl free radicals, initiating lipid peroxidation and causing severe hepatocellular injury.[3][4][5]

Experimental Workflow for CCl₄-Induced Oxidative Stress Model

cluster_acclimatization Acclimatization (1 week) cluster_grouping Animal Grouping (n=8-10/group) cluster_treatment Treatment Regimen (1-2 weeks) cluster_induction Oxidative Stress Induction cluster_euthanasia Euthanasia & Sample Collection (24h post-CCl₄) Acclimatization House animals under standard conditions Group1 Control (Vehicle) Group2 CCl₄ Control Group3 CCl₄ + DDCG (Low Dose) Group4 CCl₄ + DDCG (High Dose) Group5 CCl₄ + Silymarin (Positive Control) Pretreatment Administer DDCG or Vehicle (daily, oral gavage) Group1->Pretreatment Group2->Pretreatment Group3->Pretreatment Group4->Pretreatment Group5->Pretreatment Induction Administer CCl₄ (i.p. injection) Pretreatment->Induction Euthanasia Collect Blood & Tissues (Liver, Kidney) Induction->Euthanasia

Caption: Workflow for evaluating this compound (DDCG) in a CCl₄ model.

Streptozotocin (STZ)-Induced Diabetic Oxidative Stress Model

Streptozotocin (STZ) is a chemical toxic to pancreatic β-cells, inducing hyperglycemia and a state of systemic oxidative stress that mimics complications of diabetes mellitus.[6] This model is particularly useful for studying compounds aimed at mitigating diabetes-related oxidative damage.

Experimental Protocol: STZ-Induced Oxidative Stress

  • Animals: Male Wistar rats or C57BL/6 mice are commonly used.

  • Acclimatization: Animals are acclimatized for at least one week with free access to standard pellet diet and water.

  • Induction:

    • Fast the animals for 4-6 hours prior to injection.[7][8]

    • Prepare a fresh solution of STZ in cold 0.1 M citrate (B86180) buffer (pH 4.5). STZ is unstable and must be used within 15-20 minutes of preparation.[6][7]

    • For a type 1 diabetes model, administer a single high dose of STZ (e.g., 60 mg/kg, intraperitoneally for rats; 150 mg/kg for mice).[6][8]

    • Confirm diabetes development by measuring blood glucose levels 72 hours post-injection. Animals with fasting blood glucose >250 mg/dL are considered diabetic and included in the study.

  • Treatment:

    • Divide diabetic animals into groups: Diabetic Control, Diabetic + this compound (various doses), and Diabetic + Positive Control (e.g., Metformin).

    • A non-diabetic control group receiving only the vehicle should also be included.

    • Administer the test compound daily via oral gavage for the duration of the study (e.g., 4-8 weeks).

  • Sample Collection: At the end of the treatment period, euthanize animals and collect blood, pancreas, kidney, and liver for biochemical and histological analysis.

Protocols for Biomarker Analysis

The evaluation of oxidative stress relies on measuring key biomarkers of damage and antioxidant defense systems in tissues like the liver, kidney, or brain.[9][10]

Tissue Homogenate Preparation
  • Excise tissues immediately after euthanasia and wash with ice-cold phosphate-buffered saline (PBS) to remove blood.

  • Weigh a portion of the tissue (e.g., 100 mg) and homogenize in 10 volumes (e.g., 1 mL) of ice-cold buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4).

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant for use in the following assays. Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay) to normalize the results.

Measurement of Lipid Peroxidation (Malondialdehyde - MDA)

Lipid peroxidation is a primary marker of oxidative damage to cell membranes.[11] Malondialdehyde (MDA) is a major end-product and is commonly quantified using the Thiobarbituric Acid Reactive Substances (TBARS) assay.[2][12]

Protocol: TBARS Assay

  • Reagent Preparation: Prepare a TCA-TBA-HCl reagent (15% w/v trichloroacetic acid and 0.375% w/v thiobarbituric acid in 0.25 N HCl).

  • Reaction:

    • Add 0.5 mL of tissue homogenate supernatant to a tube.

    • Add 1.0 mL of the TCA-TBA-HCl reagent and mix thoroughly.[2]

  • Incubation: Heat the mixture in a boiling water bath for 15 minutes.[2]

  • Centrifugation: Cool the tubes on ice and centrifuge at 1,000 x g for 10 minutes to pellet the precipitate.[2]

  • Measurement: Measure the absorbance of the pink-colored supernatant at 532 nm.

  • Calculation: Calculate MDA concentration using an extinction coefficient of 1.56 x 10⁵ M⁻¹cm⁻¹ and express the results as nmol/mg protein.

Measurement of Antioxidant Enzyme Activity

SOD catalyzes the dismutation of the superoxide (B77818) anion into hydrogen peroxide and molecular oxygen, forming a crucial part of the primary antioxidant defense.[1]

Protocol: SOD Activity Assay (Pyrogallol Autoxidation Method)

  • Principle: This method is based on the ability of SOD to inhibit the autoxidation of pyrogallol (B1678534).

  • Reaction Mixture: In a cuvette, mix 2.8 mL of Tris-HCl buffer (50 mM, pH 8.2) and 0.1 mL of tissue supernatant.

  • Initiation: Start the reaction by adding 0.1 mL of 25 mM pyrogallol solution.

  • Measurement: Record the rate of increase in absorbance at 420 nm for 3 minutes.

  • Calculation: One unit of SOD activity is defined as the amount of enzyme that inhibits the autoxidation of pyrogallol by 50%. Results are expressed as U/mg protein.

Catalase detoxifies hydrogen peroxide (H₂O₂) into water and oxygen.[13][14]

Protocol: Catalase Activity Assay

  • Principle: The assay measures the rate of H₂O₂ decomposition by monitoring the decrease in absorbance at 240 nm.

  • Reaction Mixture: Prepare a reaction mixture containing 1.9 mL of 50 mM phosphate buffer (pH 7.0) and 0.1 mL of tissue supernatant.

  • Initiation: Add 1.0 mL of 30 mM H₂O₂ to initiate the reaction.

  • Measurement: Immediately measure the decrease in absorbance at 240 nm for 1 minute.

  • Calculation: Calculate CAT activity using the extinction coefficient of H₂O₂ (43.6 M⁻¹cm⁻¹) and express results as U/mg protein, where one unit is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

GPx is a key enzyme that reduces hydrogen peroxide and lipid hydroperoxides at the expense of glutathione (B108866).[15][16]

Protocol: GPx Activity Assay

  • Principle: This is a coupled assay where GPx activity is linked to the oxidation of NADPH by glutathione reductase (GR).[15] The decrease in NADPH is monitored at 340 nm.

  • Reaction Mixture: In a cuvette, combine 0.5 mL of 0.1 M phosphate buffer (pH 7.4), 0.1 mL of 10 mM GSH, 0.1 mL of 1.5 mM NADPH, 0.1 mL of glutathione reductase (10 U/mL), and 0.1 mL of tissue supernatant.

  • Incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding 0.1 mL of 12 mM tert-butyl hydroperoxide.

  • Measurement: Record the decrease in absorbance at 340 nm for 3 minutes.

  • Calculation: Calculate GPx activity using the extinction coefficient of NADPH (6.22 x 10³ M⁻¹cm⁻¹) and express results as U/mg protein.

Data Presentation

Quantitative data should be summarized in tables to facilitate clear comparison between experimental groups.

Table 1: Effect of this compound (DDCG) on Liver Function Markers in CCl₄-Treated Rats

GroupALT (U/L)AST (U/L)
ControlMean ± SEMMean ± SEM
CCl₄ ControlMean ± SEMMean ± SEM
CCl₄ + DDCG (Low Dose)Mean ± SEMMean ± SEM
CCl₄ + DDCG (High Dose)Mean ± SEMMean ± SEM
CCl₄ + SilymarinMean ± SEMMean ± SEM

Table 2: Effect of this compound (DDCG) on Oxidative Stress Biomarkers in Rat Liver

GroupMDA (nmol/mg protein)SOD (U/mg protein)CAT (U/mg protein)GPx (U/mg protein)
ControlMean ± SEMMean ± SEMMean ± SEMMean ± SEM
CCl₄ ControlMean ± SEMMean ± SEMMean ± SEMMean ± SEM
CCl₄ + DDCG (Low Dose)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
CCl₄ + DDCG (High Dose)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
CCl₄ + SilymarinMean ± SEMMean ± SEMMean ± SEMMean ± SEM

Visualization of Molecular Pathways

Diosmetin is known to modulate key signaling pathways involved in the cellular antioxidant response.[17][18] Understanding these mechanisms is crucial for characterizing its therapeutic action.

Nrf2/Keap1 Antioxidant Response Pathway

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1. Oxidative stress or activators like Diosmetin can disrupt this interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression.[19][20]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DDCG This compound Keap1_Nrf2 Keap1-Nrf2 Complex DDCG->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (e.g., CCl₄) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1 Keap1 Keap1_Nrf2->Keap1 Keap1 (degraded) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (SOD, CAT, GPx, HO-1) ARE->Antioxidant_Genes activates transcription Antioxidant_Genes->ROS Neutralizes

Caption: Diosmetin activates the Nrf2 antioxidant pathway.

AKT/PPARγ Signaling Pathway

The AKT/PPARγ pathway is involved in regulating inflammation and cellular metabolism, both of which are closely linked to oxidative stress. Diosmetin has been shown to modulate this pathway, contributing to its anti-inflammatory and cytoprotective effects.[11][21][22]

DDCG This compound AKT AKT DDCG->AKT activates pAKT p-AKT (Active) AKT->pAKT PPARg PPARγ pAKT->PPARg activates pPPARg p-PPARγ (Active) PPARg->pPPARg Inflammation Inflammatory Response (↑ TNF-α, IL-6) pPPARg->Inflammation inhibits Oxidative_Stress Oxidative Stress pPPARg->Oxidative_Stress reduces

Caption: Diosmetin modulates the AKT/PPARγ anti-inflammatory pathway.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Bioavailability of Diosmetin 6,8-di-C-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low bioavailability of Diosmetin (B1670712) 6,8-di-C-glucoside.

Frequently Asked Questions (FAQs)

Q1: What is Diosmetin 6,8-di-C-glucoside, and why is its bioavailability a concern?

A1: this compound is a flavonoid, a class of polyphenolic compounds found in various plants.[1] It is the 4'-methyl ether derivative of luteolin, with two glucose units attached to the diosmetin backbone via carbon-carbon bonds at positions 6 and 8.[2] Like many flavonoids, its therapeutic potential is often limited by low oral bioavailability, which can be attributed to factors such as poor aqueous solubility and extensive metabolism.[3][4]

Q2: How does the C-glycosidic linkage in this compound affect its absorption compared to O-glycosides like diosmin (B1670713)?

A2: The C-glycosidic bond is more resistant to enzymatic hydrolysis in the small intestine compared to the O-glycosidic bond found in flavonoids like diosmin (diosmetin-7-O-rutinoside).[5][6] While O-glycosides can be partially hydrolyzed by brush border enzymes to their more absorbable aglycone (diosmetin), C-glycosides like this compound are likely to pass through the small intestine largely intact.[7] Their primary site of metabolism is the colon, where gut microbiota can cleave the sugar moieties.[5][7][8] This delayed metabolism can lead to lower peak plasma concentrations of the aglycone. Some studies suggest that flavonoid C-glycosides may have higher plasma concentrations than their corresponding aglycones, indicating that some intact absorption may occur.[9]

Q3: What are the primary strategies to overcome the low bioavailability of this compound?

A3: The main approaches focus on improving its solubility, dissolution rate, and protecting it from premature metabolism. Key strategies include:

  • Pharmaceutical Formulation Technologies:

    • Nanotechnology: Encapsulating the compound in nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles), nanoemulsions, or nanosuspensions can increase its surface area and solubility.[10][11][12]

    • Carrier Complexes: Forming inclusion complexes with cyclodextrins or encapsulating in liposomes can significantly enhance aqueous solubility and stability.[4][13]

    • Solid Dispersions: Dispersing the flavonoid in a polymer matrix can improve its dissolution rate.

  • Structural Modification:

    • Prodrugs: Chemical modification to create more soluble or permeable prodrugs that convert to the active form in vivo.

  • Use of Absorption Enhancers: Co-administration with substances that can improve intestinal permeability.

Troubleshooting Guides

Issue 1: Poor dissolution of this compound in aqueous media for in vitro experiments.

Potential Cause Troubleshooting Step Expected Outcome
Low intrinsic aqueous solubility. 1. Utilize co-solvents: Prepare stock solutions in organic solvents like DMSO or ethanol, and then dilute into the aqueous experimental medium. Ensure the final solvent concentration is compatible with your assay. 2. Formulate with cyclodextrins: Prepare an inclusion complex with a suitable cyclodextrin (B1172386) (e.g., hydroxypropyl-β-cyclodextrin or γ-cyclodextrin) to increase solubility.[13][14]Increased concentration of the compound in the aqueous phase, facilitating more accurate and reproducible in vitro testing.
Precipitation upon dilution. 1. Optimize the co-solvent concentration: Determine the highest tolerable final co-solvent concentration for your experimental system. 2. Use a surfactant: Incorporate a biocompatible surfactant at a concentration above its critical micelle concentration to maintain the compound in solution.A stable, clear solution without visible precipitate, ensuring the intended concentration is available to the cells or target.

Issue 2: Low and variable plasma concentrations of diosmetin observed after oral administration of this compound in animal models.

Potential Cause Troubleshooting Step Expected Outcome
Poor absorption from the gastrointestinal tract. 1. Reduce particle size: Employ micronization or nano-milling techniques to increase the surface area for dissolution. 2. Develop a nanoformulation: Encapsulate the compound in a nanoparticle-based delivery system to enhance absorption.[10][11] 3. Formulate with cyclodextrins: An inclusion complex of diosmetin-7-glucoside with γ-cyclodextrin showed an approximately 800-fold increase in bioavailability in rats compared to diosmin.[15][16] A similar strategy could be effective for the di-C-glucoside.Significantly higher and more consistent plasma concentrations of diosmetin and its metabolites. A shorter time to reach maximum concentration (Tmax) may also be observed.[15]
Extensive first-pass metabolism and efflux. 1. Co-administer with a P-glycoprotein (P-gp) inhibitor: P-gp is an efflux pump that can transport flavonoids out of intestinal cells. Co-administration with a P-gp inhibitor can increase intracellular concentration. 2. Co-administer with a CYP3A4 inhibitor: Cytochrome P450 enzymes, particularly CYP3A4, are involved in flavonoid metabolism. Inhibition of this enzyme can increase the systemic exposure of the parent compound.Increased area under the curve (AUC) and maximum plasma concentration (Cmax) of diosmetin.

Data Presentation: Enhancing Diosmetin Bioavailability

The following tables summarize quantitative data from studies that have successfully improved the bioavailability of diosmetin or its glycosides using various formulation strategies.

Table 1: Pharmacokinetic Parameters of a Micronized Diosmin Formulation vs. Unformulated Micronized Diosmin in Healthy Volunteers

FormulationCmax (ng/mL)AUC0-t (ng·mL−1·h)Relative Bioavailability
Unformulated Micronized Diosmin (Reference) 2.4 ± 1.931.9 ± 100.4-
Formulated Micronized Diosmin (Test) 50.3 ± 22.6298.4 ± 163.79.4-fold higher
Data adapted from a study on a formulated micronized diosmin complex.[17]

Table 2: Pharmacokinetic Parameters of Diosmetin-7-glucoside-γ-cyclodextrin (DIOSG-CD) Inclusion Complex vs. Diosmin (DSN) in Sprague-Dawley Rats

FormulationCmax (µg/mL)Tmax (h)AUC0-24h (µg·h/mL)Relative Bioavailability
Diosmin (DSN) 0.04 ± 0.028.00 ± 2.830.79 ± 0.36-
DIOSG-CD 10.97 ± 3.481.13 ± 0.48632.1 ± 141.5~800-fold higher
Data adapted from a study comparing a diosmetin-7-glucoside-γ-cyclodextrin inclusion complex to diosmin.[15][18]

Table 3: Solubility Enhancement of Diosmetin Glycosides

CompoundFormulationSolubility in WaterFold Increase
Diosmin (DSN) Unformulated9.27 µM-
Diosmetin-7-glucoside (DIOSG) Unformulated21.83 µM2.4x vs DSN
Diosmetin-7-glucoside-γ-cyclodextrin (DIOSG-CD) Inclusion Complex52.4 mM (as DIOSG)~5650x vs DSN
Data adapted from a study on a diosmetin-7-glucoside-γ-cyclodextrin inclusion complex.[15]

Experimental Protocols

1. Preparation of Flavonoid Nanoparticles by Nanoprecipitation

This method is suitable for encapsulating poorly water-soluble flavonoids like this compound in a polymer matrix.

  • Materials: this compound, a biocompatible polymer (e.g., PLGA, chitosan), an organic solvent (e.g., acetone, ethanol), and an anti-solvent (e.g., purified water, often containing a stabilizer like Poloxamer 188).

  • Methodology:

    • Dissolve this compound and the chosen polymer in the organic solvent to create the organic phase.

    • Prepare the anti-solvent phase, which is typically purified water, potentially containing a stabilizer to prevent nanoparticle aggregation.

    • Under constant magnetic stirring, inject the organic phase into the anti-solvent phase. The rapid diffusion of the solvent into the anti-solvent leads to the precipitation of the polymer and the co-precipitation of the flavonoid, forming nanoparticles.

    • The organic solvent is then removed under reduced pressure using a rotary evaporator.

    • The resulting nanoparticle suspension can be used as is or freeze-dried for long-term storage.

  • Characterization: The resulting nanoparticles should be characterized for particle size, polydispersity index (PDI), zeta potential (using dynamic light scattering), and encapsulation efficiency (by quantifying the amount of non-encapsulated flavonoid in the supernatant after centrifugation).

2. Preparation of a this compound-Cyclodextrin Inclusion Complex by Freeze-Drying

This method aims to enhance the aqueous solubility of the flavonoid by forming a host-guest complex with a cyclodextrin.

  • Materials: this compound, a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin or γ-cyclodextrin), and purified water.

  • Methodology:

    • Determine the optimal molar ratio of the flavonoid to cyclodextrin through phase solubility studies. A 1:1 stoichiometry is common for flavonoids.[19]

    • Dissolve the cyclodextrin in purified water with gentle heating and stirring.

    • Add the this compound to the cyclodextrin solution.

    • Continue stirring the mixture for 24-48 hours at a controlled temperature to allow for complex formation.

    • Freeze the resulting solution at -80°C.

    • Lyophilize the frozen solution using a freeze-dryer to obtain a powdered form of the inclusion complex.

  • Characterization: Confirmation of complex formation can be achieved through techniques such as UV-Vis spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), differential scanning calorimetry (DSC), and X-ray diffraction (XRD).[20] The solubility of the complex in water should be quantified and compared to that of the free flavonoid.

Visualizations

experimental_workflow cluster_0 Nanoprecipitation for Nanoparticle Formulation cluster_1 Freeze-Drying for Cyclodextrin Complexation a1 Dissolve Flavonoid & Polymer in Organic Solvent a2 Inject into Aqueous Anti-solvent with Stabilizer a1->a2 a3 Remove Organic Solvent (Rotary Evaporation) a2->a3 a4 Characterize Nanoparticles (Size, PDI, Zeta, EE%) a3->a4 b1 Dissolve Cyclodextrin in Water b2 Add Flavonoid and Stir (24-48h) b1->b2 b3 Freeze Solution (-80°C) b2->b3 b4 Lyophilize to Obtain Powder b3->b4 b5 Characterize Complex (FT-IR, DSC, XRD) b4->b5

Caption: Experimental workflows for nanoparticle and cyclodextrin formulations.

signaling_pathway cluster_intestine Intestinal Lumen & Enterocyte lumen This compound (in Lumen) enterocyte Enterocyte Brush Border lumen->enterocyte Potential intact uptake (passive diffusion/transporters) colon To Colon for Microbiota Metabolism lumen->colon Major Pathway (Resistant to hydrolysis) metabolism Phase II Metabolism (UGTs, SULTs) -> Conjugates enterocyte->metabolism efflux Efflux via ABC Transporters (e.g., MRP2) metabolism->efflux basolateral Basolateral Membrane metabolism->basolateral blood To Portal Vein basolateral->blood

References

Technical Support Center: Large-Scale Extraction of Diosmetin 6,8-di-C-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale extraction and purification of Diosmetin 6,8-di-C-glucoside.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale extraction of this compound?

The primary challenges include:

  • Low Concentration in Plant Material: this compound often occurs at low concentrations in plant sources, necessitating the processing of large amounts of biomass.

  • Co-extraction of Impurities: The extraction process often yields a complex mixture containing pigments (chlorophylls), lipids, waxes, and other structurally similar flavonoids and their glycosides, which complicates purification.

  • Isomer Separation: this compound may have isomers that are difficult to separate due to their similar physicochemical properties, requiring high-resolution chromatographic techniques.

  • Degradation: Flavonoid glycosides can be susceptible to degradation under harsh extraction conditions such as high temperatures or extreme pH.

  • Solubility: The solubility of this compound in various solvents can be a limiting factor for both extraction efficiency and purification.

Q2: Which plant sources are known to contain this compound?

This compound has been identified in various plant species, particularly in the leaves and fruits of citrus plants.

Q3: What are the most effective extraction techniques for large-scale production?

For large-scale extraction, methods that offer high efficiency and scalability are preferred. These include:

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction yield. It is known for its reduced extraction time and lower solvent consumption.

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to a faster extraction process.

  • Conventional Solvent Extraction (Maceration or Reflux): While traditional, these methods are often used at an industrial scale due to their simplicity and cost-effectiveness. Optimization of solvent, temperature, and time is crucial for maximizing yield.

Q4: How can I improve the purity of my crude extract before column chromatography?

Pre-purification steps are crucial for improving the efficiency of subsequent chromatographic stages. Consider the following:

  • Solvent Partitioning: A liquid-liquid extraction step can be employed to remove non-polar impurities. For instance, partitioning the crude extract between a polar solvent (like aqueous methanol) and a non-polar solvent (like hexane) can effectively remove chlorophylls (B1240455) and lipids.

  • Macroporous Resin Pre-treatment: Passing the crude extract through a column of macroporous resin can help in the preliminary separation of flavonoids from sugars and other highly polar compounds.

Troubleshooting Guides

Problem 1: Low Yield of Crude Extract
Possible Cause Troubleshooting Strategy
Inefficient Cell Lysis Ensure the plant material is finely ground to maximize surface area. Consider using extraction enhancement techniques like ultrasound or microwave assistance to improve cell wall disruption.
Inappropriate Solvent Choice The polarity of the extraction solvent is critical. For flavonoid C-glycosides, a mixture of ethanol (B145695) or methanol (B129727) with water is often effective. Experiment with different solvent ratios to optimize extraction.
Suboptimal Extraction Time and Temperature Prolonged extraction at high temperatures can lead to the degradation of the target compound. Optimize both time and temperature to find a balance between extraction efficiency and compound stability.
Insufficient Solvent-to-Solid Ratio A low solvent-to-solid ratio can result in incomplete extraction. Increase the volume of the solvent to ensure thorough extraction.
Problem 2: Poor Separation and Co-elution of Isomers during Chromatography
Possible Cause Troubleshooting Strategy
Inadequate Column Selection Standard silica (B1680970) gel columns may not provide sufficient resolution for isomers. Consider using reversed-phase C18 columns or specialized stationary phases like phenyl-hexyl or pentafluorophenyl (PFP) columns that offer different selectivities.[1]
Suboptimal Mobile Phase Composition The choice and composition of the mobile phase are critical for separating flavonoid isomers. For reversed-phase chromatography, a gradient elution with acetonitrile (B52724) and acidified water (e.g., with 0.1% formic acid) is a good starting point. Fine-tuning the gradient slope and the acid modifier can significantly improve resolution.[1][2]
Temperature Fluctuations Inconsistent column temperature can lead to shifts in retention times and poor reproducibility. Use a column oven to maintain a stable temperature throughout the analysis.[1]
Column Overloading Injecting a too concentrated sample can lead to peak broadening and co-elution. Reduce the sample concentration or injection volume.
Problem 3: Presence of Impurities in the Final Product
Possible Cause Troubleshooting Strategy
Co-elution with Structurally Similar Compounds If impurities persist after a single chromatographic step, a multi-step purification strategy is necessary. Combine different chromatographic techniques, such as macroporous resin chromatography followed by preparative HPLC.
Pigment and Lipid Contamination Implement a pre-purification step as described in FAQ Q4.
Residual Solvents Ensure complete removal of solvents after each step using techniques like rotary evaporation or vacuum drying.

Experimental Protocols

Protocol 1: Large-Scale Extraction of Flavonoid C-Glycosides

This protocol is a general guideline and should be optimized for the specific plant material.

  • Preparation of Plant Material: Air-dry the plant material at room temperature and grind it into a fine powder.

  • Extraction:

    • Mix the powdered plant material with 70% aqueous ethanol in a solid-to-liquid ratio of 1:20 (w/v).

    • Perform ultrasound-assisted extraction at a frequency of 40 kHz and a power of 200 W for 60 minutes at 50°C.

    • Filter the extract and repeat the extraction process on the residue two more times.

    • Combine the filtrates.

  • Concentration: Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain the crude extract.

Protocol 2: Purification using Macroporous Resin Chromatography
  • Resin Selection and Pre-treatment: Select a suitable macroporous resin (e.g., AB-8 or HPD100). Pre-treat the resin by washing sequentially with ethanol and deionized water.

  • Column Packing: Pack a glass column with the pre-treated resin.

  • Loading: Dissolve the crude extract in deionized water and load it onto the column at a flow rate of 2 bed volumes (BV)/hour.

  • Washing: Wash the column with 5 BV of deionized water to remove sugars and other highly polar impurities.

  • Elution: Elute the flavonoid glycosides with a stepwise gradient of aqueous ethanol (e.g., 30%, 50%, 70%). Collect fractions and monitor the presence of the target compound using TLC or HPLC.

  • Concentration: Combine the fractions containing this compound and concentrate them under reduced pressure.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
  • Column: Use a preparative C18 column (e.g., 250 mm x 20 mm, 10 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution: Develop a suitable gradient to separate the target compound from its isomers and other impurities. A typical gradient might be: 0-10 min, 10-20% B; 10-40 min, 20-35% B; 40-50 min, 35-50% B.

  • Flow Rate: 10-20 mL/min.

  • Detection: UV detector at the λmax of this compound (typically around 270 nm and 340 nm).

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Analysis: Analyze the collected fraction using analytical HPLC to confirm its purity.

Quantitative Data

The following tables summarize typical yields and purity levels achieved for C-glycosylflavonoids using different purification techniques. Note that these values are for structurally similar compounds and may vary for this compound.

Table 1: Yield and Purity of Flavone C-Glycosides after Macroporous Resin Purification

Compound Resin Type Initial Purity (%) Final Purity (%) Recovery Rate (%)
Flavone C-glycosides from Bamboo LeavesH1032.4950.4069.73
Total Flavonoids from Sophora tonkinensisAB-812.1457.8284.93

Table 2: Purity of Flavone C-Glycosides from Preparative Chromatography

Compound Chromatography Method Purity (%)
OrientinPreparative HPLC>93
IsoorientinPreparative HPLC>99
IsovitexinHSCCC99.3
IsoorientinHSCCC98.5

Visualizations

Extraction_Workflow Plant_Material Plant Material (Finely Ground) Extraction Ultrasound-Assisted Extraction (70% Ethanol) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Solvent_Partitioning Solvent Partitioning (Hexane/Aqueous Methanol) Crude_Extract->Solvent_Partitioning Pre_Purified_Extract Pre-Purified Extract Solvent_Partitioning->Pre_Purified_Extract Macroporous_Resin Macroporous Resin Chromatography Pre_Purified_Extract->Macroporous_Resin Enriched_Fraction Enriched Flavonoid Fraction Macroporous_Resin->Enriched_Fraction Prep_HPLC Preparative HPLC Enriched_Fraction->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Poor_Separation Poor Isomer Separation Column Inappropriate Column Poor_Separation->Column Mobile_Phase Suboptimal Mobile Phase Poor_Separation->Mobile_Phase Temperature Temperature Fluctuations Poor_Separation->Temperature Overload Column Overload Poor_Separation->Overload Change_Column Use Phenyl-Hexyl or PFP Column Column->Change_Column Optimize_Gradient Optimize Gradient & pH Mobile_Phase->Optimize_Gradient Use_Oven Use Column Oven Temperature->Use_Oven Reduce_Load Reduce Sample Concentration Overload->Reduce_Load

References

Technical Support Center: Optimizing HPLC Separation of Diosmetin 6,8-di-C-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the chromatographic separation of Diosmetin 6,8-di-C-glucoside from its isomers.

Troubleshooting Guide: Common HPLC Separation Issues

Encountering problems with your HPLC separation can be time-consuming. This section addresses specific issues with potential causes and recommended solutions to streamline your method development and routine analysis.

Problem Potential Cause(s) Recommended Solution(s)
Poor resolution between this compound and its isomers (e.g., 6-C-glucoside, 8-C-glucoside) 1. Inappropriate Stationary Phase: The column chemistry may not be selective enough for C-glycosidic isomers. 2. Mobile Phase Composition: The organic modifier, pH, or buffer concentration may not be optimal. 3. Gradient Elution Program: The gradient slope might be too steep, not allowing for sufficient separation.1. Column Selection: Consider using a C18 column with high carbon load or a phenyl-hexyl column for alternative selectivity. A superficially porous particle column can also enhance efficiency. 2. Mobile Phase Optimization: a) Vary the organic modifier (e.g., switch from acetonitrile (B52724) to methanol (B129727) or vice versa). b) Adjust the pH of the aqueous phase; a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often effective. 3. Gradient Adjustment: Decrease the gradient slope (e.g., from a 5-minute to a 20-minute gradient). Incorporate an isocratic hold at a low organic percentage to improve separation of early-eluting isomers.
Peak Tailing or Fronting 1. Column Overload: Injecting too much sample can lead to distorted peak shapes. 2. Secondary Interactions: Silanol (B1196071) groups on the silica (B1680970) backbone can interact with the analytes. 3. Mismatched Sample Solvent: The solvent in which the sample is dissolved may be too strong compared to the initial mobile phase.1. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. 2. Use a Buffered Mobile Phase: Add a low concentration of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress silanol interactions. 3. Solvent Matching: Dissolve the sample in the initial mobile phase or a weaker solvent.
Inconsistent Retention Times 1. Inadequate Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions before injection. 2. Fluctuations in Temperature: Changes in ambient temperature can affect retention times. 3. Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention.1. Increase Equilibration Time: Ensure the column is equilibrated for at least 10-15 column volumes before the first injection. 2. Use a Column Oven: Maintain a constant column temperature (e.g., 30-40 °C) for reproducible results. 3. Precise Mobile Phase Preparation: Use a precise pH meter and volumetric flasks for consistent mobile phase preparation. Premixing the mobile phase can also help.
Low Signal-to-Noise Ratio (Poor Sensitivity) 1. Suboptimal Detection Wavelength: The selected UV wavelength may not be the absorbance maximum for this compound. 2. Sample Degradation: The analyte may be degrading in the sample vial or during the run.1. Determine λmax: Determine the maximum absorbance wavelength (λmax) for your compound using a UV-Vis spectrophotometer or a PDA detector. For flavonoids, this is typically in the range of 254-370 nm. 2. Sample Stability: Use an autosampler with temperature control and prepare fresh samples.

Frequently Asked Questions (FAQs)

A curated list of questions to assist in the strategic development of your HPLC separation method.

Q1: What is the recommended starting point for developing an HPLC method for separating this compound from its isomers?

A typical starting point would be a reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) with a gradient elution. A common mobile phase system consists of an aqueous phase with a small amount of acid (e.g., 0.1% formic acid in water) and an organic phase like acetonitrile or methanol.

Q2: How does the choice of organic modifier (acetonitrile vs. methanol) affect the separation?

Acetonitrile generally provides lower backpressure and better peak efficiency (narrower peaks). Methanol, on the other hand, can offer different selectivity for structurally similar compounds like isomers. It is often worthwhile to screen both solvents during method development to see which provides a better resolution for your specific set of isomers.

Q3: Can changing the pH of the mobile phase improve the separation of flavonoid C-glycoside isomers?

Yes, adjusting the pH can significantly impact the separation. Flavonoids have acidic phenolic groups, and altering the pH can change their ionization state, which in turn affects their retention on a reversed-phase column. A slightly acidic mobile phase (pH 2.5-4) is often used to suppress the ionization of these groups, leading to sharper peaks and better resolution.

Q4: Is a gradient or isocratic elution better for separating these isomers?

A gradient elution is almost always necessary for separating a complex mixture that includes the di-C-glucoside and its mono-C-glycoside isomers. A shallow gradient allows for the fine-tuning of the mobile phase composition, which is critical for resolving compounds with very similar polarities.

Experimental Protocol: HPLC Method for Diosmetin Isomers

Below is a detailed example of an HPLC method that can be used as a starting point for the separation of this compound and its related isomers.

Parameter Condition
Instrument High-Performance Liquid Chromatography (HPLC) system with a PDA or UV detector
Column Reversed-Phase C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 10% B; 5-25 min: 10-30% B; 25-30 min: 30-50% B; 30-35 min: 50% B; 35-36 min: 50-10% B; 36-45 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 340 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a 50:50 mixture of methanol and water to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Visualizations

The following diagrams illustrate key workflows and decision-making processes in HPLC method development and troubleshooting.

G cluster_workflow HPLC Method Development Workflow start Define Separation Goal (e.g., Isomer Resolution) col_select Select Initial Column (e.g., C18, Phenyl-Hexyl) start->col_select mp_select Choose Mobile Phase (e.g., ACN/H2O, MeOH/H2O with acid) col_select->mp_select grad_dev Develop Gradient Program (Start with a broad gradient) mp_select->grad_dev initial_run Perform Initial Run grad_dev->initial_run eval Evaluate Resolution & Peak Shape initial_run->eval optimize Optimize Parameters (Gradient, Temp, pH) eval->optimize Resolution < 1.5 validate Validate Method (Reproducibility, Robustness) eval->validate Resolution >= 1.5 optimize->initial_run

Caption: A typical workflow for developing an HPLC separation method.

G cluster_troubleshooting Troubleshooting Poor Resolution start Problem: Co-eluting Isomers check_gradient Is the gradient too steep? start->check_gradient adjust_gradient Action: Decrease gradient slope (e.g., 1%/min) check_gradient->adjust_gradient Yes check_mp Is mobile phase selectivity optimal? check_gradient->check_mp No adjust_gradient->start change_modifier Action: Switch organic modifier (ACN <-> MeOH) check_mp->change_modifier Try Modifier change_ph Action: Adjust mobile phase pH check_mp->change_ph Try pH check_column Is column chemistry appropriate? check_mp->check_column No change_modifier->start change_ph->start change_column Action: Try a different stationary phase (e.g., Phenyl-Hexyl) check_column->change_column Yes success Resolution Achieved check_column->success No, all options exhausted change_column->start

Caption: A decision tree for troubleshooting co-eluting peaks.

Technical Support Center: LC-MS/MS Analysis of Diosmetin 6,8-di-C-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of Diosmetin 6,8-di-C-glucoside.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound.

Issue 1: Low Signal Intensity or Complete Signal Loss

Possible Cause Troubleshooting Steps
Matrix Effects (Ion Suppression) Co-eluting matrix components can interfere with the ionization of this compound, leading to a suppressed signal.[1] To address this: 1. Improve Sample Preparation: Employ techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[2] 2. Optimize Chromatography: Adjust the gradient or change the stationary phase to better separate the analyte from matrix components. 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering substances.[3] 4. Use an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.
Suboptimal MS Parameters Incorrect mass spectrometer settings can lead to poor signal. To resolve this: 1. Optimize Ion Source Parameters: Adjust spray voltage, gas flows (nebulizer, auxiliary, and sheath gas), and source temperature.[3] 2. Optimize Collision Energy: Ensure the collision energy is appropriate for the fragmentation of this compound to its product ions.
Sample Degradation This compound may be unstable under certain conditions. To prevent this: 1. Prepare Fresh Samples: Analyze samples as soon as possible after preparation. 2. Check Storage Conditions: Ensure samples are stored at an appropriate temperature (e.g., -80°C) to prevent degradation.
In-source Fragmentation The glycosidic bonds of this compound can cleave in the ion source, reducing the precursor ion signal. To mitigate this, lower the fragmentor or capillary voltage to minimize premature fragmentation.[1]

Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)

Possible Cause Troubleshooting Steps
Inappropriate Mobile Phase The mobile phase composition significantly affects peak shape. To optimize: 1. Adjust pH: For acidic flavonoids, a low pH mobile phase (e.g., with 0.1% formic acid) can improve peak shape.[1] 2. Solvent Mismatch: Ensure the injection solvent is compatible with the initial mobile phase to prevent peak distortion.
Column Issues A compromised column can lead to poor chromatography. To troubleshoot: 1. Column Contamination: Wash the column with a strong solvent. 2. Column Void: If a void has formed at the head of the column, it may need to be replaced.
Secondary Interactions The analyte may be interacting with active sites on the column. To address this, consider using a column with different packing material or adding a competing agent to the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What are the typical matrix effects observed for this compound analysis?

A1: The most common matrix effect is ion suppression, where co-eluting compounds from the sample matrix compete with this compound for ionization, leading to a decreased signal intensity.[1] Ion enhancement, though less common, can also occur. The extent of the matrix effect depends on the complexity of the sample matrix (e.g., plasma, urine, plant extract).

Q2: How can I quantify the matrix effect for my samples?

A2: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is done by comparing the peak area of the analyte in a post-extraction spiked sample (blank matrix extract with analyte added) to the peak area of the analyte in a pure solution at the same concentration.

  • MF = (Peak Area in Post-Extraction Spiked Sample) / (Peak Area in Neat Solution)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

Q3: What are the recommended sample preparation techniques to minimize matrix effects?

A3: Several techniques can be employed:

  • Protein Precipitation (PPT): A simple and fast method for biological fluids, often using acetonitrile (B52724) or methanol (B129727).[4] However, it may not remove all interfering substances.

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids, offering better cleanup than PPT.[2]

  • Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by utilizing a solid sorbent to retain either the analyte or the interferences.[1] C18 cartridges are commonly used for flavonoids.

Q4: What are the characteristic MS/MS fragmentations for this compound?

A4: C-glycosyl flavonoids like this compound exhibit characteristic fragmentation patterns involving the cleavage of the sugar moieties. The fragmentation of the glucose units will produce specific neutral losses. The exact fragmentation pattern should be determined by infusing a standard of the compound.

Quantitative Data Summary

The following table summarizes representative data for matrix effect and recovery for a similar compound, diosmetin-7-O-β-D-glucoside, in rat plasma, which can be used as a reference.

Concentration (ng/mL)Accuracy (%)Precision (%RSD)Matrix Effect (%)Recovery (%)
197.013.8101.189.8
50100.2---
Data adapted for diosmetin-7-O-β-D-glucoside

Experimental Protocols

Protocol 1: Sample Preparation of Plasma Samples using Protein Precipitation

  • To 50 µL of plasma in a 1.5 mL centrifuge tube, add 200 µL of acetonitrile containing the internal standard.[5]

  • Vortex the mixture for 1 minute to precipitate proteins.[5]

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[5]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

  • LC System: UPLC or HPLC system

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.[1]

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[1]

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 30 - 40 °C.

  • MS System: A triple quadrupole mass spectrometer is typically used.

  • Ionization Mode: Electrospray ionization (ESI), often in positive or negative mode depending on sensitivity.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plasma Plasma Sample ppt Protein Precipitation (Acetonitrile) plasma->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute lc UPLC/HPLC (C18 Column) reconstitute->lc Inject ms MS/MS (MRM Mode) lc->ms data Data Acquisition & Analysis ms->data

Figure 1. A typical experimental workflow for the LC-MS/MS analysis of this compound in a plasma matrix.

troubleshooting_workflow start Low Signal Intensity? check_ms Check MS Parameters (Tune, Voltages, Gas) start->check_ms Yes check_sample_prep Review Sample Preparation (Extraction, Cleanup) check_ms->check_sample_prep Parameters OK check_chromatography Evaluate Chromatography (Peak Shape, Retention Time) check_sample_prep->check_chromatography Prep OK matrix_effect Investigate Matrix Effects (Post-column Infusion, Dilution) check_chromatography->matrix_effect Chroma OK resolve Problem Resolved matrix_effect->resolve

Figure 2. A logical troubleshooting workflow for addressing low signal intensity in LC-MS/MS analysis.

signaling_pathway cluster_pi3k PI3K/AKT Pathway cluster_nrf2 Keap1/Nrf2 Pathway cluster_nfkb NF-κB Pathway diosmetin Diosmetin pi3k PI3K diosmetin->pi3k nrf2 Nrf2 diosmetin->nrf2 activates nfkb NF-κB diosmetin->nfkb inhibits akt AKT pi3k->akt keap1 Keap1 keap1->nrf2 antioxidant antioxidant nrf2->antioxidant Antioxidant Response inflammation Inflammation nfkb->inflammation

Figure 3. Key signaling pathways modulated by Diosmetin, the aglycone of this compound.

References

Preventing degradation of Diosmetin 6,8-di-C-glucoside during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Diosmetin 6,8-di-C-glucoside during storage and experimentation.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Issue Potential Cause Recommended Action
Discoloration of the compound (yellowing or browning) Oxidation or degradation due to exposure to light, high temperatures, or non-optimal pH.Store the compound in a tightly sealed, amber-colored vial at low temperatures (-20°C for long-term storage). Protect from light at all times. Ensure the storage environment has low humidity.
Loss of biological activity or potency in assays Degradation of the parent compound into less active or inactive products.Re-evaluate storage conditions. Analyze the compound's purity using HPLC to check for degradation products. If degradation is confirmed, procure a fresh batch and adhere strictly to recommended storage protocols.
Appearance of unexpected peaks in chromatograms (HPLC, LC-MS) The presence of degradation products. Common degradation pathways for flavonoids can involve hydrolysis of glycosidic bonds or oxidation of the flavonoid backbone.Characterize the new peaks using LC-MS/MS to identify potential degradation products. Compare the fragmentation pattern with known metabolites or degradation products of similar flavonoids.[1][2] Consider performing a forced degradation study to intentionally generate and identify potential degradation products.
Poor solubility of the compound While inherent to the compound, improper storage can lead to aggregation or changes in physical form that exacerbate solubility issues.Ensure the compound is stored in a dry environment. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. Use appropriate solvents for dissolution, such as DMSO or ethanol.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the optimal long-term storage conditions for solid this compound?

    • A1: For long-term storage, it is recommended to store solid this compound at -20°C in a tightly sealed, amber glass vial to protect it from light and moisture. The storage area should be dry.

  • Q2: How should I store solutions of this compound?

    • A2: Solutions are generally less stable than the solid compound. If you must store solutions, prepare them fresh for each experiment. If short-term storage is necessary, store in an amber vial at -20°C or -80°C for no longer than a few days. The stability of flavonoids in solution is highly dependent on the solvent and pH.

  • Q3: My lab only has -80°C and 4°C freezers. Which is better for long-term storage?

    • A3: For long-term storage of the solid compound, -80°C is preferable to 4°C. Lower temperatures slow down chemical degradation processes. Studies on similar flavonoid glycosides have shown significant degradation at temperatures as low as 20°C, while stability is maintained at 4°C for shorter periods.[3] Therefore, colder is generally better for long-term preservation.

Degradation

  • Q4: What are the main factors that cause the degradation of this compound?

    • A4: The primary factors contributing to the degradation of flavonoids, including this compound, are exposure to light (photo-degradation), elevated temperatures, high humidity, extreme pH (both acidic and basic conditions), and oxidative conditions.[4]

  • Q5: What are the likely degradation products of this compound?

    • A5: While specific degradation products for this compound are not extensively documented in the literature, degradation of C-glycosyl flavonoids can be complex. Unlike O-glycosides, the C-glycosidic bond is more resistant to acid hydrolysis. However, under harsh conditions, degradation may involve the flavonoid aglycone (diosmetin). Metabolic studies on the related compound diosmetin-7-O-glucoside have shown deglycosylation to form diosmetin, followed by further metabolism.[1] Forced degradation studies would be necessary to definitively identify the degradation products under specific stress conditions.

  • Q6: I observed a change in the color of my compound from yellow to a brownish hue. What does this indicate?

    • A6: A color change to brown often suggests oxidation or polymerization of the flavonoid. This is a visual indicator of degradation and warrants a purity check of your sample before use in experiments.

Experimental Best Practices

  • Q7: How can I minimize degradation during my experiments?

    • A7: To minimize degradation, prepare solutions fresh for each experiment. Protect solutions from light by using amber vials or covering them with aluminum foil. Maintain a stable and appropriate pH for your experimental buffer system. Avoid prolonged exposure to elevated temperatures.

  • Q8: What analytical techniques are best for monitoring the stability of this compound?

    • A8: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying the parent compound and detecting the appearance of degradation products.[2] Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for identifying the chemical structures of any degradation products that may form.[1][2]

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment of this compound

This protocol provides a general framework for an HPLC method to assess the stability of this compound. Method optimization may be required.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-10 min: 15-25% B

    • 10-25 min: 25-40% B

    • 25-30 min: 40-15% B

    • 30-35 min: 15% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 340 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol (B129727) or DMSO) to a known concentration (e.g., 1 mg/mL). Further dilute with the initial mobile phase composition to the working concentration.

  • Analysis: Monitor the peak area of this compound over time under different storage conditions. The appearance of new peaks indicates degradation.

Protocol 2: Forced Degradation Study

A forced degradation study can help identify potential degradation products and pathways.

  • Preparation: Prepare stock solutions of this compound in a suitable solvent.

  • Stress Conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl to the stock solution and incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).

    • Basic Hydrolysis: Add 0.1 M NaOH to the stock solution and incubate at 60°C for various time points.

    • Oxidative Degradation: Add 3% H₂O₂ to the stock solution and store at room temperature, protected from light, for various time points.

    • Thermal Degradation: Incubate the solid compound and a solution at a high temperature (e.g., 80°C) for various time points.

    • Photodegradation: Expose a solution of the compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for various durations.

  • Sample Analysis: At each time point, neutralize the acidic and basic samples. Analyze all samples by HPLC and LC-MS/MS to quantify the remaining parent compound and identify the mass of degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare Stock Solution of This compound acid Acidic Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to Stress base Basic Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to Stress oxidation Oxidative Degradation (3% H₂O₂, RT) prep->oxidation Expose to Stress thermal Thermal Degradation (80°C) prep->thermal Expose to Stress photo Photodegradation (UV Light) prep->photo Expose to Stress hplc HPLC Analysis (Quantify Parent Compound) acid->hplc Time Points base->hplc Time Points oxidation->hplc Time Points thermal->hplc Time Points photo->hplc Time Points lcms LC-MS/MS Analysis (Identify Degradation Products) hplc->lcms Characterize Peaks

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_products Potential Degradation Products parent This compound aglycone Diosmetin (Aglycone) parent->aglycone Harsh Hydrolysis oxidized Oxidized Products parent->oxidized Oxidation isomers Isomers parent->isomers Light/Heat polymers Polymerized Products parent->polymers Oxidation/Light aglycone->oxidized Further Oxidation

Caption: Putative degradation pathways.

References

Technical Support Center: Enhancing Cellular Uptake of Diosmetin 6,8-di-C-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the cellular uptake of Diosmetin 6,8-di-C-glucoside.

Frequently Asked Questions (FAQs)

Q1: Why is the cellular uptake of this compound inherently low?

A1: The low cellular uptake of many flavonoid glycosides, including this compound, can be attributed to several factors. Generally, flavonoid aglycones (the non-sugar part) are more readily absorbed than their glycoside counterparts. Most flavonoid glycosides require enzymatic breakdown by intestinal enzymes or gut microbiota to be absorbed.[1][2] However, as a C-glycoside, this compound is more resistant to enzymatic hydrolysis than O-glycosides. Additionally, its hydrophilic nature due to the sugar moieties can limit its passive diffusion across the lipophilic cell membrane.

Q2: What are the potential transport mechanisms for this compound into cells?

A2: While passive diffusion is limited, flavonoid glycosides can be actively transported into cells by glucose transporters. Key transporters that may be involved include the sodium-dependent glucose transporter 1 (SGLT1) and glucose transporter 2 (GLUT2).[2][3][4][5][6] The presence of glucose moieties on this compound suggests that these transporters could recognize it as a substrate. However, the efficiency of this transport can be influenced by the specific cell type and the expression levels of these transporters.

Q3: What are the main strategies to improve the bioavailability and cellular uptake of this compound?

A3: Several strategies are being explored to enhance the bioavailability of flavonoids, which can be broadly categorized as:

  • Advanced Drug Delivery Systems: Encapsulating the compound in nanocarriers can protect it from degradation and improve its absorption.[1][7] Common systems include:

    • Lipid-based nanoparticles (e.g., liposomes, solid lipid nanoparticles).[8][9][10]

    • Polymeric nanoparticles.[7]

    • Cyclodextrin (B1172386) inclusion complexes.[8][11][12]

    • Self-microemulsifying drug delivery systems (SMEDDS).[13]

  • Chemical Modification: Altering the chemical structure can improve solubility and absorption.[7][14] Examples include the development of prodrugs.[15][16][17][18]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low intracellular concentration of this compound in in vitro experiments. Poor passive permeability across the cell membrane.1. Formulation Approach: Formulate the compound with a permeation enhancer or encapsulate it in a nanodelivery system (e.g., liposomes, nanoparticles) to facilitate uptake.[14][19] 2. Co-incubation: If active transport is suspected, ensure the experimental conditions (e.g., presence of sodium for SGLT1) are optimal.[2]
High efflux by cellular transporters (e.g., P-glycoprotein, MRPs).1. Inhibitor Studies: Co-incubate with known inhibitors of efflux pumps (e.g., verapamil (B1683045) for P-gp) to determine if efflux is a significant factor.[5]
Low expression of relevant uptake transporters (e.g., SGLT1, GLUT2) in the chosen cell line.1. Cell Line Selection: Use a cell line known to express high levels of glucose transporters, such as Caco-2 cells, which are a common model for intestinal absorption.[3][4][5] 2. Transporter Expression Analysis: Quantify the expression of SGLT1 and GLUT2 in your cell model using techniques like qPCR or Western blotting.
Inconsistent or highly variable results in cellular uptake assays. Instability of the compound in the experimental medium.1. Stability Assessment: Perform a stability study of this compound in your cell culture medium over the time course of your experiment. Analyze for degradation products using HPLC.
Interaction with components of the cell culture medium (e.g., serum proteins).1. Serum-Free Conditions: Conduct uptake experiments in serum-free medium to minimize potential binding to serum albumin. If serum is required for cell viability, perform a pilot study to assess the impact of serum concentration on uptake.
Discrepancy between in vitro and in vivo results. Extensive first-pass metabolism in the liver or gut wall.1. Metabolite Profiling: Analyze plasma and tissue samples for metabolites of this compound to understand its metabolic fate.
Poor absorption from the gastrointestinal tract.1. Formulation Strategies: For in vivo studies, consider oral formulations that enhance solubility and absorption, such as cyclodextrin complexes or lipid-based delivery systems.[8][11][20] A diosmetin-7-glucoside-γ-cyclodextrin complex has shown significantly improved bioavailability.[11][20]

Data Presentation

Table 1: Comparison of Formulation Strategies for Enhancing Flavonoid Bioavailability

Formulation Strategy Mechanism of Enhancement Reported Fold Increase in Bioavailability (Example Flavonoids) References
Cyclodextrin Complex Increases aqueous solubility and dissolution rate.Diosmetin-7-glucoside: ~800-fold (AUC) vs. Diosmin (B1670713)[11][20]
Liposomes Protects from degradation, enhances permeability, and can facilitate targeted delivery.Fisetin (B1672732): High encapsulation efficiency (73%) and stability.[10]
Nanoparticles Increases surface area for dissolution, protects from degradation, and can improve permeability.Diosmin: Improved gastric retention and prolonged release.[21]
Solid Self-Microemulsifying Drug Delivery System (S-SMEDDS) Enhances solubility and dissolution in the gastrointestinal tract.Diosmetin: Improved solubility and potential for enhanced bioavailability.[13]

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This assay is used to assess the intestinal permeability of a compound.

1. Cell Culture:

  • Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed (typically 21 days).

  • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

2. Experimental Procedure:

  • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Add the test compound (this compound, with or without a formulation) to the apical (AP) chamber.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) chamber.

  • To assess efflux, add the compound to the BL chamber and sample from the AP chamber.

3. Analysis:

  • Quantify the concentration of the compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of appearance of the compound on the receiver side.
    • A is the surface area of the membrane.
    • C0 is the initial concentration in the donor chamber.

Protocol 2: Cellular Uptake Assay in a Relevant Cell Line

This assay measures the accumulation of the compound inside the cells.

1. Cell Plating:

  • Seed a suitable cell line (e.g., Caco-2, HepG2) in a multi-well plate and allow them to adhere overnight.

2. Experimental Procedure:

  • Wash the cells with pre-warmed phosphate-buffered saline (PBS).

  • Incubate the cells with the test compound at various concentrations and for different durations.

  • To investigate the involvement of specific transporters, co-incubate with inhibitors (e.g., phloridzin for SGLT1, phloretin (B1677691) for GLUT2).[3][4]

3. Cell Lysis and Analysis:

  • After incubation, wash the cells thoroughly with ice-cold PBS to remove any unbound compound.

  • Lyse the cells using a suitable lysis buffer.

  • Quantify the concentration of the compound in the cell lysate using LC-MS/MS.

  • Normalize the intracellular concentration to the total protein content of the cell lysate.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space D68dCg This compound SGLT1 SGLT1 D68dCg->SGLT1 Na+ co-transport GLUT2 GLUT2 D68dCg->GLUT2 Facilitated Diffusion D68dCg_in This compound SGLT1->D68dCg_in GLUT2->D68dCg_in Efflux Efflux Pumps (e.g., MRPs) D68dCg_in->Efflux ATP-dependent efflux Efflux->D68dCg

Caption: Potential cellular transport mechanisms for this compound.

Experimental_Workflow Start Start: Low Cellular Uptake Strategy Select Enhancement Strategy Start->Strategy Formulation Formulation Development (Liposomes, Nanoparticles, etc.) Strategy->Formulation Formulation Modification Chemical Modification (Prodrug Synthesis) Strategy->Modification Chemical InVitro In Vitro Testing (Permeability & Uptake Assays) Formulation->InVitro Modification->InVitro Analysis Data Analysis (Calculate Papp, Intracellular Conc.) InVitro->Analysis Optimization Optimization Analysis->Optimization Optimization->Strategy Iterate InVivo In Vivo Studies (Pharmacokinetics) Optimization->InVivo Proceed End End: Enhanced Uptake InVivo->End

Caption: Workflow for enhancing and evaluating the cellular uptake of this compound.

References

Troubleshooting poor peak shape in chromatography of C-glycosyl flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of C-glycosyl flavonoids, with a focus on resolving poor peak shape.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My C-glycosyl flavonoid peaks are tailing. What are the likely causes and how can I fix this?

Peak tailing, where the latter half of the peak is broader than the front half, is a common problem. It is often caused by secondary interactions between the analytes and the stationary phase.[1]

A1: Primary Causes and Solutions for Peak Tailing

  • Secondary Silanol (B1196071) Interactions: C-glycosyl flavonoids possess multiple hydroxyl groups that can interact with residual acidic silanol groups on the silica-based column packing material.[1][2] This is a primary cause of peak tailing.

    • Solution 1: Lower Mobile Phase pH: Acidifying the mobile phase (typically to a pH between 2.5 and 3.5) with additives like formic acid or phosphoric acid (0.1% v/v is common) protonates the silanol groups, minimizing these secondary interactions.

    • Solution 2: Use an End-Capped Column: Modern, high-purity silica (B1680970) columns are often "end-capped," meaning the residual silanol groups are chemically deactivated.[3][4] Using these columns can significantly improve peak shape for polar compounds like flavonoids.

    • Solution 3: Mobile Phase Additives: Historically, tail-suppressing agents like triethylamine (B128534) (TEA) were used to block silanol groups. However, this is less common with modern columns.[2][3]

  • Column Contamination and Degradation: Accumulation of strongly retained sample components or impurities on the column can create active sites that cause tailing.[3][5]

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to remove contaminants. If the problem persists, the column may be permanently damaged and require replacement. Using a guard column can help extend the life of your analytical column.[5]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[5][6]

    • Solution: Reduce the injection volume or dilute the sample and reinject.[5][7]

  • Chelation with Metal Ions: Flavonoids with catechol (3',4'-dihydroxy) or other specific hydroxyl group arrangements can chelate with metal ions (e.g., iron, nickel) present in the HPLC system (frits, tubing) or sample matrix.[5][8] This can result in tailing or split peaks.

    • Solution: Add a small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase or sample to sequester metal ions.

The following diagram illustrates a logical workflow for troubleshooting peak tailing:

G cluster_0 cluster_1 Troubleshooting Steps cluster_2 start Start: Peak Tailing Observed reduce_sample Reduce Injection Volume/ Dilute Sample start->reduce_sample Is sample overload a possibility? check_ph Check/Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) reduce_sample->check_ph No Improvement end_good Peak Shape Improved reduce_sample->end_good Improvement flush_column Flush Column with Strong Solvent check_ph->flush_column No Improvement check_ph->end_good Improvement use_endcapped Use End-Capped Column flush_column->use_endcapped No Improvement flush_column->end_good Improvement add_chelator Add Chelator (e.g., EDTA) to Mobile Phase use_endcapped->add_chelator Tailing still present, a sign of metal chelation? use_endcapped->end_good Improvement add_chelator->end_good Improvement end_bad Problem Persists: Consider Column Replacement add_chelator->end_bad

Caption: A workflow for troubleshooting peak tailing.

Q2: My peaks are broad and lack sharpness. What should I do?

A2: Causes and Solutions for Broad Peaks

Broad peaks can significantly reduce resolution and sensitivity. The causes can range from system issues to column problems.[4]

  • Extra-Column Volume: Excessive volume between the injector and the detector can cause band broadening.[9]

    • Solution: Minimize the length and internal diameter of all tubing. Ensure all fittings are properly connected to avoid dead volume.[9]

  • Column Deterioration: Over time, the packed bed of the column can degrade, leading to broader peaks for all analytes.[10]

    • Solution: Replace the column. If this happens frequently, review your sample preparation and mobile phase conditions to ensure they are not too harsh for the column.[10]

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the sample band to spread before it reaches the column.[9]

    • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.[11]

  • Low Temperature: Lower temperatures increase mobile phase viscosity, which can lead to broader peaks.

    • Solution: Increasing the column temperature (e.g., to 30-40°C) can decrease viscosity and sharpen peaks.[11]

Q3: I am seeing peak fronting. What does this indicate?

Peak fronting, where the front half of the peak is broader, is less common than tailing but can still occur.

A3: Causes and Solutions for Peak Fronting

  • Sample Overload (Severe): While often causing tailing, severe mass overload can also lead to fronting.[11]

    • Solution: Reduce the amount of sample injected onto the column.[11]

  • Sample Solvent Incompatibility: This is a common cause of fronting, similar to its effect on peak broadening.[11]

    • Solution: Ensure your sample solvent is weaker than or matches the initial mobile phase.[9][11]

  • Column Collapse: A physical collapse of the column's packed bed, often due to extreme pH or pressure, can cause fronting.

    • Solution: This is an irreversible problem, and the column must be replaced. Always operate within the manufacturer's recommended pH and pressure limits.

Q4: My C-glycosyl flavonoid peak is split into two. Why is this happening?

A4: Causes and Solutions for Split Peaks

  • Injection Issues: A partially blocked injector port or issues with the autosampler can cause the sample to be introduced onto the column in two separate bands.

    • Solution: Perform regular maintenance on your injector, including cleaning and replacing the needle and seat as needed.

  • Column Inlet Blockage: A partially blocked inlet frit on the column can cause the sample flow to be unevenly distributed.

    • Solution: Try back-flushing the column (disconnect it from the detector first). If this doesn't work, the column may need to be replaced.

  • Sample Dissolution: If the sample is not fully dissolved, it can lead to split peaks.

    • Solution: Ensure your sample is completely dissolved before injection. Gentle sonication can help.[4]

Data and Protocols

Table 1: Typical Mobile Phase Compositions for C-Glycosyl Flavonoid Analysis

For optimal peak shape and separation of C-glycosyl flavonoids, a reversed-phase C18 column is commonly used with an acidified mobile phase.

Component AComponent BAcid ModifierTypical ConcentrationReference(s)
WaterAcetonitrileFormic Acid0.1% (v/v)[12][13][14]
WaterAcetonitrilePhosphoric Acid0.1% (v/v)[12][15]
Water/Methanol (95:5)AcetonitrileFormic Acid0.1% (v/v)[13]
WaterMethanolPhosphoric Acid0.01 M[16]
Experimental Protocol: General HPLC Method for C-Glycosyl Flavonoids

This protocol provides a starting point for developing a method for the analysis of C-glycosyl flavonoids.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

  • Mobile Phase A: Water with 0.1% formic acid.[17]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[17]

  • Gradient Elution: A typical gradient might start with a low percentage of B (e.g., 5-15%), increasing over 30-40 minutes to a higher concentration to elute more hydrophobic compounds.[12][18]

  • Flow Rate: 0.8 - 1.2 mL/min.[12][13]

  • Column Temperature: 30 - 40°C.[11][15]

  • Detection: Diode Array Detector (DAD) set at a wavelength appropriate for flavonoids (e.g., 340-360 nm).[12]

  • Injection Volume: 5 - 20 µL.[12]

  • Sample Preparation: Dissolve the sample extract in the initial mobile phase composition. Filter through a 0.22 or 0.45 µm syringe filter before injection to remove particulates.[9][5]

The logical relationship for troubleshooting general peak shape problems is outlined in the diagram below.

G cluster_0 cluster_1 Initial Checks cluster_2 Hardware Checks cluster_3 start Poor Peak Shape (Tailing, Fronting, Broad) check_mobile_phase Mobile Phase Correct? (pH, Composition, Fresh) start->check_mobile_phase check_sample Sample Prep Correct? (Solvent Match, Concentration) check_mobile_phase->check_sample OK end_good Problem Solved check_mobile_phase->end_good Problem Found check_connections Check Fittings for Leaks/ Dead Volume check_sample->check_connections OK check_sample->end_good Problem Found check_guard_column Remove Guard Column check_connections->check_guard_column OK check_connections->end_good Problem Found flush_column Flush or Replace Column check_guard_column->flush_column No Improvement check_guard_column->end_good Improvement flush_column->end_good Improvement end_bad Consult Instrument Specialist flush_column->end_bad No Improvement

Caption: A decision tree for troubleshooting HPLC peak shape issues.

References

Technical Support Center: Method Development for Resolving Co-eluting Flavonoids with Diosmetin 6,8-di-C-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic resolution of co-eluting flavonoids, with a specific focus on Diosmetin 6,8-di-C-glucoside.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a separation method for flavonoid glycosides like this compound?

A1: A good starting point is to use a reversed-phase C18 column with a gradient elution.[1] The mobile phase typically consists of water with an acidic modifier (e.g., 0.1% formic acid) as solvent A and an organic solvent like acetonitrile (B52724) or methanol (B129727) as solvent B.[1][2] A typical gradient might start at a low percentage of solvent B (e.g., 5-10%) and gradually increase.[1] Initial column temperature can be set between 30-40°C, and the flow rate is commonly between 0.8-1.0 mL/min.[1][2]

Q2: How can I improve the resolution of co-eluting flavonoid isomers?

A2: Optimizing the mobile phase, temperature, and flow rate are key factors for separating flavonoid isomers.[2] Adjusting the gradient slope or switching the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity.[3] Lowering the flow rate can increase the interaction time with the stationary phase, potentially improving separation.[1][2] Increasing the column temperature can also affect selectivity and peak shape.[2][4]

Q3: What are the characteristic fragmentation patterns for flavonoid C-glycosides like this compound in MS/MS analysis?

A3: Flavonoid C-glycosides are characterized by the cleavage of the C-C bond of the sugar moiety. Unlike O-glycosides, the complete loss of the sugar moiety is not a primary fragmentation pathway. Instead, you will observe characteristic losses of water and cross-ring cleavages of the sugar unit. For this compound, you would expect to see fragment ions corresponding to the loss of water molecules and specific fragments from the glucose units.

Q4: How do I minimize matrix effects in the LC-MS analysis of flavonoids from complex samples?

A4: Matrix effects can be minimized through several strategies. Optimizing the chromatographic separation to resolve analytes from interfering matrix components is crucial.[5] Effective sample preparation techniques, such as solid-phase extraction (SPE), can help remove interfering substances.[5] Diluting the sample can also reduce the concentration of matrix components that cause ion suppression or enhancement.[6] The use of a stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for signal suppression.[6]

Troubleshooting Guides

Poor Peak Shape and Resolution

Problem: Peaks are broad, tailing, or co-eluting with this compound.

Potential Cause Suggested Solution
Inappropriate Mobile Phase pH For acidic flavonoids, using a low pH mobile phase (e.g., with 0.1-0.2% formic acid) can improve peak shape by suppressing the ionization of silanol (B1196071) groups on the column.[5][7]
Suboptimal Column Temperature Systematically evaluate the effect of column temperature (e.g., in increments of 5°C from 30°C to 50°C). Higher temperatures can improve peak efficiency but may alter selectivity.[2][8]
Inadequate Gradient Elution Modify the gradient profile. A shallower gradient can improve the separation of closely eluting compounds.
Column Overload Reduce the injection volume or the concentration of the sample.[9]
Secondary Interactions Add a competing base to the mobile phase if basic compounds are present and interacting with residual silanols.
Column Contamination Flush the column with a strong solvent to remove strongly retained compounds.[1]
Low Signal Intensity in Mass Spectrometry

Problem: The signal intensity for this compound is low or inconsistent.

Potential Cause Suggested Solution
Ion Suppression Improve sample cleanup using techniques like SPE to remove interfering matrix components.[5] Adjust the chromatography to separate the analyte from co-eluting matrix components.[6]
Suboptimal MS Parameters Optimize source parameters such as gas flows, temperatures, and voltages for this compound.[5]
In-source Fragmentation Reduce the fragmentation voltage in the ion source to minimize premature fragmentation of the parent ion.[5]
Mobile Phase Composition Ensure the mobile phase is compatible with ESI. Additives like formic acid generally enhance the signal in positive ion mode.[6]

Experimental Protocols

General HPLC Method Development for Flavonoid Separation
  • Column: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase:

    • Solvent A: Water with 0.1% (v/v) formic acid.[2]

    • Solvent B: Acetonitrile or Methanol.[2]

  • Gradient Elution: Begin with a linear gradient from 5-10% B to 90-95% B over 30-60 minutes.

  • Flow Rate: Set the initial flow rate to 1.0 mL/min.[2]

  • Column Temperature: Maintain the column temperature at 40°C.[2]

  • Detection: Use a PDA detector to monitor at multiple wavelengths (e.g., 254 nm, 280 nm, and 360 nm) as flavonoids have different absorption maxima.[1][8]

  • Optimization:

    • Adjust the gradient slope to improve the resolution of critical pairs.

    • Vary the column temperature to assess its impact on selectivity.

    • If co-elution persists, try a different stationary phase (e.g., phenyl-hexyl).

Sample Preparation from Plant Material
  • Extraction:

    • Weigh approximately 100 mg of dried, ground plant material.[6]

    • Add 1 mL of 80% methanol or ethanol.[5]

    • Vortex for 1 minute and sonicate for 30 minutes to enhance extraction.[6]

    • Centrifuge at 10,000 x g for 10 minutes.[6]

  • Cleanup (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.[5]

    • Load the supernatant from the extraction step.[5]

    • Wash the cartridge with water to remove polar impurities.[5]

    • Elute the flavonoids with methanol or acetonitrile.[5]

    • Evaporate the eluate and reconstitute in the initial mobile phase.[5]

  • Filtration: Filter the final sample through a 0.22 µm syringe filter before injection.[5]

Quantitative Data Summary

Table 1: HPLC Method Parameters for Flavonoid Analysis

ParameterCondition 1Condition 2Condition 3
Column C18 (250 x 4.6 mm, 5 µm)[2]Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)C18 (100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water[2]0.2% Formic Acid in Water[7]0.1% Acetic Acid in Water[6]
Mobile Phase B Acetonitrile[2]MethanolAcetonitrile
Flow Rate 1.0 mL/min[2]0.8 mL/min0.4 mL/min
Temperature 40°C[2]35°C45°C
Detection 360 nm[2]280 nm & 340 nm[8]254 nm & 370 nm[1]

Visualizations

MethodDevelopmentWorkflow start Start: Co-elution of Flavonoids step1 Initial Analysis: C18 Column, Acetonitrile/Water Gradient with 0.1% Formic Acid start->step1 decision1 Resolution Adequate? step1->decision1 step2a Optimize Gradient: Adjust slope and duration decision1->step2a No end End: Resolved Peaks decision1->end Yes step2b Change Mobile Phase: Switch to Methanol step2a->step2b step3 Modify Temperature: Test 30°C, 40°C, 50°C step2b->step3 step4 Adjust Flow Rate: Lower for better separation step3->step4 step5 Change Column: Try Phenyl-Hexyl or other stationary phase step4->step5 step5->decision1

Caption: Workflow for troubleshooting co-eluting flavonoids.

TroubleshootingPeakTailing problem Problem: Peak Tailing cause1 Secondary Interactions with Silanols problem->cause1 cause2 Column Contamination problem->cause2 cause3 Sample Solvent Incompatibility problem->cause3 solution1 Add Acidic Modifier (e.g., 0.1% Formic Acid) to Mobile Phase cause1->solution1 solution2 Flush Column with Strong Solvent cause2->solution2 solution3 Dissolve Sample in a Weaker Solvent than the Mobile Phase cause3->solution3

Caption: Logical relationships for troubleshooting peak tailing.

References

Technical Support Center: Maximizing Diosmetin 6,8-di-C-glucoside Yield from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction and purification of Diosmetin 6,8-di-C-glucoside from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of this compound?

A1: this compound is predominantly found in citrus fruits. Species such as Citrus medica (citron) and certain varieties of oranges have been identified as significant sources of this compound.

Q2: What are the most effective modern extraction techniques for this compound?

A2: Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are highly effective modern techniques. They generally offer higher yields and shorter extraction times compared to conventional methods like maceration or Soxhlet extraction.[1][2][3] The choice between UAE and MAE can depend on available equipment and specific optimization parameters.

Q3: How does the choice of solvent affect the extraction yield?

A3: The polarity of the solvent is a critical factor. A mixture of ethanol (B145695) and water is commonly recommended for extracting flavonoid glycosides.[3] The optimal ethanol concentration often ranges between 50% and 80%, as this combination effectively solubilizes the target C-glycoside while minimizing the co-extraction of undesirable compounds.

Q4: What is the importance of pH during the extraction process?

A4: The pH of the extraction solvent can significantly impact the stability and recovery of flavonoids. Generally, a slightly acidic to neutral pH is preferred for the extraction of C-glycosyl flavonoids to prevent their degradation.

Q5: Are C-glycosyl flavonoids like this compound susceptible to hydrolysis during extraction?

A5: C-glycosyl flavonoids are notably more resistant to acid and enzymatic hydrolysis compared to O-glycosyl flavonoids.[4] This stability is a key advantage during extraction and purification processes. However, harsh acidic conditions should still be avoided to prevent any potential degradation.

Troubleshooting Guides

Issue 1: Low Yield of this compound in Crude Extract
Potential Cause Troubleshooting Step
Inefficient Cell Wall Disruption Ensure the plant material is finely ground to a consistent particle size to maximize the surface area for solvent penetration.
Suboptimal Extraction Solvent Optimize the ethanol-to-water ratio. Perform small-scale extractions with varying ethanol concentrations (e.g., 50%, 60%, 70%, 80%) to determine the optimal solvent composition for your specific plant material.
Inadequate Extraction Time or Temperature For UAE and MAE, optimize the extraction time and power/temperature settings. Prolonged exposure to high temperatures can lead to degradation. A shorter extraction time with higher energy input is often more effective.
Incorrect Solid-to-Liquid Ratio A low solid-to-liquid ratio may result in an unsaturated solvent and inefficient extraction. Experiment with different ratios to ensure the solvent is not the limiting factor.
Issue 2: Poor Purity of this compound after Initial Purification
Potential Cause Troubleshooting Step
Co-elution with other Flavonoids In column chromatography, adjust the solvent gradient. A shallower gradient can improve the separation of structurally similar flavonoids. Consider using a different stationary phase, such as Sephadex LH-20, which separates based on molecular size and polarity.[5]
Presence of Pigments and Other Impurities Pre-treat the crude extract with a non-polar solvent like hexane (B92381) to remove chlorophyll (B73375) and other lipophilic impurities before proceeding to column chromatography.
Overloading of the Chromatographic Column Reduce the amount of crude extract loaded onto the column. Overloading leads to poor separation and broad peaks.
Issue 3: Inconsistent Results in Quantitative Analysis (HPLC/UPLC-MS)
Potential Cause Troubleshooting Step
Peak Tailing This can be caused by interactions between the analyte and the stationary phase. Ensure the mobile phase pH is appropriate. Adding a small amount of acid (e.g., formic acid) to the mobile phase can improve peak shape.
Retention Time Shifts Inconsistent mobile phase composition or temperature can cause retention time shifts. Prepare fresh mobile phase for each run and use a column oven to maintain a stable temperature.
Low Signal Intensity Optimize the mass spectrometry parameters, including the cone voltage and collision energy, to maximize the signal for the specific m/z transitions of this compound.

Data Presentation

Table 1: Comparison of Extraction Methods for Flavonoids

Extraction MethodTypical Yield Range (%)AdvantagesDisadvantages
Ultrasound-Assisted Extraction (UAE) 5 - 21[1]High efficiency, shorter extraction time, reduced solvent consumption.Can be less effective for certain plant matrices.
Microwave-Assisted Extraction (MAE) 1 - 8[1]Very rapid, high yield, lower solvent usage.Potential for thermal degradation if not controlled properly.[3]
Soxhlet Extraction VariableWell-established, thorough extraction.Time-consuming, large solvent volume, potential for thermal degradation.
Maceration VariableSimple, requires minimal equipment.Inefficient, time-consuming, large solvent volume.

Note: Yields are highly dependent on the plant material, solvent, and specific experimental conditions.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Dry the citrus peel material at 50°C and grind it into a fine powder (40-60 mesh).

  • Extraction:

    • Mix 10 g of the powdered plant material with 200 mL of 70% ethanol in a flask.

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature of 50°C.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.

Protocol 2: Purification by Macroporous Resin Column Chromatography
  • Column Preparation: Pack a glass column with macroporous resin (e.g., AB-8). Pre-condition the column by washing with ethanol followed by deionized water.

  • Sample Loading: Dissolve the crude extract in a small volume of deionized water and load it onto the column.

  • Washing: Wash the column with deionized water to remove sugars and other highly polar impurities.

  • Elution: Elute the flavonoid fraction with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol). Collect fractions and monitor by TLC or HPLC.

  • Fraction Pooling and Concentration: Combine the fractions containing this compound and concentrate using a rotary evaporator.

Visualizations

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Extraction Extraction cluster_Purification Purification cluster_Analysis Analysis Plant_Material Citrus Peel Drying Drying (50°C) Plant_Material->Drying Grinding Grinding (40-60 mesh) Drying->Grinding UAE Ultrasound-Assisted Extraction (UAE) Grinding->UAE MAE Microwave-Assisted Extraction (MAE) Grinding->MAE Filtration Filtration UAE->Filtration MAE->Filtration Concentration Concentration Filtration->Concentration Column_Chromatography Column Chromatography Concentration->Column_Chromatography Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC UPLC_MS UPLC-MS/MS Analysis Prep_HPLC->UPLC_MS

Caption: General experimental workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield cluster_Extraction_Parameters Extraction Parameters cluster_Sample_Prep Sample Preparation cluster_Verification Verification Start Low Yield of This compound Solvent Optimize Solvent (Ethanol/Water Ratio) Start->Solvent Time_Temp Adjust Time and Temperature/Power Start->Time_Temp Ratio Optimize Solid-to-Liquid Ratio Start->Ratio Grinding Ensure Fine and Consistent Particle Size Start->Grinding Re_evaluate Re-evaluate Yield Solvent->Re_evaluate Time_Temp->Re_evaluate Ratio->Re_evaluate Grinding->Re_evaluate

Caption: Troubleshooting logic for addressing low extraction yields.

References

Technical Support Center: Strategies to Reduce Variability in In Vitro Assays with Diosmetin 6,8-di-C-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges and reduce variability in in vitro assays involving Diosmetin (B1670712) 6,8-di-C-glucoside (also known as Lucenin-2 4'-methyl ether).

Frequently Asked Questions (FAQs)

Q1: What is Diosmetin 6,8-di-C-glucoside and what are its key properties?

This compound is a C-glycosyl flavonoid, a type of natural phenol.[1] The C-glycosidic bond, where the sugar moieties are attached directly to the flavonoid aglycone (diosmetin) via a carbon-carbon bond, confers greater stability against hydrolysis compared to the more common O-glycosides. It is found in citrus fruits and exhibits antioxidant properties.[1]

Q2: I am observing high variability between replicate wells in my cell-based assay. What are the potential causes?

High variability in cell-based assays with this compound can stem from several factors:

  • Compound Precipitation: Due to its limited aqueous solubility, the compound may precipitate out of the cell culture medium, leading to inconsistent concentrations across wells.

  • Solvent Toxicity: The solvent used to dissolve the compound, typically DMSO, can be toxic to cells at higher concentrations, affecting cell viability and response.

  • Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variability in the final readout.

  • Edge Effects: Wells on the periphery of the plate are more prone to evaporation, which can concentrate the compound and affect cell growth.

  • Compound Instability: Flavonoids can be sensitive to light, pH, and temperature, leading to degradation over the course of the experiment.

Q3: How can I improve the solubility of this compound in my assay medium?

Improving solubility is crucial for obtaining consistent results. Consider the following strategies:

  • Use of Co-solvents: While DMSO is a common choice for initial stock solutions, using a small, non-toxic percentage of a co-solvent in the final assay medium can help maintain solubility.

  • Sonication: Briefly sonicating the stock solution before dilution can help to break up any aggregates.

  • Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the compound can aid in dissolution.

  • pH Adjustment: The solubility of flavonoids can be pH-dependent. However, ensure that any pH adjustment is compatible with your cell line and assay.

Q4: My antioxidant assay results are not reproducible. What should I check?

Inconsistent results in antioxidant assays (e.g., DPPH, ABTS) can be due to:

  • Compound Instability: Flavonoids can be oxidized during the experiment. Prepare fresh solutions and protect them from light.

  • Interference with Assay Reagents: The yellow color of flavonoid solutions can interfere with colorimetric assays. Always include a compound-only control (without the antioxidant-detecting reagent) to measure and subtract the background absorbance.

  • Reaction Kinetics: The reaction between the compound and the radical may not have reached its endpoint. Ensure you are incubating for the optimal time.

Troubleshooting Guides

Issue 1: Low or No Bioactivity Observed
Potential Cause Troubleshooting Strategy
Compound Degradation Prepare fresh stock solutions. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping tubes in foil.
Poor Solubility/Precipitation Visually inspect wells for precipitate under a microscope. Increase the final DMSO concentration slightly (ensure it is below the toxic level for your cells). Prepare a more dilute stock solution to reduce the final solvent concentration.
Incorrect Assay Conditions Optimize incubation time and compound concentration. Ensure the pH of the assay buffer is compatible with the compound's stability.
Cell Line Insensitivity Consider using a different cell line that is known to be responsive to flavonoids or expresses the target pathway of interest.
Issue 2: High Background Signal or Assay Interference
Potential Cause Troubleshooting Strategy
Intrinsic Color of the Compound Include a "compound + media" control (no cells or assay reagents) to measure and subtract the background absorbance at the assay wavelength.
Compound Reactivity with Assay Dyes For viability assays like MTT, the compound may directly reduce the dye, leading to a false positive signal. Run a control with the compound, media, and the dye, but without cells. Consider switching to a non-colorimetric viability assay (e.g., CellTiter-Glo).
Autofluorescence If using a fluorescence-based assay, check for the intrinsic fluorescence of the compound at the excitation and emission wavelengths used. Include a "compound + media" control to quantify and subtract this background fluorescence.

Data Presentation

Physicochemical Properties of Diosmetin and its Glucosides
PropertyDiosmetin (Aglycone)Diosmetin 6-C-glucosideThis compound
Molecular Weight 300.26 g/mol [2]462.40 g/mol 624.54 g/mol [3]
Predicted Water Solubility Sparingly soluble (<1 mg/ml)[4]1.3 g/L[5]9.26 g/L[6]
logP 1.7[2]-0.21-0.94[6]
Recommended Solvent Concentrations for Stock Solutions
SolventDiosmetin (Aglycone) SolubilityGeneral Recommendation for Glycosides
DMSO ~30-60 mg/mL[4][7]Start with 10-20 mg/mL
Ethanol ~2-17 mg/mL[4][7]Lower solubility than DMSO, may require warming

Note: The solubility of this compound may differ from its aglycone. It is recommended to perform initial solubility tests.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution for 1-2 minutes to aid dissolution. If necessary, briefly sonicate the tube in a water bath for 5-10 minutes.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: In Vitro Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol is adapted for flavone (B191248) C-glycosides based on their known anti-inflammatory properties.[8][9]

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add the compound dilutions. Incubate for 1 hour.

  • Inflammatory Stimulation: Add lipopolysaccharide (LPS) to each well to a final concentration of 1 µg/mL to induce NO production. Include a vehicle control (cells + medium + DMSO) and a positive control (cells + medium + DMSO + LPS).

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-only control.

Visualizations

Signaling Pathways

The anti-inflammatory effects of flavonoids like diosmetin are often attributed to their ability to modulate key signaling pathways such as NF-κB and MAPK.[10][11]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates Diosmetin This compound Diosmetin->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB IkB->NFkB_active Degradation releases nucleus Nucleus NFkB_active->nucleus Translocates to genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) nucleus->genes Induces transcription of

Caption: this compound may inhibit the NF-κB signaling pathway.

MAPK_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor p38 p38 MAPK Receptor->p38 Activates ERK ERK1/2 Receptor->ERK Activates JNK JNK Receptor->JNK Activates Diosmetin This compound Diosmetin->p38 Inhibits Diosmetin->ERK Inhibits Diosmetin->JNK Inhibits AP1 AP-1 (c-Jun/c-Fos) p38->AP1 ERK->AP1 JNK->AP1 Inflammation Inflammatory Response AP1->Inflammation Promotes

Caption: Flavonoids can modulate the MAPK signaling pathway to reduce inflammation.

Experimental Workflow

experimental_workflow start Start solubility Solubility & Stability Optimization start->solubility stock Prepare Stock Solution solubility->stock treatment Compound Treatment stock->treatment cell_culture Cell Seeding & Culture cell_culture->treatment assay Perform In Vitro Assay treatment->assay data Data Acquisition assay->data analysis Data Analysis & Interpretation data->analysis end End analysis->end

Caption: A generalized workflow for in vitro assays with this compound.

Troubleshooting Logic

troubleshooting_logic problem High Variability in Results check_solubility Check for Precipitation problem->check_solubility Is there precipitate? check_solvent Verify Solvent Toxicity problem->check_solvent check_pipetting Review Pipetting Technique problem->check_pipetting check_solubility->check_solvent No optimize_solubility Optimize Compound Solubilization check_solubility->optimize_solubility Yes check_solvent->check_pipetting No run_solvent_control Run Solvent Toxicity Curve check_solvent->run_solvent_control Yes retrain_pipetting Recalibrate Pipettes & Review Technique check_pipetting->retrain_pipetting Yes

Caption: A logical approach to troubleshooting high variability in assay results.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of Diosmetin and Its 6,8-di-C-Glucoside Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant properties of the flavonoid aglycone, diosmetin (B1670712), and its glycosidic form, diosmetin 6,8-di-C-glucoside. The comparison is based on available experimental data from in vitro and cellular assays, elucidating their mechanisms of action and relative potencies.

Introduction

Diosmetin is a natural O-methylated flavone (B191248) found in citrus fruits and other plants, recognized for a variety of pharmacological activities, including antioxidant, anti-inflammatory, and antineoplastic effects. Its antioxidant properties are attributed to its ability to scavenge free radicals and to modulate cellular antioxidant defense systems. This compound is a C-glycosyl derivative of diosmetin, which also exhibits antioxidant activity. The addition of glucose moieties can significantly alter the physicochemical properties of the parent aglycone, including its solubility, stability, and bioavailability, which in turn can influence its biological activity. This guide aims to compare the antioxidant profiles of these two molecules.

Quantitative Comparison of Antioxidant Activity

Direct comparative studies quantifying the free-radical scavenging activity of diosmetin versus its 6,8-di-C-glucoside are limited in publicly available literature. However, data on the individual antioxidant activities of diosmetin in various assays have been reported. Some studies suggest that diosmetin's primary antioxidant mechanism may not be direct radical scavenging, but rather the enhancement of cellular antioxidant enzyme activity.

The table below summarizes the available quantitative data for diosmetin. Data for this compound is not widely reported in comparable standardized assays.

CompoundAssayResultReference
Diosmetin Cellular Antioxidant Activity (CAA)EC₅₀ = 7.98 µmol
CAA Value58 µmol Quercetin Equivalents / 100 µmol
Erythrocyte Hemolysis Assay (AAPH-induced)91.0% inhibition at 100 µg/mL
This compound DPPH, ABTS, etc.Not Widely Reported-

Note on Structure-Activity Relationship: The antioxidant activity of flavonoids is heavily influenced by their chemical structure, particularly the number and arrangement of hydroxyl groups. Glycosylation, the attachment of sugar moieties, can impact this activity. C-glycosylation, as in this compound, tends to be more stable than O-glycosylation. While glycosylation can sometimes decrease the direct radical scavenging capacity by masking free hydroxyl groups, it can enhance cellular uptake and stability, potentially leading to significant indirect antioxidant effects within the cell.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and validation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Principle: The DPPH radical has a deep violet color in solution with a characteristic absorption maximum at approximately 517 nm. When reduced by an antioxidant, the solution decolorizes. The change in absorbance is proportional to the radical scavenging activity of the compound.

Detailed Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in a suitable solvent like methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Test Samples: Dissolve the test compound (diosmetin or this compound) and a positive control (e.g., ascorbic acid, quercetin, or Trolox) in the same solvent to create a series of concentrations.

  • Reaction: In a 96-well plate or cuvettes, mix a specific volume of the test sample solution with the DPPH working solution. A typical ratio is 1:1 by volume. A blank containing only the solvent instead of the sample is also prepared.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a set period, typically 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer or a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test compound.

  • IC₅₀ Determination: The IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix Sample and DPPH Solution DPPH_sol->Mix Sample_sol Prepare Sample Dilutions Sample_sol->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

DPPH Assay Workflow.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+).

Principle: ABTS is oxidized to its radical cation (ABTS•+) by a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color with absorption maxima at 734 nm. In the presence of an antioxidant, the radical is reduced, and the solution decolorizes.

Detailed Protocol:

  • Generation of ABTS•+: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare various concentrations of the test compound and a standard (e.g., Trolox) in a suitable solvent.

  • Reaction: Add a small volume of the sample solution (e.g., 20 µL) to a larger volume of the ABTS•+ working solution (e.g., 180 µL) in a 96-well plate.

  • Incubation: Incubate the mixture at room temperature for a short period, typically around 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition using the same formula as in the DPPH assay.

  • TEAC Determination: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is determined by comparing the inhibition percentage of the sample to that of a Trolox standard curve.

Molecular Mechanisms and Signaling Pathways

Diosmetin exerts its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway involved is the Nrf2-ARE pathway.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.

Mechanism of Activation:

  • Under Basal Conditions: Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation by the ubiquitin-proteasome system.

  • Under Oxidative Stress/Flavonoid Influence: Oxidative stress or the presence of Nrf2 activators like diosmetin can modify cysteine residues on Keap1. This conformational change disrupts the Keap1-Nrf2 interaction.

  • Nrf2 Translocation: Stabilized Nrf2 translocates into the nucleus.

  • Gene Transcription: In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.

  • Antioxidant Response: This binding initiates the transcription of numerous cytoprotective genes, including those encoding for enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GPx), thereby enhancing the cell's antioxidant capacity.

G cluster_cytoplasm Cytoplasm cluster_stress Oxidative Stress / Diosmetin cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Ub_Proteasome Ubiquitin-Proteasome Degradation Keap1_Nrf2->Ub_Proteasome Basal State Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Stress ROS / Diosmetin Stress->Keap1_Nrf2 Inhibits ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds with sMaf Maf sMaf Genes Antioxidant Genes (HO-1, NQO1, SOD, GPx) ARE->Genes Induces Transcription Response Enhanced Cellular Antioxidant Defense Genes->Response

Activation of the Nrf2-ARE Pathway by Diosmetin.

Conclusion

Diosmetin is a flavonoid with established antioxidant properties, acting through both direct (though potentially minor) radical scavenging and, more significantly, through the upregulation of endogenous antioxidant defense mechanisms via the Nrf2 pathway. While its derivative, this compound, is also known to possess antioxidant activity, a lack of direct comparative quantitative data in standardized assays makes a definitive performance comparison challenging. The glycosylation is expected to increase the compound's polarity and may alter its bioavailability and cellular uptake, suggesting that its antioxidant effects could be more pronounced in cellular systems rather than in simple chemical assays. Further research is required to directly compare the in vitro and in vivo antioxidant capacities of these two molecules to fully elucidate their potential as therapeutic agents.

A Comparative Analysis of Diosmetin 6,8-di-C-glucoside and Other Key Citrus Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Diosmetin (B1670712) 6,8-di-C-glucoside and other prominent citrus flavonoids, including hesperidin (B1673128) and quercetin (B1663063). The objective is to furnish researchers, scientists, and drug development professionals with a consolidated resource of their biological activities, supported by experimental data and detailed methodologies. This guide is intended to facilitate informed decisions in research and development endeavors.

Introduction to Citrus Flavonoids

Citrus fruits are a rich source of various flavonoids, a class of polyphenolic secondary metabolites renowned for their diverse health-promoting properties. These compounds, including flavanones, flavones, and flavonols, are recognized for their antioxidant, anti-inflammatory, anticancer, and cardioprotective effects. Among the vast array of citrus flavonoids, this guide focuses on a comparative evaluation of Diosmetin 6,8-di-C-glucoside against other well-researched flavonoids like hesperidin and quercetin. While extensive research exists for many citrus flavonoids, this compound, a C-glycosyl flavone, is an emerging compound of interest. This guide aims to synthesize the available data to provide a comparative perspective on its performance.

Comparative Analysis of Biological Activities

This section presents a comparative overview of the antioxidant, anti-inflammatory, and anti-proliferative activities of this compound and other selected citrus flavonoids. The data is compiled from various in vitro studies.

Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential, primarily attributed to their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity, with the results often expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher antioxidant potency.

While direct comparative IC50 values for this compound are limited in the literature, studies on its aglycone, diosmetin, and other related flavonoids provide valuable insights. For instance, one study reported the IC50 values for diosmetin in various free radical scavenging assays, demonstrating its potent antioxidant capabilities. Another study comparing hesperetin (B1673127) (aglycone of hesperidin) with its glycosides found that the aglycone exhibited higher radical scavenging activity.

Table 1: Comparative Antioxidant Activity (DPPH Assay)

CompoundTest SystemIC50 (µg/mL)Reference
Diosmetin DPPH radical scavenging6.36 (mM)
Hesperetin DPPH radical scavenging>100
Hesperidin DPPH radical scavenging>100
Hesperidin Glucoside DPPH radical scavenging>100
Quercetin DPPH radical scavengingData not available in provided abstracts
Ascorbic Acid (Standard) DPPH radical scavenging3.17 ± 0.004

Note: Direct comparative studies for this compound are scarce. The data for diosmetin is provided as a reference for its aglycone.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Flavonoids have been shown to modulate inflammatory pathways. In vitro anti-inflammatory activity can be assessed through various methods, including the inhibition of protein denaturation and the reduction of nitric oxide (NO) production in stimulated macrophages.

Studies have demonstrated the anti-inflammatory potential of diosmetin by its ability to reduce the production of inflammatory mediators like TNF-α and NO in lipopolysaccharide (LPS)-induced macrophages. Similarly, quercetin has been shown to suppress inflammatory cytokine production.

Table 2: Comparative Anti-inflammatory Activity

CompoundAssayEffectReference
Diosmetin Inhibition of NO production in LPS-stimulated macrophagesSignificant inhibition
Hesperidin Reduction of inflammatory mediators (NO, PGE2, TNF-α, IL-6)Effective
Quercetin Inhibition of inflammatory cytokine production (IL-6, TNF-α, IL-1β)Suppression
Anti-proliferative Activity

The potential of flavonoids to inhibit the growth of cancer cells is an active area of research. The anti-proliferative effects are often evaluated by assessing the viability of cancer cell lines after treatment with the compound.

Diosmetin has been shown to significantly suppress the proliferation of various cancer cell lines, including hepatocellular carcinoma (HepG2 and HCC-LM3) and breast cancer (MDA-MB 468) cells. Quercetin has also demonstrated potent anti-proliferative and pro-apoptotic properties against hepatocarcinoma cells.

Table 3: Comparative Anti-proliferative Activity

CompoundCell LineEffectReference
Diosmetin HepG2, HCC-LM3 (Liver Cancer)Significant suppression of cell proliferation
Diosmetin MDA-MB 468 (Breast Cancer)Inhibition of proliferation
Quercetin Hepatocarcinoma cellsAntiproliferative and proapoptotic properties

Signaling Pathways

The biological activities of citrus flavonoids are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Diosmetin has been shown to modulate several key signaling pathways:

  • p62/Keap1/Nrf2 Pathway: Diosmetin can induce the accumulation of p62, leading to the nuclear translocation of Nrf2 and subsequent expression of antioxidant genes, thereby protecting against oxidative stress.

  • MAPK Pathway: It can attenuate oxidative stress-induced damage by inhibiting the phosphorylation of p44/42 and p38 in the MAPK signaling pathway.

  • PI3K/Akt and AMPK Pathways: Diosmetin is known to improve insulin (B600854) sensitivity by modulating these pathways.

  • NF-κB Pathway: It exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

  • p53 Pathway: Diosmetin can induce apoptosis in cancer cells by activating the p53 tumor suppressor protein.

Quercetin is also known to modulate multiple signaling pathways, including the inhibition of NF-κB and the activation of apoptosis-related pathways.

Hesperidin and its aglycone, hesperetin, have been reported to influence pathways related to inflammation and oxidative stress.

The signaling pathways for This compound are less characterized, but it is plausible that it may exert its effects through similar pathways as its aglycone, diosmetin, following metabolic conversion.

Diagrams of Key Signaling Pathways

To visually represent the complex interactions of these flavonoids with cellular signaling, the following diagrams are provided in DOT language.

Diosmetin_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 activates Inflammatory_Stimuli Inflammatory Stimuli (LPS) IKK IKK Inflammatory_Stimuli->IKK activates Diosmetin Diosmetin p62 p62 Diosmetin->p62 accumulates MAPK MAPK (p38, p44/42) Diosmetin->MAPK inhibits phosphorylation Diosmetin->IKK inhibits NFκB NF-κB Diosmetin->NFκB inhibits translocation PI3K PI3K Diosmetin->PI3K activates p53 p53 Diosmetin->p53 activates p62->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE Antioxidant Response Element Nrf2->ARE translocates to nucleus and binds IκBα IκBα IKK->IκBα phosphorylates IκBα->NFκB releases Inflammatory_Genes Inflammatory Gene Expression NFκB->Inflammatory_Genes translocates to nucleus and activates Akt Akt PI3K->Akt activates Antioxidant_Genes Antioxidant Genes (HO-1, GCLC) ARE->Antioxidant_Genes activates transcription of Apoptosis Apoptosis p53->Apoptosis induces

Caption: Signaling pathways modulated by Diosmetin.

Quercetin_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli NFκB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFκB_Pathway Quercetin Quercetin Quercetin->NFκB_Pathway inhibits MAPK_Pathway MAPK Pathway Quercetin->MAPK_Pathway modulates PI3K_Akt_Pathway PI3K/Akt Pathway Quercetin->PI3K_Akt_Pathway inhibits Inflammatory_Genes Inflammatory Gene Expression NFκB_Pathway->Inflammatory_Genes activates Apoptosis Apoptosis MAPK_Pathway->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest MAPK_Pathway->Cell_Cycle_Arrest PI3K_Akt_Pathway->Apoptosis regulates Hesperidin_Signaling Hesperidin Hesperidin Hesperetin Hesperetin (Aglycone) Hesperidin->Hesperetin metabolized to ROS Reactive Oxygen Species Hesperetin->ROS scavenges Inflammatory_Mediators Inflammatory Mediators (NO, PGE2, TNF-α, IL-6) Hesperetin->Inflammatory_Mediators inhibits production of Antioxidant_Response Antioxidant Response ROS->Antioxidant_Response Anti_inflammatory_Response Anti-inflammatory Response Inflammatory_Mediators->Anti_inflammatory_Response

A Comparative Guide to the Cross-Validation of Analytical Methods for Diosmetin 6,8-di-C-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Diosmetin (B1670712) 6,8-di-C-glucoside, a significant flavonoid glycoside. Due to a lack of direct comparative studies for this specific di-C-glucoside, this document leverages validated methods for the structurally related aglycone, diosmetin, and similar flavonoid glycosides. The information presented herein is intended to serve as a foundational resource for developing and cross-validating robust analytical methods for Diosmetin 6,8-di-C-glucoside in various matrices.

Cross-validation of analytical methods is a critical step in drug development and research, ensuring consistency and reliability of results when different analytical techniques are employed or when analyses are performed across different laboratories. This process is essential for the seamless transfer of methods and the confident comparison of data throughout a product's lifecycle.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method for this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography-Mass Spectrometry (GC/MS) are commonly employed for the analysis of flavonoids and their glycosides.

Table 1: Comparison of Analytical Method Performance for Diosmetin and Related Compounds
ParameterHPLC-UVGC/MSUPLC-MS/MS
Linearity Range 10 - 300 ng/mL[1][2]2 - 300 ng/mL[3]Not explicitly stated for quantification, but used for identification and metabolite screening[4][5]
Accuracy Better than 97.9%[1][2]96.76 - 100.40%[3]Validated according to FDA guidelines for a related compound[6]
Precision (RSD) Intra-day: 1.6 - 4.6% Inter-day: 2.2 - 5.3%[1][2]Better than 6.01%[3]Not explicitly stated for quantification
Lower Limit of Quantitation (LLOQ) 10 ng/mL[1]2 ng/mL[3]Not explicitly stated for quantification
Recovery > 89.7%[1][2]> 82.5%[3]Not explicitly stated for quantification
Sample Throughput ModerateLow to ModerateHigh
Selectivity GoodExcellentExcellent
Instrumentation Cost Low to ModerateHighHigh

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for HPLC-UV and GC/MS analysis of diosmetin, which can be adapted for this compound.

HPLC-UV Method for Diosmetin

This method is suitable for the quantification of diosmetin in human plasma and can be adapted for other biological matrices.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C8 reversed-phase column.

  • Mobile Phase: Isocratic elution with a mixture of methanol, water, and acetic acid (55:43:2, v/v/v).

  • Flow Rate: 0.9 mL/min.

  • Detection Wavelength: 344 nm.

  • Sample Preparation: Liquid-liquid extraction is employed to isolate diosmetin and an internal standard (e.g., 7-ethoxycoumarin) from the plasma matrix.

  • Validation: The method should be validated for linearity, accuracy, precision (intra-day and inter-day), recovery, and stability according to ICH guidelines.[7][8]

GC/MS Method for Diosmetin

This method offers high selectivity and sensitivity for the simultaneous determination of diosmetin and its metabolites.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Derivatization: As flavonoids are generally non-volatile, a derivatization step (e.g., silylation) is required prior to GC analysis to increase their volatility.

  • Column: A non-polar or medium-polarity capillary column is typically used.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analysis: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • Sample Preparation: Solid-phase extraction or liquid-liquid extraction can be used to isolate the analytes from the matrix, followed by derivatization.

  • Validation: Full validation of the method should be performed, including assessment of linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and recovery.

Cross-Validation Workflow and Signaling Pathway Visualization

To ensure the interchangeability of different analytical methods, a rigorous cross-validation process is essential. The following diagram illustrates a typical workflow for cross-validating two analytical methods.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_objective Define Objective & Acceptance Criteria select_methods Select Methods for Cross-Validation (e.g., HPLC-UV vs. UPLC-MS/MS) define_objective->select_methods prepare_protocol Prepare Cross-Validation Protocol select_methods->prepare_protocol prepare_samples Prepare QC Samples at Multiple Concentrations prepare_protocol->prepare_samples analyze_method_a Analyze Samples with Method A prepare_samples->analyze_method_a analyze_method_b Analyze Samples with Method B prepare_samples->analyze_method_b statistical_analysis Statistical Analysis of Results (e.g., Bland-Altman plot, t-test) analyze_method_a->statistical_analysis analyze_method_b->statistical_analysis compare_results Compare Results Against Acceptance Criteria statistical_analysis->compare_results investigate_discrepancies Investigate Discrepancies compare_results->investigate_discrepancies if discrepancies exist conclusion Conclusion on Method Interchangeability compare_results->conclusion if criteria are met investigate_discrepancies->conclusion MetabolicPathway D68dCg This compound IntestinalMicroflora Intestinal Microflora (Deglycosylation) D68dCg->IntestinalMicroflora Diosmetin Diosmetin (Aglycone) IntestinalMicroflora->Diosmetin PhaseIMetabolism Phase I Metabolism (e.g., Demethylation) Diosmetin->PhaseIMetabolism PhaseIIMetabolism Phase II Metabolism (Glucuronidation, Sulfation) Diosmetin->PhaseIIMetabolism Metabolites Metabolites PhaseIMetabolism->Metabolites PhaseIIMetabolism->Metabolites Excretion Excretion Metabolites->Excretion

References

A Head-to-Head Comparison of the Bioactivities of Diosmetin and Hesperidin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers and drug development professionals.

In the landscape of flavonoid research, diosmetin (B1670712) and hesperidin (B1673128) have emerged as compounds of significant interest due to their diverse pharmacological activities. This guide provides a detailed, data-driven comparison of the bioactivities of Diosmetin 6,8-di-C-glucoside and hesperidin, with a primary focus on their aglycones, diosmetin and hesperetin (B1673127), for which more extensive comparative data is available. This comparison delves into their antioxidant, anti-inflammatory, and anti-cancer properties, supported by experimental data and detailed methodologies.

Executive Summary

While direct comparative studies on this compound and hesperidin are limited, a robust body of evidence on their respective aglycones, diosmetin and hesperetin, allows for a meaningful comparative analysis. Both flavonoids exhibit significant antioxidant, anti-inflammatory, and anti-cancer potential. Generally, the aglycone forms (diosmetin and hesperetin) demonstrate greater in vitro activity compared to their glycoside counterparts (this compound and hesperidin).[1][2] This is often attributed to the bulky sugar moiety in glycosides hindering interaction with cellular targets.[1][2] However, glycosylation can improve bioavailability and in vivo efficacy.[1][2]

Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential, primarily attributed to their ability to scavenge free radicals.

Quantitative Data for Antioxidant Activity
CompoundAssayIC50 Value (µM)Source
Diosmetin DPPH Radical Scavenging~25(Data extrapolated from multiple sources)
Hesperetin DPPH Radical Scavenging525.18 ± 1.02[3]
Hesperidin DPPH Radical Scavenging896.21 ± 0.15[3]

Note: IC50 values can vary between studies due to different experimental conditions.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging activity of antioxidant compounds.[4]

Reagents and Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695)

  • Test compounds (this compound, hesperidin, and their aglycones)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.[4]

  • Reaction Mixture: A defined volume of the DPPH solution is added to various concentrations of the test compounds.[4]

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[4]

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).[4]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[5]

  • IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.[5]

experimental_workflow_dpph cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare DPPH Solution mix Mix DPPH and Test Compound prep_dpph->mix prep_samples Prepare Test Compound Dilutions prep_samples->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 calculate->determine_ic50

DPPH Assay Experimental Workflow

Anti-inflammatory Activity

Both diosmetin and hesperidin modulate inflammatory pathways, primarily by inhibiting the production of pro-inflammatory mediators.

Quantitative Data for Anti-inflammatory Activity
CompoundAssayCell LineIC50 Value (µM)Source
Diosmetin Nitric Oxide (NO) InhibitionRAW 264.7~20-30(Data extrapolated from multiple sources)
Hesperetin Nitric Oxide (NO) InhibitionRAW 264.7>100[6]
Hesperidin Nitric Oxide (NO) InhibitionRAW 264.7>100[6]

Note: Lower IC50 values indicate greater potency.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[6][7]

Reagents and Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess Reagent (for nitrite (B80452) determination)

  • Cell culture plates and incubator

Procedure:

  • Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere.[7]

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).[7]

  • Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production, and incubated for a further period (e.g., 24 hours).[7]

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.[7]

  • Calculation of Inhibition: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells.

  • IC50 Determination: The IC50 value is calculated as the concentration of the compound that inhibits NO production by 50%.

anti_inflammatory_pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (p65/p50) NFkB_IkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocation iNOS_gene iNOS Gene Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes Diosmetin Diosmetin / Hesperetin Diosmetin->IKK Inhibits Diosmetin->NFkB Inhibits Translocation

Inhibition of NF-κB Signaling Pathway

Anti-cancer Activity

The anti-proliferative and apoptosis-inducing effects of diosmetin and hesperidin have been demonstrated in various cancer cell lines.

Quantitative Data for Anti-cancer Activity
CompoundCell LineAssayIC50 Value (µM)Source
Diosmin (B1670713) (glycoside of Diosmetin) HepG2 (Liver Cancer)MTT148[8][9]
Hesperidin HepG2 (Liver Cancer)MTT321[8][9]
Hesperetin MCF-7 (Breast Cancer)MTT>50[10]
Hesperetin HepG2 (Liver Cancer)MTT>50[10]
Hesperetin HeLa (Cervical Cancer)MTT>50[10]

Note: Lower IC50 values indicate greater cytotoxic potential.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11]

Reagents and Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.[12]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of Cell Viability: Cell viability is expressed as a percentage of the untreated control.

  • IC50 Determination: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[12]

logical_relationship Diosmetin_glucoside This compound Diosmetin Diosmetin (Aglycone) Diosmetin_glucoside->Diosmetin Metabolized to Hesperidin Hesperidin Hesperetin Hesperetin (Aglycone) Hesperidin->Hesperetin Antioxidant Antioxidant Diosmetin->Antioxidant Anti_inflammatory Anti-inflammatory Diosmetin->Anti_inflammatory Anti_cancer Anti-cancer Diosmetin->Anti_cancer Hesperetin->Antioxidant Hesperetin->Anti_inflammatory Hesperetin->Anti_cancer

Relationship between Glycosides and Aglycones

Conclusion

This comparative guide highlights the significant therapeutic potential of both diosmetin and hesperidin derivatives. While direct comparative data for the glycosides is scarce, the analysis of their aglycones, diosmetin and hesperetin, provides valuable insights for researchers. Diosmetin appears to exhibit more potent in vitro antioxidant and anti-inflammatory activities compared to hesperetin based on the available data. In terms of anti-cancer activity, diosmin (the glycoside of diosmetin) shows a lower IC50 value than hesperidin in HepG2 cells, suggesting greater potency.

It is crucial to note that in vitro potency does not always translate directly to in vivo efficacy, where factors like bioavailability and metabolism play a critical role. Further head-to-head in vivo studies are warranted to fully elucidate the comparative therapeutic potential of this compound and hesperidin. This guide serves as a foundational resource to inform future research and drug development endeavors in this promising area of flavonoid science.

References

Unveiling the Therapeutic Potential of Diosmetin 6,8-di-C-glucoside: An In Vitro and In Vivo Correlation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of Diosmetin (B1670712) 6,8-di-C-glucoside and its closely related flavonoids, diosmetin and diosmin (B1670713). Due to the limited availability of direct research on Diosmetin 6,8-di-C-glucoside, this document leverages the extensive experimental data on its aglycone, diosmetin, and its glycoside precursor, diosmin, to infer and contextualize its potential therapeutic efficacy. This guide focuses on a critical comparison of their in vitro and in vivo antioxidant, anti-inflammatory, and anticancer activities, supported by detailed experimental protocols and signaling pathway visualizations.

Pharmacokinetics and Bioavailability: The Journey from Ingestion to Action

Table 1: Pharmacokinetic Parameters of Diosmetin (from Diosmin Administration)

ParameterValueSpeciesReference
Bioavailability (of micronized diosmin)~65%Humans[3]
Time to Peak Plasma Concentration (Tmax)RapidHumans[1]
Elimination Half-life (t1/2)26 - 43 hoursHumans[1]

Antioxidant Activity: A Comparative Analysis

Both diosmin and its aglycone, diosmetin, have demonstrated significant antioxidant properties in various experimental models. These effects are attributed to their ability to scavenge free radicals and modulate endogenous antioxidant enzyme systems.

In Vitro Antioxidant Data

In vitro studies have consistently shown that diosmetin possesses potent antioxidant activity, often exceeding that of diosmin. This is likely due to the direct availability of the free hydroxyl groups in the aglycone structure.

Table 2: In Vitro Antioxidant Activity of Diosmetin and Diosmin

AssayModelCompoundConcentrationEffectReference
H2O2-induced oxidative stressEndothelial cellsDiosmetin250 µMAmeliorated oxidative stress, restored antioxidant enzyme activity[4][5]
H2O2-induced oxidative stressEndothelial cellsDiosmin250 µMAmeliorated oxidative stress, restored antioxidant enzyme activity[4][5]
DPPH radical scavengingChemical assayDiosmetin-Higher antioxidant capacity than diosmin[6]
AAPH-induced erythrocyte hemolysisRat erythrocytesDiosmetin100 µg/mL91.0% inhibition[7]
Cellular Antioxidant Activity (CAA)HepG2 cellsDiosmetin-EC50 = 7.98 µmol[7]
In Vivo Antioxidant Data

In vivo studies corroborate the antioxidant effects observed in vitro, demonstrating the protective role of these flavonoids against oxidative stress-induced damage in animal models.

Table 3: In Vivo Antioxidant Activity of Diosmetin and Diosmin

ModelCompoundDosageEffectReference
Alloxan-induced diabetic nephropathyRodentsDiosmin50 and 100 mg/kg (oral)Increased activity of superoxide (B77818) dismutase, catalase, and glutathione (B108866)
Endotoxin-induced acute hepatic failureMiceDiosmetin-Exerted protective effects through antioxidation
Experimental Protocol: In Vitro H2O2-Induced Oxidative Stress in Endothelial Cells

This protocol is based on methodologies described in the literature for assessing the protective effects of flavonoids against oxidative stress in endothelial cells.[4][8]

  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured in appropriate media (e.g., Endothelial Cell Growth Medium) supplemented with fetal bovine serum and growth factors at 37°C in a humidified atmosphere with 5% CO2.

  • Pre-treatment: Cells are seeded in 96-well plates and allowed to adhere. Subsequently, they are pre-treated with varying concentrations of diosmetin or diosmin (e.g., up to 250 µM) for a specified period (e.g., 24 hours).

  • Induction of Oxidative Stress: After pre-treatment, the media is replaced with a solution containing a sub-lethal concentration of hydrogen peroxide (H2O2) for a defined duration to induce oxidative stress.

  • Assessment of Cell Viability: Cell viability is determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Alamar Blue assay.

  • Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA).

  • Antioxidant Enzyme Activity: The activity of cellular antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) is measured using commercially available assay kits.

  • Lipid Peroxidation Assay: The extent of lipid peroxidation is assessed by measuring the levels of malondialdehyde (MDA) using methods like the thiobarbituric acid reactive substances (TBARS) assay.

G cluster_workflow Experimental Workflow: In Vitro Antioxidant Assay A HUVEC Cell Culture B Pre-treatment with Diosmetin/Diosmin A->B C H2O2-induced Oxidative Stress B->C D Cell Viability Assay (MTT) C->D E ROS Measurement (DCFDA) C->E F Antioxidant Enzyme Activity (SOD, CAT, GPx) C->F G Lipid Peroxidation Assay (MDA) C->G

Workflow for in vitro antioxidant activity assessment.

Anti-inflammatory Activity: Correlating In Vitro and Ex Vivo Findings

Diosmetin and its derivatives have shown promising anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

In Vitro and Ex Vivo Anti-inflammatory Data

Studies using cell cultures and ex vivo human tissue models have elucidated the mechanisms behind the anti-inflammatory properties of these flavonoids.

Table 4: In Vitro and Ex Vivo Anti-inflammatory Activity

ModelCompoundConcentrationEffectReference
LPS-stimulated HUVEC cellsDiosmetin-Increased PGE2, IL-1β, COX-2, and NO levels[9]
PMA-treated HUVEC cellsDiosmetin-Decreased IL-1β, IL-6, and COX-2 levels[9]
Substance P-exposed human skin explantsDiosmetin-3-O-β-d-glucuronide2700 pg/mL-49.6% decrease in IL-8 secretion[10][11][12]
LPS-induced macrophagesDiosmetin50 µMReduced TNF-α release by ~40-55%[13]
DNCB-induced atopic dermatitis model (in vitro)Diosmetin-Inhibited nitric oxide production and iNOS expression[14]
In Vivo Anti-inflammatory Data

Animal studies have confirmed the anti-inflammatory potential of diosmetin in various disease models.

Table 5: In Vivo Anti-inflammatory Activity of Diosmetin

ModelDosageEffectReference
Endotoxin-induced acute hepatic failure in mice-Suppressed levels of inflammatory mediators and cytokines[15]
DNCB-induced atopic dermatitis in miceOral administrationReduced dermatitis scores and inflammatory markers[14]
Signaling Pathways in Inflammation

Diosmetin exerts its anti-inflammatory effects by modulating several key signaling pathways, including the NF-κB and MAPK pathways.

G cluster_pathway Diosmetin's Anti-inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (JNK, p38) TLR4->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB p65 IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS) Nucleus->Inflammatory_Genes activates transcription MAPK->Nucleus Diosmetin Diosmetin Diosmetin->IKK inhibits Diosmetin->MAPK inhibits

Diosmetin inhibits key inflammatory signaling pathways.

Anticancer Activity: From Cell Lines to Animal Models

Diosmetin and diosmin have demonstrated notable anticancer effects in a range of cancer types, primarily through the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

In Vitro Anticancer Data

Numerous in vitro studies have highlighted the cytotoxic and pro-apoptotic effects of diosmetin and diosmin on various cancer cell lines.

Table 6: In Vitro Anticancer Activity of Diosmetin and Diosmin

Cell LineCompoundConcentrationEffectReference
HepG2 (Hepatocellular Carcinoma)Diosmin100 µM/mlInhibition of cell proliferation[16][17]
HepG2 (Hepatocellular Carcinoma)Diosmetin-Induced apoptosis via p53 activation[18][19]
MDA-MB-231 (Breast Cancer)DiosminIC50Induced apoptosis, increased Bax/Bcl-2 ratio[20]
HCT-116 (Colon Cancer)Diosmetin-Inhibited cell proliferation[21]
Osteosarcoma cellsDiosmetin-Inhibited cell proliferation and promoted apoptosis[22]
In Vivo Anticancer Data

In vivo studies using animal xenograft models have provided evidence for the tumor-suppressive effects of diosmetin.

Table 7: In Vivo Anticancer Activity of Diosmetin

ModelCompoundDosageEffectReference
HCT-116 colon cancer xenografts in nude miceDiosmetin100 mg/kg (daily)22.3% reduction in tumor ratio[21]
B16F10 melanomaDiosmetin-Inhibited tumor angiogenesis[23][24]
Experimental Protocol: In Vivo Colon Cancer Xenograft Study

This protocol is a generalized representation of in vivo xenograft studies as described in the literature.[21]

  • Animal Model: Athymic nude mice are used to prevent rejection of human tumor xenografts.

  • Tumor Cell Implantation: A suspension of human colon cancer cells (e.g., HCT-116) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.

  • Treatment: Once tumors reach a palpable size, mice are randomly assigned to treatment groups. Diosmetin (e.g., 50 or 100 mg/kg) or a vehicle control is administered daily via oral gavage. A positive control group receiving a standard chemotherapeutic agent (e.g., 5-FU) is often included.

  • Data Collection: Tumor volume and body weight are measured throughout the study. At the end of the study, tumors are excised, weighed, and processed for further analysis.

  • Analysis: Tumor growth inhibition is calculated. Immunohistochemistry and Western blotting can be performed on tumor tissues to analyze the expression of apoptosis-related proteins (e.g., Bax, Bcl-2).

G cluster_workflow Experimental Workflow: In Vivo Xenograft Model A HCT-116 Cell Culture B Subcutaneous Injection into Nude Mice A->B C Tumor Growth Monitoring B->C D Treatment with Diosmetin/Control C->D E Tumor Volume & Body Weight Measurement D->E F Tumor Excision and Analysis E->F G Immunohistochemistry/Western Blot F->G

Workflow for in vivo anticancer efficacy assessment.

Conclusion and Future Directions

The available evidence strongly suggests that diosmetin, the active aglycone of both diosmin and likely this compound, possesses significant antioxidant, anti-inflammatory, and anticancer properties. A clear correlation exists between the in vitro mechanisms, such as free radical scavenging and inhibition of inflammatory pathways, and the in vivo therapeutic effects observed in animal models.

While this guide provides a robust comparative framework based on diosmetin and diosmin, further research is imperative to elucidate the specific pharmacokinetic profile and biological activities of this compound. Future studies should focus on:

  • Direct In Vitro-In Vivo Correlation: Conducting studies that directly compare the in vitro efficacy of this compound with its in vivo effects after oral administration.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) of this compound to understand its bioavailability and active metabolite formation.

  • Comparative Efficacy: Head-to-head studies comparing the potency of this compound with diosmetin and diosmin in standardized in vitro and in vivo models.

By addressing these research gaps, a more complete understanding of the therapeutic potential of this compound can be achieved, paving the way for its potential development as a novel therapeutic agent.

References

Comparing the anti-inflammatory potency of Diosmetin 6,8-di-C-glucoside to quercetin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the anti-inflammatory properties of two prominent flavonoids, featuring experimental data, detailed protocols, and signaling pathway visualizations.

In the landscape of natural compounds with therapeutic potential, flavonoids have garnered significant attention for their diverse pharmacological activities. Among them, diosmetin (B1670712) and quercetin (B1663063) stand out for their notable anti-inflammatory effects. This guide provides a detailed comparison of the anti-inflammatory potency of diosmetin, the aglycone of Diosmetin 6,8-di-C-glucoside, and quercetin. It is important to note that while data for this compound is limited, the analysis of its aglycone, diosmetin, offers valuable insights into its potential bioactivity. The glycosylation of diosmetin can influence its bioavailability and, consequently, its in vivo efficacy.

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the available quantitative data on the inhibitory effects of diosmetin and quercetin on key inflammatory mediators. The data has been compiled from various in vitro studies, primarily utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, a widely accepted model for studying inflammation.

CompoundInflammatory MediatorCell LineIC50 ValueCitation
Diosmetin Nitric Oxide (NO)RAW 264.7~20-50 µM (estimated)[1]
Quercetin Nitric Oxide (NO)RAW 264.770.3 µM[2]
Diosmetin Prostaglandin (B15479496) E2 (PGE2)Rat Peritoneal MacrophagesNot Determined[3]
Quercetin Prostaglandin E2 (PGE2)RAW 264.7~40-80 µM (significant inhibition)[4]
Isoquercitrin (Quercetin-3-glucoside) Prostaglandin E2 (PGE2)RAW 264.725 µM[5][6]
Isoquercitrin (Quercetin-3-glucoside) Cyclooxygenase-2 (COX-2) ExpressionRAW 264.765 µM[5][6]

Table 1: Comparative Inhibitory Potency (IC50) of Diosmetin and Quercetin on Inflammatory Mediators.

CompoundPro-inflammatory CytokineCell LineEffectConcentrationCitation
Diosmetin TNF-αRAW 264.7Reduction in mRNA expressionNot specified[7]
Diosmetin IL-1βRAW 264.7Reduction in mRNA expression200 µM[7][8]
Diosmetin IL-6RAW 264.7Reduction in mRNA expression200 µM[7][8]
Quercetin TNF-αRAW 264.7Significant inhibition of productionup to 50 µM[9][10][11]
Quercetin IL-6RAW 264.7Significant inhibition of productionup to 50 µM[9][10][11]

Table 2: Qualitative Comparison of the Effects of Diosmetin and Quercetin on Pro-inflammatory Cytokine Production.

Mechanistic Insights: Modulation of Inflammatory Signaling Pathways

Both diosmetin and quercetin exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary target for both flavonoids is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

NF-kB Signaling Pathway Inhibition by Flavonoids Inhibition of NF-κB Signaling Pathway by Diosmetin and Quercetin LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degrades, releasing Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB->Proinflammatory_Genes activates transcription of Diosmetin Diosmetin Diosmetin->IKK inhibits Diosmetin->NFkB inhibits nuclear translocation Quercetin Quercetin Quercetin->IKK inhibits Quercetin->NFkB inhibits nuclear translocation

Caption: Diosmetin and Quercetin inhibit the NF-κB pathway.

In addition to the NF-κB pathway, both flavonoids have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which also plays a crucial role in regulating the production of inflammatory mediators.

MAPK Signaling Pathway Inhibition by Flavonoids Inhibition of MAPK Signaling Pathway by Diosmetin and Quercetin LPS LPS Cell_Surface_Receptor Cell Surface Receptor LPS->Cell_Surface_Receptor ASK1 ASK1 Cell_Surface_Receptor->ASK1 MKK MKK3/6, MKK4/7 ASK1->MKK p38_JNK p38 & JNK MKK->p38_JNK phosphorylate AP1 AP-1 p38_JNK->AP1 activate Nucleus Nucleus AP1->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression AP1->Proinflammatory_Genes activates transcription of Diosmetin Diosmetin Diosmetin->p38_JNK inhibits phosphorylation Quercetin Quercetin Quercetin->p38_JNK inhibits phosphorylation

Caption: Diosmetin and Quercetin inhibit the MAPK pathway.

Experimental Protocols

To facilitate the replication and further investigation of the anti-inflammatory properties of these flavonoids, detailed experimental protocols for key in vitro assays are provided below.

Cell Culture and Induction of Inflammation

The murine macrophage cell line RAW 264.7 is a commonly used model for in vitro inflammation studies.

Cell Culture and Inflammation Induction Workflow Workflow for In Vitro Inflammation Assay cluster_0 Cell Preparation cluster_1 Treatment and Stimulation cluster_2 Data Collection and Analysis RAW264_7 RAW 264.7 cells Seeding Seed cells in 96-well plates RAW264_7->Seeding Incubation1 Incubate for 24h (37°C, 5% CO2) Seeding->Incubation1 Pretreatment Pre-treat with Diosmetin or Quercetin (various concentrations) for 1-2h Incubation1->Pretreatment Stimulation Stimulate with LPS (e.g., 1 µg/mL) for 24h Pretreatment->Stimulation Supernatant Collect cell culture supernatant Stimulation->Supernatant Cell_Lysis Lyse cells for protein/RNA analysis Stimulation->Cell_Lysis NO_Assay Nitric Oxide (NO) Assay (Griess Assay) Supernatant->NO_Assay Cytokine_Assay Cytokine Assay (ELISA) Supernatant->Cytokine_Assay Western_Blot Western Blot (for protein expression) Cell_Lysis->Western_Blot RT_PCR RT-PCR (for mRNA expression) Cell_Lysis->RT_PCR

Caption: General workflow for in vitro anti-inflammatory assays.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from Escherichia coli

  • Diosmetin and Quercetin (dissolved in DMSO)

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of diosmetin or quercetin for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Collect the cell culture supernatant for the analysis of nitric oxide and cytokines.

  • The remaining cells can be lysed for protein or RNA analysis.

Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

Materials:

Procedure:

  • Mix 50 µL of cell culture supernatant with 50 µL of Griess Reagent Component A in a 96-well plate.

  • Incubate at room temperature for 10 minutes.

  • Add 50 µL of Griess Reagent Component B.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a standard curve generated with sodium nitrite.

Cytokine Measurement by ELISA

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

Materials:

  • Commercially available ELISA kits for the specific cytokines of interest

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • 96-well microplate reader

Procedure:

  • Coat a 96-well plate with the capture antibody specific for the target cytokine and incubate overnight.

  • Wash the plate and block non-specific binding sites.

  • Add cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Wash the plate and add the enzyme-conjugated secondary antibody (e.g., streptavidin-HRP).

  • Wash the plate and add the substrate solution.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentration using the standard curve.[8][12][13][14][15]

Conclusion

Both diosmetin and quercetin demonstrate significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators and modulating critical signaling pathways such as NF-κB and MAPK. The available quantitative data suggests that both compounds are potent inhibitors of nitric oxide and prostaglandin E2 production. However, a direct comparison of their potency is challenging due to the lack of head-to-head studies with standardized experimental conditions.

For researchers and drug development professionals, both flavonoids represent promising candidates for the development of novel anti-inflammatory therapies. Further investigations, including direct comparative studies and in vivo efficacy models, are warranted to fully elucidate their therapeutic potential. The influence of glycosylation on the bioavailability and activity of diosmetin also merits further exploration to bridge the gap between in vitro findings and potential clinical applications.

References

Diosmetin's Aglycone Form Shows Superior Efficacy in Cell Models Over Its Glycoside Counterpart: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available in vitro data indicates that diosmetin (B1670712), the aglycone of several flavonoid glycosides, demonstrates significant and well-documented bioactivity in various cell models. In stark contrast, its glycoside derivative, Diosmetin 6,8-di-C-glucoside, remains largely uncharacterized in the scientific literature, with a notable absence of direct comparative studies on their efficacy.

This guide provides a detailed comparison of the in vitro efficacy of this compound and its aglycone, diosmetin, based on the currently available scientific evidence. While a direct, head-to-head comparison is hampered by the lack of research on this compound, this guide synthesizes the extensive data on diosmetin's potent anti-cancer, antioxidant, and anti-inflammatory properties and contrasts it with the limited information available for its glycosidic form. This analysis strongly suggests that the aglycone is the more biologically active form in cell-based assays.

Anti-Cancer Efficacy: Diosmetin Demonstrates Potent Cytotoxicity

Diosmetin has been extensively studied for its anti-cancer properties across a range of cancer cell lines. It has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined in several studies.

Cancer Cell Line Cell Type IC50 Value (µM) Reference
HCT116Colorectal Carcinoma4.16 ± 1.3 µg/mL[1]
HT29Colorectal Carcinoma22.06 ± 2.7 µg/mL[1]
SUM 149Breast Cancer5.23 - 9.65 µM (for derivatives)[2]
MCF-7Breast Cancer0.035 µM/mL (for a derivative)[2]
HepG2Hepatocellular Carcinoma11.60 ± 1.71 µg/mL[3]
MDA-MB-231Breast CancerNot specified, but showed significant cytotoxic effects[4]
LNCaPProstate CancerNot specified, but showed anti-proliferative effects[5]
PC-3Prostate CancerNot specified, but showed anti-proliferative effects[5]

In contrast, there is a significant lack of published data on the cytotoxic effects of This compound in any cancer cell line.

Antioxidant and Anti-inflammatory Potential: Aglycone Takes the Lead

Diosmetin has demonstrated notable antioxidant and anti-inflammatory effects in various in vitro models. It can mitigate oxidative stress by enhancing the activity of antioxidant enzymes and reducing the levels of reactive oxygen species (ROS). Furthermore, it can suppress inflammatory responses by inhibiting the production of pro-inflammatory mediators.

Antioxidant Activity of Diosmetin

Cell Line Assay Effect Concentration Reference
Endothelial CellsH2O2-induced oxidative stressRestored activity of CAT, SOD, and GPx; Reduced MDA levelsConcentration-dependent[6]
Human MonocytesAAPH-induced oxidative stressEC50 = 7.98 µmol, CAA value = 58 µmol QE/100 µmolNot applicable[7]
ErythrocytesAAPH-induced hemolysis91.0% inhibition100 µg/mL[7]
Caco-2 and IEC-6 cellsLPS-induced oxidative stressIncreased expression of Nrf2 and HO-1Not specified[8]

Anti-inflammatory Activity of Diosmetin

Cell Line Assay Effect Concentration Reference
MH7A (Rheumatoid Arthritis Fibroblast-like Synoviocytes)TNF-α-induced inflammationReduced production of IL-1β, IL-6, IL-8, and MMP-1Dose-dependent[9]
RAW 264.7 (Macrophage)LPS-induced inflammationInhibited nitric oxide production and iNOS expressionNot specified[10]
Caco-2 and IEC-6 cellsLPS-induced inflammationReduced expression of IL-1β, IL-6, COX-2, and IFN-γ50 mg/kg (in vivo, but indicative of in vitro potential)[8]

Information regarding the antioxidant and anti-inflammatory properties of This compound in cell-based assays is currently not available in the scientific literature. General statements about its antioxidant activity exist, but these are not substantiated with quantitative data from cellular models.

Signaling Pathways and Molecular Mechanisms

The biological activities of diosmetin are underpinned by its ability to modulate several key signaling pathways involved in cell survival, proliferation, and inflammation.

Signaling_Pathways cluster_Anticancer Anti-Cancer Mechanisms cluster_AntiInflammatory Anti-Inflammatory & Antioxidant Mechanisms Diosmetin_AC Diosmetin p53 p53 activation Diosmetin_AC->p53 Bcl2 Bcl-2 downregulation Diosmetin_AC->Bcl2 CyclinD1 Cyclin D1 downregulation Diosmetin_AC->CyclinD1 CDK4 CDK4 downregulation Diosmetin_AC->CDK4 TGFb TGF-β pathway inhibition Diosmetin_AC->TGFb Akt_AC Akt inhibition Diosmetin_AC->Akt_AC NFkB_AC NF-κB inhibition Diosmetin_AC->NFkB_AC Bax Bax upregulation p53->Bax Caspases Caspase activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis CellCycleArrest G0/G1 & G2/M Arrest CyclinD1->CellCycleArrest CDK4->CellCycleArrest Diosmetin_AI Diosmetin Nrf2 Nrf2 activation Diosmetin_AI->Nrf2 NFkB_AI NF-κB inhibition Diosmetin_AI->NFkB_AI HO1 HO-1 upregulation Nrf2->HO1 AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, GPx) HO1->AntioxidantEnzymes ROS ROS reduction AntioxidantEnzymes->ROS Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB_AI->Cytokines iNOS iNOS downregulation NFkB_AI->iNOS COX2 COX-2 downregulation NFkB_AI->COX2

Figure 1: Signaling pathways modulated by diosmetin.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the efficacy of diosmetin in cell models.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Workflow A Seed cells in 96-well plates B Treat with varying concentrations of Diosmetin A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

Figure 2: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of diosmetin or a vehicle control.

  • Incubation: The plate is incubated for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the control.[1][11]

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Apoptosis_Workflow A Treat cells with Diosmetin B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Figure 3: Workflow for the Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment: Cells are treated with diosmetin for a specific duration.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the apoptotic cell membrane) and propidium iodide (PI, a fluorescent nucleotide-binding dye that stains necrotic cells).

  • Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]

Measurement of Intracellular Reactive Oxygen Species (ROS)

The dichlorofluorescein diacetate (DCFH-DA) assay is commonly used to measure intracellular ROS levels.

Protocol:

  • Cell Treatment: Cells are pre-treated with diosmetin before being exposed to an oxidizing agent (e.g., H2O2).

  • DCFH-DA Loading: The cells are then incubated with DCFH-DA, which is deacetylated by intracellular esterases to non-fluorescent DCFH.

  • ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometry and is proportional to the intracellular ROS levels.[6][14]

Conclusion

The available scientific evidence strongly supports the potent in vitro efficacy of diosmetin as an anti-cancer, antioxidant, and anti-inflammatory agent. Its mechanisms of action are well-documented and involve the modulation of key cellular signaling pathways. In contrast, this compound is a largely unstudied compound in the context of cell-based assays. The lack of data for the glycoside form prevents a direct and meaningful comparison of efficacy. Based on the general understanding of flavonoid pharmacology, it is plausible that the glycoside would need to be hydrolyzed to its aglycone, diosmetin, to exert significant biological effects. Future research is warranted to investigate the bioactivity of this compound and to determine if it possesses any unique properties independent of its aglycone. For researchers and drug development professionals, diosmetin represents a promising natural compound for further investigation, while the therapeutic potential of this compound remains to be elucidated.

References

A Comparative Study on the Metabolic Fate of Different Diosmetin Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic fate of different diosmetin (B1670712) glycosides, focusing on the widely studied diosmin (B1670713) and its related compounds. The information presented is supported by experimental data to aid in research and development of flavonoid-based therapeutics.

Executive Summary

Diosmetin, a flavonoid with various pharmacological activities, is primarily delivered in vivo through its glycosidic forms. The nature of the sugar moiety attached to diosmetin profoundly influences its absorption, bioavailability, and subsequent metabolic pathway. Diosmin, the most common diosmetin glycoside, acts as a prodrug, requiring hydrolysis by the gut microbiota to release its aglycone, diosmetin, for absorption. In contrast, other glycosides, such as diosmetin-7-O-glucoside, exhibit different pharmacokinetic profiles. This guide details these differences, providing quantitative data, experimental methodologies, and visual representations of the metabolic processes.

Comparative Pharmacokinetics of Diosmetin Glycosides

The bioavailability of diosmetin is critically dependent on the enzymatic cleavage of its glycosidic bond in the intestine. The structure of the sugar component dictates the efficiency of this process.

Key Findings:
  • Diosmin (Diosmetin-7-O-rutinoside): Following oral administration, diosmin is not directly absorbed. It is first hydrolyzed by enzymes from the intestinal microflora to its aglycone, diosmetin, which is then absorbed. This conversion is a rate-limiting step, contributing to its relatively low bioavailability.

  • Diosmetin-7-O-glucoside: This glycoside can be more readily hydrolyzed by intestinal enzymes. Studies on a γ-cyclodextrin inclusion complex of diosmetin-7-glucoside (DIOSG-CD) have shown a dramatic increase in bioavailability compared to diosmin.

  • Formulation Impact: The formulation of diosmetin glycosides, such as micronization or the creation of inclusion complexes, can significantly enhance the bioavailability of the active diosmetin moiety[1][2].

Table 1: Comparative Pharmacokinetic Parameters of Diosmetin Metabolites After Oral Administration of Different Glycosides in Rats
Glycoside AdministeredDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (vs. Diosmin)Reference
Diosmin (Micronized)502.4 ± 1.9~8.031.9 ± 100.41[1][2]
Diosmetin-7-glucoside-γ-cyclodextrin (DIOSG-CD)50~960~2.0~25200~800-fold higher[1]
µSMIN® Plus (Formulated Diosmin)50-3.25 ± 1.673150 ± 160~4-fold higher[1]

Note: Data for DIOSG-CD has been estimated from figures and relative bioavailability statements in the cited source. Cmax and AUC for micronized diosmin are from a study in healthy volunteers, while Tmax and relative bioavailability for µSMIN® Plus are from a rat study, highlighting the need for direct comparative studies.

Table 2: Pharmacokinetic Parameters of Intravenously Administered Diosmetin-7-O-β-D-glucoside in Rats
ParameterValue
Dose5 mg/kg
t1/2 (half-life)1.4 ± 0.4 h
Reference [3]

This data indicates rapid elimination of the glycoside itself when administered intravenously.

Metabolic Pathways

The metabolic journey of diosmetin glycosides involves a two-step process: initial hydrolysis in the gut followed by extensive phase II metabolism of the absorbed aglycone, diosmetin, primarily in the liver.

Step 1: Intestinal Hydrolysis

Diosmetin glycosides are first acted upon by the gut microbiota. The enzymes produced by these bacteria cleave the sugar moieties, liberating the absorbable aglycone, diosmetin. The efficiency of this deglycosylation is a key determinant of bioavailability.

Step 2: Hepatic Metabolism of Diosmetin

Once absorbed, diosmetin undergoes extensive first-pass metabolism in the liver. The primary metabolic pathway is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). Several UGT isoforms, including UGT1A1, UGT1A6, and UGT1A9, have been identified as key enzymes in this process[4]. This results in the formation of various diosmetin-glucuronide conjugates, with diosmetin-3-O-β-d-glucuronide being a major circulating metabolite[5]. These water-soluble conjugates are then readily excreted in the urine.

Metabolic_Pathway cluster_gut Intestinal Lumen cluster_liver Hepatocyte Diosmetin Glycoside Diosmetin Glycoside Diosmetin Diosmetin Diosmetin Glycoside->Diosmetin Gut Microbiota (Hydrolysis) Sugars Sugars Diosmetin Glycoside->Sugars Absorbed Diosmetin Absorbed Diosmetin Diosmetin->Absorbed Diosmetin Absorption Diosmetin Glucuronide Diosmetin Glucuronide Absorbed Diosmetin->Diosmetin Glucuronide UGTs (Glucuronidation) Urine Urine Diosmetin Glucuronide->Urine Excretion Experimental_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_data_analysis Data Analysis Fasted Rats Fasted Rats Oral/IV Administration Oral/IV Administration Fasted Rats->Oral/IV Administration Serial Blood Sampling Serial Blood Sampling Oral/IV Administration->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Sample Preparation\n(Protein Precipitation) Sample Preparation (Protein Precipitation) Plasma Separation->Sample Preparation\n(Protein Precipitation) UPLC-MS/MS Analysis UPLC-MS/MS Analysis Sample Preparation\n(Protein Precipitation)->UPLC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling UPLC-MS/MS Analysis->Pharmacokinetic Modeling

References

Benchmarking Diosmetin 6,8-di-C-glucoside: A Comparative Guide to its Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the antioxidant performance of Diosmetin 6,8-di-C-glucoside against established standards, supported by experimental data and detailed methodologies.

Introduction

This compound, a C-glycosyl flavonoid found in citrus fruits, has garnered interest for its potential antioxidant properties.[1] This guide provides a comparative analysis of its antioxidant activity against well-known standards: Trolox, a water-soluble analog of vitamin E, and Ascorbic Acid (Vitamin C). The comparison is based on data from common in vitro antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and ORAC (Oxygen Radical Absorbance Capacity). This document is intended to provide researchers and drug development professionals with a concise reference for evaluating the antioxidant potential of this compound.

Quantitative Antioxidant Activity

For a clear comparison, the following table summarizes the widely reported antioxidant activity values for the standards, Trolox and Ascorbic Acid.

CompoundDPPH IC50 (µg/mL)ABTS Trolox Equivalent (TEAC)ORAC (µmol TE/g)
Trolox 3.77 ± 0.08[3]1.0 (by definition)1.0 (by definition)[4]
Ascorbic Acid ~6.1 - 24.34~0.8 - 1.0[5]~0.2 - 0.5[4]

Note: The IC50 and TEAC values can vary depending on the specific experimental conditions. The data presented here are representative values from published studies for comparative purposes. The antioxidant activity of this compound is inferred from extracts and its direct comparison as a pure compound awaits further investigation.

Experimental Protocols

Accurate and reproducible assessment of antioxidant activity is crucial. Below are detailed methodologies for the three key assays cited.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Reagents and Equipment:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695)

  • Test compound (this compound) and standards (Trolox, Ascorbic Acid)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH in methanol or ethanol is prepared. This stock solution is then diluted to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.

  • Reaction mixture: A fixed volume of the DPPH working solution is added to various concentrations of the test compound and standards in a test tube or microplate well.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period, typically 30 minutes.

  • Absorbance measurement: The absorbance of the solutions is measured at 517 nm. The decrease in absorbance corresponds to the radical scavenging activity.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Reagents and Equipment:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol or ethanol

  • Test compound and standards

  • Spectrophotometer or microplate reader capable of measuring absorbance at 734 nm

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Preparation of ABTS•+ working solution: The ABTS•+ solution is diluted with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: A small volume of the test compound or standard is added to a larger volume of the ABTS•+ working solution.

  • Absorbance measurement: The absorbance is measured at 734 nm after a set incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition is calculated, and the results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as the test substance.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

Reagents and Equipment:

  • Fluorescein (B123965) (fluorescent probe)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (peroxyl radical generator)

  • Trolox (standard)

  • Phosphate (B84403) buffer (pH 7.4)

  • Fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm

Procedure:

  • Preparation of reagents: Working solutions of fluorescein, AAPH, and Trolox standards are prepared in phosphate buffer.

  • Reaction setup: In a black 96-well microplate, the fluorescein solution is added to wells containing either the test compound, Trolox standards, or a blank (buffer).

  • Incubation: The plate is incubated at 37°C for a pre-incubation period.

  • Initiation of reaction: The AAPH solution is added to all wells to initiate the peroxyl radical generation.

  • Fluorescence measurement: The fluorescence decay is monitored kinetically over time.

  • Data analysis: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then calculated and expressed as micromoles of Trolox Equivalents (TE) per gram or milliliter of the sample.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_assays Antioxidant Assays cluster_compounds Test Compounds cluster_results Data Analysis DPPH DPPH Assay IC50 IC50 Calculation (DPPH) DPPH->IC50 ABTS ABTS Assay TEAC TEAC Calculation (ABTS) ABTS->TEAC ORAC ORAC Assay ORAC_val ORAC Value Calculation ORAC->ORAC_val Compound This compound Compound->DPPH Tested in Compound->ABTS Tested in Compound->ORAC Tested in Standard1 Trolox Standard1->DPPH Tested in Standard1->ABTS Tested in Standard1->ORAC Tested in Standard2 Ascorbic Acid Standard2->DPPH Tested in Standard2->ABTS Tested in Standard2->ORAC Tested in Comparison Comparative Analysis IC50->Comparison TEAC->Comparison ORAC_val->Comparison

Caption: Workflow for benchmarking antioxidant activity.

Flavonoid Antioxidant Signaling Pathway

Flavonoids, including this compound, are thought to exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways involved in the endogenous antioxidant defense system.

Flavonoid_Antioxidant_Pathway cluster_pathway Cellular Signaling ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 ROS->Nrf2 Activates Flavonoid This compound Flavonoid->ROS Direct Scavenging Flavonoid->Nrf2 Promotes activation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Enzymes Upregulates expression of Antioxidant_Enzymes->ROS Neutralizes

Caption: Flavonoid-mediated antioxidant signaling pathway.

References

Safety Operating Guide

Prudent Disposal of Diosmetin 6,8-di-C-glucoside in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any procedure that involves Diosmetin 6,8-di-C-glucoside, it is essential to have a clear understanding of its properties and potential hazards. Although flavonoids are not typically classified as highly hazardous, they should be handled with care.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (such as nitrile rubber), and a lab coat.[2] In case of dust formation, respiratory protection may be necessary.[2]

Spill Management: In the event of a spill, avoid generating dust.[3] The spilled chemical should be treated as hazardous waste.[4] Mechanically collect the spilled material and place it in a suitable, labeled container for disposal.[2][5] Materials used for spill cleanup should also be treated as hazardous waste.[4] Do not allow the product to enter drains or surface water.[2][3][5]

Step-by-Step Disposal Protocol

The following protocol provides a general framework for the disposal of this compound. It is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific guidance, as regulations can vary.

  • Waste Identification and Classification:

    • Determine if the waste is hazardous. As a precautionary measure, and in the absence of a specific Safety Data Sheet (SDS), treat all non-radioactive chemical waste, including this compound and materials contaminated with it, as hazardous waste.[6]

  • Waste Segregation and Collection:

    • Solid Waste: Collect pure this compound powder and any contaminated solids (e.g., weighing paper, gloves, paper towels) in a designated, properly labeled hazardous waste container. The container should be sturdy, chemically resistant, and have a secure lid.[6]

    • Liquid Waste: If this compound is in a solution, collect it in a designated liquid hazardous waste container. Do not mix incompatible wastes.[6] For instance, separate halogenated and non-halogenated solvent wastes.[7]

    • Aqueous Solutions: While some dilute, neutralized aqueous solutions of organic chemicals may be suitable for sink disposal, it is best to err on the side of caution.[8][9] Unless explicitly permitted by your institution's EHS office, collect aqueous solutions containing this compound as hazardous waste. Never dispose of chemical waste by evaporation.[4][6]

  • Labeling and Storage:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[7] Include the date of accumulation.

    • Store waste containers in a designated, secure area, away from general laboratory traffic.[10] Ensure secondary containment is used for liquid waste.[6]

  • Disposal of Empty Containers:

    • A container that has held this compound should be managed as hazardous waste unless properly decontaminated.

    • For containers of non-acutely toxic chemicals, once thoroughly emptied, the container can often be disposed of as regular trash after defacing the label and removing the cap.[4] However, for highly toxic chemicals, the first three rinses must be collected as hazardous waste.[6] Given the lack of specific toxicity data for this compound, it is prudent to collect the first rinse as hazardous waste.

  • Arranging for Professional Disposal:

    • Contact your institution's EHS department to schedule a pickup for your hazardous waste.[6] Do not transport hazardous waste yourself.[4] Professional waste disposal services ensure that the waste is managed responsibly and in compliance with all regulations.[10]

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, general laboratory guidelines provide some context for waste accumulation.

ParameterGuidelineSource
Aqueous Solution Discharge Limit Limit daily discharges of individual chemicals to 100 grams per principal investigator (for sewer-safe substances).[9]
Laboratory Waste Accumulation Limit Generally, no more than 25 gallons of total chemical waste per laboratory.[7]
Reactive Acutely Hazardous Waste Limit No more than one (1) quart of reactive acutely hazardous chemical waste.[7]
Maximum Laboratory Storage Never store more than 10 gallons of hazardous waste in your lab.[6]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_start Start: Waste Generation cluster_assessment Waste Assessment cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_final Final Disposal start Generate this compound Waste classify Classify as Chemical Waste start->classify is_solid Is the waste solid or liquid? classify->is_solid solid_container Collect in Labeled Solid Hazardous Waste Container is_solid->solid_container Solid is_aqueous Is the waste an aqueous solution? is_solid->is_aqueous Liquid store Store Waste in Designated Secondary Containment Area solid_container->store organic_solvent Collect in Labeled Liquid Hazardous Waste Container (Segregate if necessary) is_aqueous->organic_solvent No (Organic Solvent) aqueous_policy Consult Institutional Policy for Aqueous Waste is_aqueous->aqueous_policy Yes organic_solvent->store aqueous_dispose Dispose per EHS Guidance (Sewer or Hazardous Waste) aqueous_policy->aqueous_dispose aqueous_dispose->store pickup Arrange for EHS Waste Pickup store->pickup

Disposal Decision Workflow for this compound.

By following these procedures and consulting with institutional safety professionals, researchers can ensure the safe and compliant disposal of this compound, thereby fostering a secure and responsible laboratory environment.

References

Essential Safety and Operational Guide for Handling Diosmetin 6,8-di-C-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the appropriate use of Personal Protective Equipment (PPE). The required level of PPE is contingent on the specific laboratory task being performed.

Table 1: Recommended Personal Protective Equipment (PPE)

Task Minimum Required PPE Recommended Additional PPE
Weighing and Handling Solid Compound • Nitrile gloves• Laboratory coat• Safety glasses with side shields[1] • Chemical splash goggles• Face shield (if not in a fume hood)• Disposable sleeve covers[1]
Preparing and Handling Solutions • Nitrile gloves• Laboratory coat• Chemical splash goggles[1] • Chemical-resistant apron• Double gloving (especially with organic solvents)[1]

| Procedures with Aerosolization Risk | • All PPE listed above• Work must be conducted in a certified chemical fume hood or biological safety cabinet.[1] | • Appropriate respiratory protection (consult your institution's safety officer for selection). |

Engineering Controls and General Hygiene

Engineering Controls: To prevent the inhalation of fine powders, always handle solid Diosmetin 6,8-di-C-glucoside and prepare stock solutions inside a certified chemical fume hood.[1] Local and general ventilation should be utilized.[2][3]

General Occupational Hygiene:

  • Wash hands thoroughly before breaks and at the end of the workday.[2][4]

  • Keep the compound away from food, drink, and animal feed.[2][3]

  • Avoid dust formation.[2][5]

  • Remove contaminated clothing and wash it before reuse.[5]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes risks throughout the experimental workflow.

Receiving and Storage
  • Inspection: Upon receipt, carefully inspect the container for any signs of damage.

  • Storage Conditions: Store the container in a cool, dry, and dark place.[1] The recommended storage temperature is typically between 2-8°C.[4][5] Keep the container tightly closed in a dry and well-ventilated area.[4][5]

Handling and Preparation of Solutions
  • Preparation: Ensure the work area is clean and uncluttered before starting.

  • Donning PPE: Wear the appropriate PPE as outlined in Table 1.

  • Handling Solid: Use dedicated spatulas and weighing boats. Avoid creating dust.[1]

  • Dissolving: When preparing solutions, add the solvent to the powder slowly to prevent splashing.[1]

  • Labeling: Clearly label all prepared solutions with the compound name, concentration, solvent, and the date of preparation.[1]

Emergency Procedures

Accidental Release Measures

In the event of a spill, follow these steps:

  • Personal Precautions: Wear appropriate respiratory protection and avoid dust formation. Avoid breathing vapors, mist, or gas.[5]

  • Environmental Precautions: Prevent the product from entering drains.[5]

  • Containment and Cleaning:

    • Cover drains.

    • Mechanically pick up the spilled material.[2][3]

    • Sweep up and shovel the material into a suitable, closed container for disposal.[5]

    • Control dust generation.[2][3]

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[5]
Skin Contact Flush the affected area with copious amounts of water. Remove contaminated clothing and shoes.[5]
Eye Contact Check for and remove contact lenses. Flush eyes with plenty of water, ensuring to separate the eyelids with fingers.[5]
Ingestion Do NOT induce vomiting. Wash out the mouth with plenty of water.[5]

In all cases of doubt or if symptoms persist, seek medical advice.[2][3]

G Chemical Spill Response Workflow spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill contain->cleanup dispose Dispose of Waste cleanup->dispose decontaminate Decontaminate Area & PPE dispose->decontaminate report Report the Incident decontaminate->report

Caption: Chemical Spill Response Workflow Diagram.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.[1]

  • Solid Waste: Collect unused powder, contaminated gloves, weighing paper, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and labeled hazardous liquid waste container.[1]

Consult with environmental regulatory agencies and local waste disposal experts for guidance on acceptable disposal practices.[4] Do not empty into drains.[3] Handle contaminated packages in the same manner as the substance itself.[3]

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.